Hawkinsin
Description
Structure
3D Structure
Properties
CAS No. |
63224-90-8 |
|---|---|
Molecular Formula |
C11H17NO6S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-amino-3-[2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c12-7(10(16)17)5-19-8-3-6(13)1-2-11(8,18)4-9(14)15/h1-2,6-8,13,18H,3-5,12H2,(H,14,15)(H,16,17) |
InChI Key |
SPXVLTDISXZSFM-UHFFFAOYSA-N |
SMILES |
C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O |
Canonical SMILES |
C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O |
Other CAS No. |
63224-90-8 |
physical_description |
Solid |
Synonyms |
(2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1- yl)acetic acid hawkinsin |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Hawkinsin Formation in the Body: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism resulting from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). This mutation leads to the formation of Hawkinsin, an unusual sulfur-containing amino acid. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound formation, including the genetic basis, enzymatic and non-enzymatic reaction steps, and detailed experimental protocols for the analysis of the molecules involved. The information presented is intended to support further research into the pathophysiology of Hawkinsinuria and the development of potential therapeutic interventions.
Introduction
Hawkinsinuria is characterized by transient metabolic acidosis and tyrosinemia in infants, which typically resolves with age.[1][2] The condition is caused by a unique gain-of-function mutation in the HPD gene.[1][3] Unlike loss-of-function mutations that lead to a simple deficiency of an enzyme's product, the mutation in Hawkinsinuria results in the production of a reactive intermediate that is not efficiently converted to the final product.[1][4] This guide details the molecular cascade leading to the formation of the pathognomonic metabolite, this compound.
Genetic Basis of Hawkinsinuria
Hawkinsinuria is inherited as an autosomal dominant trait.[1][3] The underlying genetic defect lies in the HPD gene, located on chromosome 12q24, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][5] Several heterozygous missense mutations have been identified in individuals with Hawkinsinuria, with the most commonly cited being an Alanine to Threonine substitution at codon 33 (A33T).[2][6] Other reported mutations include V212M and Asn241Ser.[6][7] These mutations result in an HPD enzyme with altered catalytic activity.[7]
Biochemical Mechanism of this compound Formation
The formation of this compound is a two-step process involving an initial enzymatic conversion followed by a spontaneous chemical reaction.
Enzymatic Formation of a Reactive Epoxide Intermediate
In the normal tyrosine catabolic pathway, HPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[2][8] This is a complex reaction that involves the incorporation of both atoms of molecular oxygen.[9] In individuals with Hawkinsinuria, the mutated HPD enzyme is still capable of acting on its substrate, HPP. However, the gain-of-function mutation impairs the enzyme's ability to complete the catalytic cycle and efficiently rearrange the intermediate to HGA.[1][4] Instead, the enzyme releases a reactive intermediate, 1,2-epoxyphenyl acetic acid.[1]
Spontaneous Conjugation with Glutathione
The 1,2-epoxyphenyl acetic acid intermediate is a reactive epoxide. Epoxides are electrophilic and can react with nucleophiles. In the cellular environment, the abundant tripeptide glutathione (GSH) acts as a primary nucleophile. The epoxide intermediate spontaneously, in a non-enzymatic reaction, conjugates with the thiol group of the cysteine residue within glutathione.[1][8] This reaction detoxifies the reactive epoxide and results in the formation of (2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl)acetic acid, which has been named this compound.[1][2]
Quantitative Data
| Parameter | Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| Kinetic Constants | Wild-type Arabidopsis thaliana HPPD | 4-hydroxyphenylpyruvate | 1.87 ± 0.37 | 1.079 ± 0.053 | 0.5770 ± 0.1142 | [1] |
| Kinetic Constants | N423A mutant Arabidopsis thaliana HPPD | 4-hydroxyphenylpyruvate | 15.66 ± 4.29 | 0.545 ± 0.061 | 0.0348 ± 0.0095 | [1] |
Table 1: Kinetic parameters of wild-type and a mutant form of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase. This data is provided for context as specific kinetic data for the human A33T mutant is not available.
| Analyte | Matrix | Typical Concentration in Hawkinsinuria | Method of Analysis | Reference |
| This compound | Urine | Elevated | GC-MS, LC-MS | [2][5] |
| Tyrosine | Plasma | Elevated (transiently in infants) | Amino Acid Analysis | [6] |
| 4-hydroxyphenylpyruvate | Urine | Elevated | GC-MS | [5] |
| 4-hydroxyphenyllactate | Urine | Elevated | GC-MS | [5] |
Table 2: Typical biochemical findings in individuals with Hawkinsinuria.
Experimental Protocols
Protocol for Site-Directed Mutagenesis of the HPD Gene
This protocol describes the generation of an HPD expression vector containing a Hawkinsinuria-associated mutation (e.g., A33T) for subsequent protein expression and characterization. This protocol is based on commercially available kits and standard molecular biology techniques.[10][11]
Materials:
-
pET expression vector containing wild-type human HPD cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., A33T)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL-1 Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse mutagenic primers, typically 25-45 bases in length, with the desired mutation located in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. A final extension step is also included.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 1 hour. This will digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Protocol for Expression and Purification of Recombinant Human HPD
This protocol outlines the expression of recombinant human HPD in E. coli and its purification.[12][13][14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the HPD expression vector
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged HPD protein with elution buffer.
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole.
-
Determine the protein concentration and assess purity by SDS-PAGE.
-
Store the purified protein at -80°C.
-
Protocol for HPD Enzyme Activity Assay
This protocol describes an assay to measure the activity of HPD by monitoring the formation of its product, homogentisate (HGA), using high-performance liquid chromatography (HPLC).[15][16]
Materials:
-
Purified HPD enzyme (wild-type or mutant)
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
4-hydroxyphenylpyruvate (HPP) substrate solution
-
Ascorbic acid
-
Catalase
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in the assay buffer containing ascorbic acid and catalase.
-
Enzyme Pre-incubation: Add the purified HPD enzyme to the reaction mixture and pre-incubate at 30°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the HPP substrate.
-
Time Points and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding an acid (e.g., perchloric acid).
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the components using a C18 column with a suitable mobile phase (e.g., a gradient of methanol in water with 0.1% formic acid).
-
Detect HGA by monitoring the absorbance at 292 nm.
-
-
Data Analysis: Quantify the amount of HGA produced at each time point by comparing the peak area to a standard curve of known HGA concentrations. Calculate the initial reaction velocity and determine the kinetic parameters (K_m and k_cat) by fitting the data to the Michaelis-Menten equation.
Protocol for GC-MS Analysis of Urinary this compound
This protocol outlines the steps for the detection and relative quantification of this compound in urine samples using gas chromatography-mass spectrometry (GC-MS) following derivatization.[7][15][17]
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled amino acid)
-
Urease (optional, for urea removal)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine sample.
-
To a specific volume of urine (e.g., 1 mL), add the internal standard.
-
(Optional) Treat with urease to break down urea.
-
-
Extraction:
-
Acidify the urine sample with HCl.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Separate the organic phase and evaporate it to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add the derivatization reagent (e.g., BSTFA with TMCS) and an appropriate solvent (e.g., pyridine).
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time to form trimethylsilyl (TMS) derivatives of the analytes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the GC-MS system.
-
Separate the components on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to elute the compounds.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect this compound and the internal standard based on their characteristic mass spectra.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the relative amount of this compound by comparing its peak area to that of the internal standard.
Visualizations
Caption: Biochemical pathway of this compound formation in Hawkinsinuria.
Caption: Experimental workflow for the HPD enzyme activity assay.
Conclusion
The formation of this compound is a direct consequence of a specific gain-of-function mutation in the HPD gene, leading to the production of a reactive epoxide intermediate that spontaneously conjugates with glutathione. Understanding this mechanism at a molecular level is crucial for the development of diagnostic tools and potential therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pathophysiology of Hawkinsinuria and to explore the function of the HPD enzyme in both normal and disease states. Further research is warranted to determine the precise kinetic parameters of the mutant human HPD enzyme and the non-enzymatic reaction leading to this compound formation, which will provide a more complete quantitative understanding of this metabolic disorder.
References
- 1. metbio.net [metbio.net]
- 2. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
- 3. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Revisiting Quantification of Phenylalanine/Tyrosine Flux in the Ochronotic Pathway during Long-Term Nitisinone Treatment of Alkaptonuria | MDPI [mdpi.com]
- 9. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
- 12. Cloning, expression, purification and characterization of his-tagged human glucose-6-phosphate dehydrogenase: a simplified method for protein yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abostecbio.com [abostecbio.com]
- 14. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 15. aurametrix.weebly.com [aurametrix.weebly.com]
- 16. Protocol - Protein expression and purification [depts.washington.edu]
- 17. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Pathophysiology of Hawkinsinuria in Infants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hawkinsinuria is a rare, autosomal dominant metabolic disorder affecting the tyrosine catabolism pathway. It is caused by a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides an in-depth analysis of the pathophysiology of Hawkinsinuria in infants, a critical period when the clinical manifestations are most severe. The characteristic features include metabolic acidosis, failure to thrive, and the excretion of the pathognomonic metabolite, hawkinsin. These symptoms typically present upon weaning from breast milk and transitioning to formula feeding.[1][2] This document outlines the molecular basis of the disease, the biochemical consequences of the enzymatic defect, and detailed methodologies for diagnostic and research applications.
Molecular and Genetic Basis
Hawkinsinuria is caused by mutations in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene , located on chromosome 12q24.[3] The inheritance pattern is autosomal dominant , which is unusual for an inborn error of metabolism, as most are recessive.[3] This means that a single copy of the mutated gene is sufficient to cause the disorder.[4]
The most commonly reported mutation is a heterozygous missense mutation, p.Ala33Thr (A33T) .[5][6] Other mutations, such as p.Asn241Ser , have also been identified.[7] These mutations result in a structurally altered HPPD enzyme. While tyrosinemia type III, an autosomal recessive disorder, is caused by a deficiency in HPPD activity, Hawkinsinuria is believed to result from a gain-of-function or, more accurately, an uncoupled turnover of the enzyme.[3][7] The mutated enzyme can initiate the catalytic process on its substrate, 4-hydroxyphenylpyruvate, but fails to complete the final rearrangement step to form homogentisate.[3]
Biochemical Pathophysiology
The core of Hawkinsinuria's pathophysiology lies in the aberrant function of the mutated HPPD enzyme. In the normal tyrosine catabolism pathway, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPPA) to homogentisate.[5] This is a complex reaction involving decarboxylation, hydroxylation, and a 1,2-shift of the acetyl side chain.
In Hawkinsinuria, the mutated HPPD enzyme is thought to generate a highly reactive epoxide intermediate from 4-HPPA but is unable to efficiently convert it to homogentisate.[3] This unstable intermediate is then released from the enzyme's active site and detoxified by conjugation with glutathione, a major intracellular antioxidant.[8] This reaction forms the unique and diagnostic metabolite, (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid , also known as This compound .[5][8]
The clinical manifestations in infants are directly linked to this biochemical defect. The increased protein load from formula milk compared to breast milk leads to a higher flux through the tyrosine catabolism pathway, overwhelming the mutated HPPD enzyme and leading to a surge in the production of the reactive intermediate and subsequent this compound formation.[6] The resulting metabolic acidosis is a key feature in affected infants.[1] The precise mechanism for the acidosis is not fully elucidated but is likely related to the accumulation of acidic metabolites and the depletion of glutathione.
The following diagram illustrates the proposed metabolic pathway in Hawkinsinuria:
References
- 1. Hawkinsinuria | About the Disease | GARD [rarediseases.info.nih.gov]
- 2. genopedia.com [genopedia.com]
- 3. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]
- 7. Manifestation of hawkinsinuria in a patient compound heterozygous for hawkinsinuria and tyrosinemia III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Genetic Underpinnings of Hawkinsinuria: A Technical Guide to HPD Gene Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism resulting from specific mutations in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). Unlike the more severe tyrosinemia type III, which is recessively inherited and caused by a loss-of-function of HPD, Hawkinsinuria is characterized by a gain-of-function mechanism. This leads to the production of an aberrant and toxic metabolite, hawkinsin. This technical guide provides a comprehensive overview of the genetic and biochemical basis of Hawkinsinuria, including detailed experimental protocols and quantitative data to support research and therapeutic development in this area.
Introduction to Hawkinsinuria
Hawkinsinuria (OMIM #140350) is a metabolic disorder that typically manifests in infancy, coinciding with the introduction of protein-rich foods.[1][2] Clinical features include failure to thrive, metabolic acidosis, and a distinctive chlorine-like odor in the urine.[1] The condition is caused by heterozygous mutations in the HPD gene located on chromosome 12q24.[2] While the acute symptoms often resolve with age, the underlying biochemical anomaly persists.[3]
Genetic Basis: The HPD Gene and Associated Mutations
The HPD gene provides the genetic blueprint for the enzyme 4-hydroxyphenylpyruvate dioxygenase, a key player in the catabolic pathway of tyrosine.[3] In Hawkinsinuria, specific missense mutations in HPD result in an enzyme with altered catalytic activity.[3][4]
Known Pathogenic Mutations
Several heterozygous mutations in the HPD gene have been identified in individuals with Hawkinsinuria. These mutations are typically located within the catalytic domain of the HPD enzyme. A summary of key mutations is provided in Table 1.
| Mutation | Nucleotide Change | Amino Acid Change | Associated Phenotype | References |
| c.97G>A | p.Ala33Thr (A33T) | Hawkinsinuria | [3][5] | |
| c.634G>A | p.Val212Met (V212M) | Hawkinsinuria | [4] | |
| c.722A>G | p.Asn241Ser (N241S) | Hawkinsinuria |
Table 1: Summary of Pathogenic HPD Gene Mutations in Hawkinsinuria. This table outlines the key reported mutations in the HPD gene that are causative for Hawkinsinuria, detailing the nucleotide and amino acid changes, and the associated clinical presentation.
Biochemical Consequences of HPD Mutations
The standard metabolic pathway for tyrosine involves its conversion to 4-hydroxyphenylpyruvate (4-HPPA), which is then converted to homogentisate by the HPD enzyme. In Hawkinsinuria, the mutant HPD enzyme retains the ability to bind its substrate but has an altered catalytic mechanism. This leads to the incomplete conversion of 4-HPPA and the formation of an epoxide intermediate. This reactive intermediate then conjugates with glutathione to form the pathognomonic metabolite, this compound ((2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid).[2]
Tyrosine Metabolism Pathway in Health and Disease
The following diagram illustrates the normal tyrosine catabolism pathway and the diversion that occurs in Hawkinsinuria.
Caption: Tyrosine metabolism and the altered pathway in Hawkinsinuria.
Quantitative Biochemical Data
Patients with Hawkinsinuria exhibit elevated levels of tyrosine in their blood, particularly during infancy. The concentration of tyrosine can be monitored to assess the efficacy of dietary interventions.
| Analyte | Patient Population | Concentration | Notes | References |
| Plasma Tyrosine | Hawkinsinuria Patient (infant) | 21.5 mg/dL | Pre-treatment | [4] |
| Plasma Tyrosine | Hawkinsinuria Patient (infant) | 3.9 mg/dL | Post-treatment (low-tyrosine diet) | [4] |
Table 2: Representative Plasma Tyrosine Levels in a Hawkinsinuria Patient. This table provides an example of the quantitative changes in plasma tyrosine concentration in response to dietary management.
Experimental Protocols
Genetic Analysis of the HPD Gene
The definitive diagnosis of Hawkinsinuria is achieved through molecular genetic testing of the HPD gene.
Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit. The coding exons and flanking intronic regions of the HPD gene are amplified using polymerase chain reaction (PCR) with specific primers.
The amplified PCR products are purified and subjected to bidirectional Sanger sequencing or next-generation sequencing (NGS). The resulting sequences are aligned to the HPD reference sequence to identify any variations.
Caption: Experimental workflow for HPD gene mutation analysis.
Expression and Purification of Recombinant HPD
Functional characterization of HPD mutations requires the production of the recombinant enzyme.
Site-directed mutagenesis is performed on a wild-type HPD cDNA clone to introduce the specific mutations of interest (e.g., A33T, V212M).
The wild-type and mutant HPD constructs are expressed in a suitable expression system, such as E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., His-tag purification).
HPD Enzyme Activity Assay
The catalytic activity of the wild-type and mutant HPD enzymes is determined using a spectrophotometric assay that measures the consumption of the substrate, 4-HPPA.
The assay measures the decrease in absorbance at 310 nm, which corresponds to the consumption of 4-HPPA.
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.2), the HPD enzyme, and co-factors (e.g., FeSO4, ascorbic acid).
-
Initiate the reaction by adding the substrate, 4-HPPA.
-
Monitor the change in absorbance at 310 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of 4-HPPA.
Metabolite Analysis
Tyrosine levels in plasma can be quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This compound is detected in urine using urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or more specifically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7]
-
Sample Preparation: Urine samples are typically diluted and may undergo a simple protein precipitation step.
-
Chromatographic Separation: The sample is injected onto a reverse-phase LC column to separate this compound from other urinary components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for sensitive and specific detection.
Conclusion
Hawkinsinuria serves as a fascinating example of a gain-of-function metabolic disorder with a clear genetic basis. The identification of specific HPD gene mutations and the elucidation of the altered biochemical pathway provide a solid foundation for the development of targeted therapies. The experimental protocols and data presented in this guide are intended to facilitate further research into the molecular mechanisms of Hawkinsinuria and to aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. metabolicsupportuk.org [metabolicsupportuk.org]
- 2. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 3. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providers2.genedx.com [providers2.genedx.com]
- 6. Qualitative urinary organic acid analysis: 10 years of quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Aciduria [research.njms.rutgers.edu]
Metabolic Acidosis in Hawkinsinuria: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Clinical and Biochemical Manifestations of a Rare Metabolic Disorder
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism characterized by a unique biochemical phenotype and a distinct clinical presentation in infancy.[1][2] The disorder arises from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mutation leads to the production of an unusual metabolite, hawkinsin, and is often accompanied by transient metabolic acidosis in early life.[1] This technical guide provides a comprehensive overview of the clinical presentation of metabolic acidosis in Hawkinsinuria, intended for researchers, scientists, and professionals involved in drug development.
Clinical Presentation of Metabolic Acidosis
The hallmark clinical presentation of Hawkinsinuria typically emerges in infancy, often coinciding with the transition from breast milk to formula feeding, which has a higher protein content.[1] The most prominent and concerning feature during this period is a persistent metabolic acidosis.[3] While the severity can vary, it is a frequent finding in diagnosed infants.[2][3]
Symptoms associated with metabolic acidosis in infants with Hawkinsinuria can be nonspecific and may include:
-
Failure to thrive: Poor weight gain and growth are common initial observations.[2][3]
-
Vomiting and Diarrhea: Gastrointestinal disturbances are frequently reported.[3]
-
Irritability: Infants may display increased fussiness and restlessness.
A distinctive "swimming-pool" or chlorine-like odor in the urine is also a characteristic, albeit not universally present, feature of the disorder.[1]
The metabolic acidosis and other acute symptoms of Hawkinsinuria are typically transient and tend to resolve within the first year of life.[4] As the infant matures, their tolerance to dietary protein increases, and the metabolic acidosis subsides. However, the excretion of this compound in the urine persists throughout the individual's life.[4]
Quantitative Analysis of Metabolic Acidosis
Quantitative data on the biochemical parameters of metabolic acidosis in Hawkinsinuria is limited due to the rarity of the condition. However, case reports and literature reviews provide some insight into the expected laboratory findings. The severity of metabolic acidosis is often described qualitatively as "mild" to "moderate".[5]
| Parameter | Reported Findings in Hawkinsinuria | Normal Range (Infants) |
| Blood pH | One case reported a pH of 7.2.[5] Generally described as mild to moderate acidosis. | 7.35 - 7.45 |
| Serum Bicarbonate (HCO3-) | Expected to be low during acidotic episodes. Specific values are not consistently reported. | 20 - 28 mEq/L |
| Anion Gap | Expected to be elevated due to the accumulation of unmeasured organic anions. Specific values are not consistently reported. | 8 - 16 mEq/L |
| Plasma Tyrosine | Often elevated. In one case, the level was 21.5 mg/dL.[3][6] | 1.2 - 3.8 mg/dL |
Note: Normal ranges can vary slightly between laboratories.
Biochemical Pathway and Pathophysiology
The metabolic derangement in Hawkinsinuria stems from a specific defect in the tyrosine catabolic pathway. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for converting 4-hydroxyphenylpyruvate to homogentisate. In Hawkinsinuria, a mutation in the HPD gene allows the enzyme to produce a reactive intermediate, 1,2-epoxyphenyl acetic acid, but impairs its conversion to homogentisate.[1] This unstable intermediate then spontaneously reacts with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl) acetic acid, known as this compound.[1]
The precise mechanism underlying the metabolic acidosis is not fully elucidated but is thought to be related to the accumulation of acidic metabolites, including pyroglutamic acid, and the depletion of glutathione.
Experimental Protocols
Diagnosis of Hawkinsinuria: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The definitive diagnosis of Hawkinsinuria is achieved through the identification of this compound and other characteristic metabolites in the urine using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
A random urine sample is collected.
-
An internal standard (e.g., a stable isotope-labeled version of a related compound) is added to a specific volume of urine for quantification.
-
The urine sample is acidified, typically with hydrochloric acid, to a pH of less than 2.
-
Organic acids are then extracted from the acidified urine using an organic solvent, such as ethyl acetate. This step is usually repeated to ensure complete extraction.
-
The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
To make the organic acids volatile for GC analysis, they must be derivatized. A common method is silylation.
-
The dried extract is reconstituted in a derivatizing agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
The mixture is heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the complete formation of trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
A small volume of the derivatized sample is injected into the gas chromatograph.
-
The GC separates the different organic acids based on their boiling points and interaction with the capillary column.
-
As each compound elutes from the GC column, it enters the mass spectrometer.
-
The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
The identification of this compound and other metabolites is confirmed by comparing their retention times and mass spectra to those of known standards or library spectra.
Conclusion
The clinical presentation of metabolic acidosis in Hawkinsinuria is a key diagnostic indicator in infancy. While typically transient, it can cause significant clinical concern and morbidity. Understanding the underlying biochemical defect and the characteristic metabolic profile is crucial for timely diagnosis and management. For researchers and drug development professionals, the rarity of the disorder presents challenges but also opportunities for developing targeted therapies. Further research is needed to fully elucidate the pathophysiology of the metabolic acidosis and to explore potential therapeutic interventions beyond dietary management, which may include strategies to replenish glutathione stores or modulate the activity of the mutated HPPD enzyme.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. Hawkinsinuria in two families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Long-Term Health Implications of Elevated Hawkinsin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hawkinsinuria is a rare, autosomal dominant metabolic disorder stemming from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase. This genetic anomaly leads to the production and accumulation of the unusual amino acid, Hawkinsin. While the acute symptoms of metabolic acidosis and failure to thrive in infancy often resolve, emerging evidence suggests the potential for long-term health consequences, including neurological effects. This technical guide provides a comprehensive overview of the current understanding of Hawkinsinuria, focusing on the long-term health effects of elevated this compound levels. It details the underlying biochemical pathways, clinical manifestations, and diagnostic methodologies, and presents available data in a structured format to aid researchers and professionals in drug development.
Introduction
Hawkinsinuria (OMIM #140350) is an inborn error of tyrosine metabolism characterized by the urinary excretion of this compound, a unique sulfur-containing amino acid.[1][2] The disorder is inherited in an autosomal dominant fashion, a rare pattern for metabolic diseases which are more commonly recessive.[3][4] The seminal discovery of Hawkinsinuria highlighted a novel mechanism of genetic disease: a gain-of-function mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene.[1][5]
Initially, Hawkinsinuria was considered a transient disorder of infancy, with symptoms like metabolic acidosis and failure to thrive typically resolving within the first year of life.[4][6] However, patients continue to excrete this compound throughout their lives, and more recent case reports have indicated the possibility of long-term health issues, including developmental delay, underscoring the need for a deeper understanding of the pathophysiology of elevated this compound levels.[2]
Biochemical Pathway of this compound Formation
The metabolic pathway of tyrosine normally involves the conversion of 4-hydroxyphenylpyruvate to homogentisate by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7] In individuals with Hawkinsinuria, a specific gain-of-function mutation in the HPD gene alters the enzyme's catalytic activity.[1][5] The mutated HPPD enzyme can still process its substrate, 4-hydroxyphenylpyruvate, to a reactive epoxide intermediate (1,2-epoxyphenyl acetic acid). However, the subsequent intramolecular rearrangement to form homogentisate is impaired.[7]
This highly reactive intermediate is then detoxified through conjugation with glutathione, a critical antioxidant. This reaction forms 2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl acetic acid, which is given the trivial name this compound.[2][7] The continuous production of this compound can lead to a depletion of the body's glutathione stores, potentially contributing to oxidative stress and the clinical manifestations of the disorder.
Long-Term Health Effects of Elevated this compound Levels
While the acute symptoms of Hawkinsinuria in infancy, such as metabolic acidosis and failure to thrive, tend to resolve, the lifelong excretion of this compound raises concerns about long-term health consequences.[1]
Neurological and Developmental Effects
Several case reports have suggested a link between Hawkinsinuria and long-term neurological and developmental issues. These may include:
-
Developmental Delay: Some individuals with Hawkinsinuria have presented with developmental delays, which may not be apparent until later in childhood.[2]
-
Intellectual Disability: Mild intellectual disability has been reported in some cases.
-
Motor Skills Impairment: Difficulties with coordination and motor skills have also been documented.
The exact mechanisms underlying these neurological effects are not fully understood but may be related to the chronic depletion of glutathione and subsequent oxidative stress in the central nervous system, or potentially a direct neurotoxic effect of this compound or other accumulated metabolites.
Asymptomatic Carriers
Due to the autosomal dominant inheritance pattern, it is common to find asymptomatic family members who also carry the HPD gene mutation and excrete this compound.[2] The long-term health prognosis for these individuals is generally considered good, with many leading normal lives without any specific treatment.[7] However, the possibility of subclinical effects or a later onset of symptoms cannot be entirely ruled out and warrants further long-term follow-up studies.
Quantitative Data on this compound and Related Metabolites
Precise quantitative data on urinary this compound levels in both affected individuals and healthy controls are not well-established in the literature. Diagnosis is primarily based on the qualitative identification of this compound in the urine. However, some case reports provide data on other related metabolites.
| Parameter | Patient Population | Concentration Range | Reference Range | Citation |
| Plasma Tyrosine | Hawkinsinuria Patient (Infant) | 21.5 mg/dL | 1.3 - 3.7 mg/dL | [8] |
| Urinary this compound | Hawkinsinuria Patients | Consistently Elevated | Not Detected | [1][2] |
| Urinary 4-hydroxyphenylpyruvic acid | Hawkinsinuria Patients | Elevated | Varies by age | [6] |
| Urinary 4-hydroxyphenyllactic acid | Hawkinsinuria Patients | Elevated | Varies by age | [6] |
| Urinary 4-hydroxyphenylacetic acid | Hawkinsinuria Patients | Elevated | Varies by age | [6] |
Note: Reference ranges for urinary organic acids can vary significantly based on age and diet. The data presented here are illustrative and sourced from individual case reports.
Experimental Protocols for this compound Detection
The definitive diagnosis of Hawkinsinuria relies on the detection of this compound in the urine, typically through organic acid analysis by gas chromatography-mass spectrometry (GC-MS).
Principle of GC-MS for this compound Analysis
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of non-volatile compounds like amino acids and organic acids, a chemical derivatization step is necessary to make them volatile for GC analysis.
Generalized Experimental Workflow
Detailed Methodological Steps (Generalized)
-
Sample Collection and Preparation:
-
Collect a random or 24-hour urine sample in a sterile container.
-
Store the sample at -20°C or lower until analysis.
-
Thaw the sample and centrifuge to remove any particulate matter.
-
An internal standard (e.g., a stable isotope-labeled version of a related compound) is added for quantification.
-
-
Derivatization:
-
A common method for derivatizing amino and organic acids is silylation.
-
Evaporate a specific volume of the urine supernatant to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
-
Gas Chromatography (GC) Separation:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the different compounds based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry (MS) Detection:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
In the ion source, the molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector measures the abundance of each fragment.
-
-
Data Analysis:
-
The data is presented as a chromatogram, which shows the intensity of the signal over time.
-
Each peak in the chromatogram corresponds to a different compound.
-
A mass spectrum is generated for each peak, which is a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.
-
The concentration of this compound can be quantified by comparing its peak area to that of the internal standard.
-
Future Directions and Drug Development
The understanding of the long-term health effects of elevated this compound levels is still evolving. Further research is needed to:
-
Establish a clear correlation between urinary this compound concentrations and the severity of long-term neurological symptoms.
-
Conduct long-term follow-up studies on both symptomatic and asymptomatic individuals with Hawkinsinuria to better define the natural history of the disease.
-
Investigate the role of glutathione depletion and oxidative stress in the pathophysiology of Hawkinsinuria.
For drug development professionals, potential therapeutic strategies could focus on:
-
Modulating HPPD Activity: Developing small molecules that could either inhibit the formation of the reactive epoxide intermediate or promote its conversion to homogentisate.
-
Replenishing Glutathione Stores: Investigating the efficacy of N-acetylcysteine (NAC) or other glutathione precursors in mitigating the clinical effects of Hawkinsinuria.
-
Targeting Downstream Effects: Developing therapies to counteract the potential neurotoxic effects of this compound or the consequences of chronic oxidative stress.
Conclusion
Hawkinsinuria, while rare, provides a unique model for understanding the long-term consequences of a specific metabolic dysregulation. The lifelong presence of elevated this compound levels, even in the absence of acute symptoms in adulthood, warrants careful monitoring and further investigation into potential subclinical and long-term health effects. A deeper understanding of the molecular mechanisms underlying this disorder will be crucial for the development of targeted therapies to improve the long-term prognosis for individuals with Hawkinsinuria.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 8. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Resolution of Hawkinsinuria Symptoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mutation leads to the production of a reactive intermediate that conjugates with glutathione to form hawkinsin. Clinically, infants with Hawkinsinuria present with metabolic acidosis and failure to thrive, particularly after being weaned from breast milk. A remarkable feature of this disorder is the spontaneous resolution of clinical symptoms within the first year of life. This guide provides an in-depth analysis of the biochemical underpinnings of Hawkinsinuria, collates quantitative data from published case studies, details relevant experimental protocols, and presents a model for the spontaneous resolution of symptoms based on developmental changes in metabolic pathways.
Introduction
Hawkinsinuria (OMIM #140350) is an unusual metabolic disorder characterized by the transient nature of its severe clinical manifestations.[1] Unlike many inborn errors of metabolism that lead to lifelong symptoms, the metabolic acidosis and growth impairment associated with Hawkinsinuria typically resolve by the end of the first year of life.[2][3] However, the urinary excretion of the characteristic metabolite, this compound, and its derivatives persists.[2] This unique clinical course offers a valuable model for understanding developmental changes in metabolic capacity and detoxification pathways. This guide aims to provide a comprehensive technical overview of the spontaneous resolution of Hawkinsinuria symptoms for researchers and professionals in drug development.
Biochemical Basis of Hawkinsinuria
The metabolic defect in Hawkinsinuria lies in the catabolism of tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[4] In Hawkinsinuria, a specific mutation in the HPD gene results in a partially active enzyme that produces a reactive epoxide intermediate.[1][5] This intermediate is then conjugated with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid, known as this compound.[6]
Quantitative Analysis of Biochemical Markers
The clinical presentation and resolution of Hawkinsinuria are mirrored in the changing levels of specific biochemical markers. The following tables summarize quantitative data from published case reports, illustrating the biochemical phenotype of symptomatic infants and the changes observed with dietary management and age.
Table 1: Plasma Tyrosine Levels in Infants with Hawkinsinuria
| Patient/Case | Age at Measurement | Clinical Status | Plasma Tyrosine (mg/dL) | Plasma Tyrosine (µmol/L) | Reference Range (µmol/L) | Source |
| Index Patient | 1 month | Symptomatic | 21.5 | 1186 | 55–147 | [7] |
| Index Patient | ~1.5 months | On low-tyrosine diet | 3.9 | 215 | 55–147 | [7] |
| Egyptian-Lebanese Boy | 50 days | Symptomatic | - | 263 | 55–147 | [8] |
Table 2: Urinary Metabolites in Hawkinsinuria
| Metabolite | Symptomatic Infants | Asymptomatic Adults/Older Children | Source |
| This compound | Present | Persistently excreted | [2][6] |
| 4-hydroxycyclohexylacetic acid | May be absent initially, appears later | Persistently excreted | [6][9] |
| Tyrosyl metabolites (e.g., 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate) | Elevated | Typically normal | [8][9] |
| 5-oxoproline (pyroglutamic acid) | May be elevated during acidosis | Absent | [6][9] |
Experimental Protocols
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection
This protocol is a representative method for the analysis of urinary organic acids, including this compound and its related metabolites.
Objective: To extract, derivatize, and identify organic acids from a urine sample.
Materials:
-
Urine sample
-
Internal standards (e.g., tropic acid, 2-ketocaproic acid)
-
Hydroxylamine hydrochloride
-
5M HCl
-
Sodium chloride
-
Ethyl acetate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: A volume of urine equivalent to 1 µmole of creatinine is used. Internal standards are added.[7]
-
Oximation: The sample is treated with hydroxylamine to form oxime derivatives of ketoacids.[7]
-
Extraction: The sample is acidified with HCl (to pH < 2), and saturated with NaCl. Organic acids are then extracted into an organic solvent like ethyl acetate.[10] This step is typically repeated to ensure complete extraction.
-
Drying: The organic extract is dried under a stream of nitrogen.[10]
-
Derivatization: The dried residue is derivatized to form trimethylsilyl (TMS) esters. This is achieved by adding BSTFA with 1% TMCS and pyridine, followed by incubation.[7] This step makes the organic acids volatile for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the individual organic acids based on their boiling points and interaction with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum for each peak, allowing for identification by comparison to a library of known compounds.[10]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity Assay
This protocol is adapted from a high-throughput fluorescent screening assay for HPPD inhibitors and can be used to measure the activity of the enzyme.[11]
Objective: To measure the enzymatic activity of HPPD by monitoring the formation of its fluorescent product, homogentisate.
Principle: The conversion of the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP), to the fluorescent product, homogentisate (HG), is monitored over time. The rate of increase in fluorescence is proportional to the enzyme's activity.
Materials:
-
Recombinant HPPD enzyme (wild-type or mutant)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA
-
4-hydroxyphenylpyruvate (HPP) substrate stock solution (10 mM in water)
-
Cofactor Solution: Freshly prepared solution containing 2 mM Ascorbic Acid in Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the HPPD enzyme and HPP substrate in Assay Buffer.
-
Assay Reaction:
-
To each well of the microplate, add the Assay Buffer.
-
Add the Cofactor Solution.
-
Add the HPPD enzyme solution.
-
Initiate the reaction by adding the HPP substrate solution.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to an appropriate temperature (e.g., 30°C). Measure the fluorescence at excitation and emission wavelengths suitable for homogentisate (e.g., excitation at 320 nm and emission at 400 nm) at regular intervals.
-
Data Analysis: The rate of reaction is determined by calculating the slope of the linear portion of the fluorescence versus time curve. Enzyme activity can be expressed as the rate of product formation per unit of time per amount of enzyme.
Signaling Pathways and Mechanistic Diagrams
The spontaneous resolution of Hawkinsinuria symptoms is likely a multifactorial process involving developmental changes in key metabolic pathways. The following diagrams illustrate the core biochemical pathway of tyrosine metabolism, the proposed mechanism of symptom resolution, and a logical workflow for the diagnosis and management of Hawkinsinuria.
Caption: Tyrosine metabolism in Hawkinsinuria.
Caption: Proposed mechanism of symptom resolution.
Caption: Diagnostic and management workflow.
Discussion: The Mechanism of Spontaneous Resolution
The spontaneous resolution of severe symptoms in Hawkinsinuria, despite the persistence of the underlying genetic defect, points to a developmental maturation of metabolic and detoxification pathways. The evidence suggests two primary contributing factors:
-
Maturation of the Glutathione Conjugation Pathway: The detoxification of the reactive epoxide intermediate produced by the mutant HPPD enzyme is dependent on conjugation with glutathione.[6] Studies on neonatal metabolism indicate that the glutathione synthesis and conjugation pathways are not fully mature at birth and develop during infancy.[12][13] As these pathways mature and become more efficient, the infant's capacity to detoxify the reactive intermediate increases, preventing its accumulation and the subsequent metabolic acidosis and cellular damage. The presence of 5-oxoproline in the urine of symptomatic infants is an indicator of glutathione depletion, and its disappearance coincides with clinical improvement.[9]
-
Developmental Regulation of HPD Gene Expression: The expression of the HPD gene is known to be developmentally regulated and is primarily localized to the liver and kidneys.[14] While the mutant HPD allele is present throughout life, it is possible that the overall expression level of HPD, including the mutant form, changes with age. Furthermore, the maturation of other aspects of liver function and the overall metabolic rate during the first year of life may alter the flux through the tyrosine catabolic pathway, thereby reducing the production of the toxic intermediate.
Conclusion and Future Directions
The spontaneous clinical resolution of Hawkinsinuria provides a fascinating inborn model of developmental pharmacology and toxicology. While the core biochemical defect persists, the maturation of detoxification pathways, particularly glutathione conjugation, appears sufficient to overcome the metabolic challenge posed by the mutant HPPD enzyme. For drug development professionals, this highlights the critical importance of considering developmental changes in metabolic capacity when assessing the safety and efficacy of new therapeutics, particularly for pediatric populations.
Future research should focus on longitudinal studies of Hawkinsinuria patients to precisely correlate the maturation of specific detoxification pathways with the resolution of symptoms. Further elucidation of the transcriptional regulation of the HPD gene during development may also provide valuable insights. A deeper understanding of these mechanisms could inform strategies for managing other metabolic disorders and for the development of therapies that support and enhance natural detoxification processes.
References
- 1. autism.fratnow.com [autism.fratnow.com]
- 2. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]
- 9. Hawkinsinuria in two families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Certain aspects of tyrosine metabolism in the young. II. The tyrosine oxidizing system of fetal rat liver. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Gender and maturation affect glutathione status in human neonatal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of glutathione synthesis and gamma-glutamyltranspeptidase activities in tissues from newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.vub.be [researchportal.vub.be]
The Glutathione-Hawkinsin Nexus: A Technical Guide to a Unique Metabolic Derailment
For Immediate Release
A comprehensive technical guide detailing the intricate biochemical relationship between glutathione and the detoxification pathway of Hawkinsin, a key metabolite in the rare genetic disorder Hawkinsinuria. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this unique metabolic error.
Executive Summary
Hawkinsinuria is an autosomal dominant metabolic disorder stemming from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2][3] This mutation disrupts the normal catabolism of tyrosine, leading to the formation of a reactive intermediate, 1,2-epoxyphenyl acetic acid.[3] The detoxification of this intermediate is not a typical enzymatic process but rather a spontaneous conjugation with the ubiquitous antioxidant, glutathione (GSH). This reaction, however, results in the formation of (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid, commonly known as this compound.[3][4][5] The accumulation of this compound and other metabolic byproducts leads to clinical manifestations, particularly in infancy, such as metabolic acidosis and failure to thrive.[1][2][4] This guide provides an in-depth analysis of the biochemical pathways, quantitative data from patient studies, and detailed experimental protocols relevant to the study of this compound and its link to glutathione metabolism.
Biochemical Pathway and Pathophysiology
The core of Hawkinsinuria lies in a dysfunctional HPD enzyme. In healthy individuals, HPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate in the tyrosine degradation pathway. However, specific mutations, such as the A33T variant in the HPD gene, result in an enzyme that can initiate the reaction but fails to complete the rearrangement to homogentisate.[1][6] This leads to the release of a highly reactive epoxide intermediate.
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of cellular detoxification, neutralizing electrophilic compounds. In the context of Hawkinsinuria, glutathione spontaneously reacts with the electrophilic 1,2-epoxyphenyl acetic acid. This conjugation, which would typically be a detoxification step, instead forms the stable and disease-associated metabolite, this compound.[3][4] The continuous formation of this compound can deplete cellular glutathione stores, leading to increased oxidative stress and the excretion of pyroglutamic acid, a marker of glutathione deficiency.[5][7]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the quantitative data available from case studies of Hawkinsinuria patients. These values highlight the biochemical signature of the disorder.
Table 1: Plasma Amino Acid Concentrations
| Analyte | Patient Concentration | Normal Range | Reference |
| Tyrosine | 21.5 mg/dL | 0.5 - 1.5 mg/dL | [1][2][8] |
| Phenylalanine | 2.8 mg/dL | 0.5 - 2.0 mg/dL | [1][2] |
Table 2: Urinary Metabolite Excretion
| Metabolite | Patient Status | Observation | Reference |
| This compound | Affected | Increased ~6-fold | [9][10] |
| 4-Hydroxycyclohexylacetate | Affected | Increased ~6-fold | [9][10] |
| 4-Hydroxyphenylpyruvate | Affected | Upregulated by 26% | [9][10] |
| Pyroglutamic Acid | Affected | Increased 2-fold | [9] |
| Glutathione | Affected | Decreased by 40% | [9] |
| Glutamate | Affected | Decreased by 10% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the glutathione-Hawkinsin link.
Quantification of Urinary this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in urine samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.
-
Add an internal standard (e.g., deuterated this compound, if available).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other urinary components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined with a pure standard).
-
Internal Standard: Corresponding precursor to product ion transition.
-
-
Optimize collision energy and other MS parameters for maximal signal intensity.
-
-
-
Quantification:
-
Generate a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPD) Activity Assay
Objective: To measure the enzymatic activity of wild-type and mutant HPD.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2, containing 100 µM Fe(NH₄)₂(SO₄)₂ and 2 mM ascorbate.
-
Substrate: 2 mM 4-hydroxyphenylpyruvate in assay buffer.
-
Enzyme: Purified recombinant wild-type or mutant HPD.
-
-
Assay Procedure:
-
Pre-warm the assay buffer and substrate to 37°C.
-
In a quartz cuvette, combine the assay buffer and substrate.
-
Initiate the reaction by adding the HPD enzyme.
-
Monitor the decrease in absorbance at 310 nm (corresponding to the consumption of 4-hydroxyphenylpyruvate) over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Calculate the specific activity using the molar extinction coefficient of 4-hydroxyphenylpyruvate at 310 nm.
-
Measurement of Total Glutathione Levels
Objective: To determine the total glutathione (GSH + GSSG) concentration in biological samples.
Methodology (DTNB-GSSG Reductase Recycling Assay):
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid).
-
Centrifuge to remove precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, DTNB [5,5'-dithiobis(2-nitrobenzoic acid)], and glutathione reductase.
-
Add the prepared sample supernatant to the reaction mixture.
-
Monitor the rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm, over time.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve.
-
Visualizations of Workflows and Relationships
Experimental Workflow for this compound Quantification
Logical Relationship in Hawkinsinuria Pathogenesis
Conclusion
The formation of this compound represents a fascinating and clinically significant intersection of a gain-of-function enzyme mutation and the cellular detoxification machinery. While the spontaneous conjugation with glutathione is a protective mechanism against the highly reactive epoxide intermediate, the resulting product, this compound, is central to the pathophysiology of Hawkinsinuria. Further research into the precise kinetics of the mutant HPD enzyme and the downstream effects of chronic glutathione depletion will be crucial for developing targeted therapeutic strategies for this rare metabolic disorder. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of Hawkinsinuria and developing novel interventions.
References
- 1. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sportomics soccer investigation unveils an exercise-induced shift in tyrosine metabolism leading to hawkinsinuria - PMC [pmc.ncbi.nlm.nih.gov]
Early Diagnosis of Hawkinsinuria Through Newborn Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsinuria is a rare, autosomal dominant metabolic disorder arising from a defect in the tyrosine metabolism pathway.[1][2] It is caused by a gain-of-function mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This alteration leads to the accumulation of an unusual amino acid, hawkinsin, and its metabolites in the urine and plasma.[4][5] While some individuals may be asymptomatic, classic presentation in infancy, often coinciding with weaning from breast milk, includes metabolic acidosis, failure to thrive, and a distinctive "swimming-pool" odor of the urine.[1][2][5] Early detection through newborn screening (NBS) is critical to mitigate the clinical manifestations and ensure proper management. This guide provides an in-depth overview of the methodologies for the early diagnosis of Hawkinsinuria.
Biochemical Basis and Pathophysiology
The metabolic defect in Hawkinsinuria occurs in the catabolic pathway of tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3][6] In individuals with Hawkinsinuria, a mutation in the HPD gene results in a partially active enzyme that, during the catalytic process, produces a reactive intermediate, 1,2-epoxyphenyl acetic acid. This intermediate then spontaneously reacts with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl) acetic acid, known as this compound.[1]
The accumulation of this compound and other tyrosine metabolites is responsible for the clinical symptoms.[4] The metabolic acidosis is a key feature, and affected infants may also present with ketosis.[4] While the symptoms can be severe in infancy, there is often a normalization of tolerance to phenylalanine and tyrosine with age.[1]
Newborn Screening for Hawkinsinuria
Newborn screening programs are essential for the early, presymptomatic detection of Hawkinsinuria. The primary method for screening is the analysis of amino acids in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[5][7]
Quantitative Data from Newborn Screening
The hallmark of Hawkinsinuria in newborn screening is the elevation of tyrosine levels in the blood. However, elevated tyrosine is not specific to Hawkinsinuria and can be seen in other forms of tyrosinemia as well as transient tyrosinemia of the newborn.[8] Therefore, follow-up testing is crucial.
| Analyte | Specimen | Method | Normal Reference Range | Typical Finding in Hawkinsinuria |
| Tyrosine | Dried Blood Spot (DBS) | Tandem Mass Spectrometry (MS/MS) | 25-150 nmol/mL (≥4 weeks)[9] | Elevated (e.g., >400 µmol/L)[10] |
| Tyrosine | Plasma | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 40-280 nmol/mL (<4 weeks)[9] | Significantly Elevated (e.g., 21.5 mg/dL)[5][11] |
| This compound | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) / LC-MS/MS | Not typically present | Present |
| 4-hydroxyphenylpyruvic acid | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Trace amounts | Elevated |
| HPD Gene Sequencing | Whole Blood | Next-Generation Sequencing (NGS) | Wild-type sequence | Heterozygous pathogenic variant (e.g., A33T, V212M)[5][7] |
Experimental Protocols
Amino Acid Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This is the primary screening method for identifying newborns with elevated tyrosine levels, which may indicate Hawkinsinuria.
Methodology:
-
Sample Collection: A few drops of blood are collected from the newborn's heel onto a filter paper card (Guthrie card) between 24 and 48 hours after birth. The card is allowed to air dry completely.[7]
-
Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot into a well of a 96-well microplate.
-
An extraction solution containing a mixture of solvents (e.g., methanol/water) and stable isotope-labeled internal standards for the amino acids to be quantified is added to each well.[12]
-
The plate is agitated to ensure complete elution of the amino acids from the filter paper.
-
-
Derivatization (Optional but common): The extracted amino acids are often derivatized (e.g., with butanol) to improve their chromatographic and mass spectrometric properties.[13]
-
Analysis by MS/MS:
-
The prepared sample is injected into a tandem mass spectrometer.
-
The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard are monitored.
-
The concentration of each amino acid is calculated based on the ratio of the signal intensity of the native amino acid to its labeled internal standard.[7]
-
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a confirmatory test to detect the presence of this compound and other abnormal tyrosine metabolites in the urine of a newborn with elevated blood tyrosine.
Methodology:
-
Sample Collection: A random urine sample is collected. First morning voids are preferred due to their concentration.[14]
-
Sample Preparation:
-
An internal standard is added to a specific volume of urine.
-
The organic acids are extracted from the urine using a solvent extraction method (e.g., with ethyl acetate).[14]
-
The solvent is evaporated to dryness.
-
-
Derivatization: The dried residue is derivatized to make the organic acids volatile for GC analysis. This is typically done using a silylating agent (e.g., BSTFA).
-
Analysis by GC-MS:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The different organic acids are separated based on their boiling points and interaction with the GC column.
-
The mass spectrometer is used to identify the individual compounds based on their unique mass spectral fragmentation patterns. The presence of a peak corresponding to the mass spectrum of derivatized this compound confirms the diagnosis.[15]
-
Molecular Genetic Testing of the HPD Gene by Next-Generation Sequencing (NGS)
Definitive diagnosis is achieved by identifying a pathogenic variant in the HPD gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a whole blood sample.
-
Library Preparation:
-
The DNA is fragmented, and adapters are ligated to the ends of the fragments.
-
The region of interest (the HPD gene) is enriched using a targeted capture method.[16]
-
-
Sequencing: The prepared library is sequenced on a next-generation sequencing platform.[17]
-
Data Analysis:
-
The sequencing reads are aligned to the human reference genome.
-
Variant calling is performed to identify any differences between the patient's HPD gene sequence and the reference sequence.
-
The identified variants are annotated and classified based on their predicted pathogenicity. The presence of a known or likely pathogenic heterozygous variant in the HPD gene confirms the diagnosis of Hawkinsinuria.[5][18]
-
Visualizations
Tyrosine Catabolism Pathway and the Defect in Hawkinsinuria
References
- 1. Tyrosinemia, Type I | Newborn Screening [newbornscreening.hrsa.gov]
- 2. Newborn Screening Program - Tyrosinemia [idph.state.il.us]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. NHS England » NHS to screen all newborn babies for life-threatening metabolic disorder [england.nhs.uk]
- 7. How mass spectrometry revolutionized newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 9. Tyrosinemia Follow-Up Panel, Self-Collect, Blood Spot - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 10. oklahoma.gov [oklahoma.gov]
- 11. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of amino acid metabolic diseases from dried blood spots with a rapid extraction method coupled with nanoelectrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Aciduria [research.njms.rutgers.edu]
- 15. Qualitative urinary organic acid analysis: 10 years of quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next-Generation Sequencing and Mutational Analysis: Implications for Genes Encoding LINC Complex Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. HPD Single Gene - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cellular Impact of Hawkinsin Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism resulting from a gain-of-function mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mutation leads to the production of a reactive epoxide intermediate that, instead of being converted to homogentisate, conjugates with glutathione to form the characteristic metabolite, hawkinsin. The accumulation of this compound and associated metabolic sequelae, particularly glutathione depletion, are central to the pathophysiology of the disease. This guide provides a comprehensive overview of the cellular impacts of this compound accumulation, detailing the underlying biochemical pathways, quantitative data from patient studies, and relevant experimental protocols.
Introduction
Hawkinsinuria typically presents in infancy, often coinciding with the transition from breast milk to formula feeding, with symptoms including metabolic acidosis and failure to thrive[1][2]. The condition is caused by a heterozygous mutation in the HPD gene, with the A33T mutation being a notable example[3][4]. The mutated HPPD enzyme retains the ability to initiate the breakdown of 4-hydroxyphenylpyruvate but fails to complete the reaction, leading to the release of a reactive intermediate[1][5]. This intermediate is detoxified by conjugation with glutathione, forming this compound ((2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid)[1]. The subsequent depletion of cellular glutathione stores is believed to be a primary driver of the observed pathology[6].
Pathophysiology and Cellular Impact
The core of Hawkinsinuria's cellular impact lies in the aberrant tyrosine catabolism and the downstream consequences of this compound formation.
Disruption of Tyrosine Metabolism
In healthy individuals, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate[7]. In Hawkinsinuria, the mutated HPPD enzyme generates a reactive epoxide intermediate that is released from the active site[1][5]. This leads to a metabolic block in the tyrosine degradation pathway, resulting in the accumulation of upstream metabolites.
Glutathione Depletion
The reactive epoxide intermediate is highly electrophilic and readily reacts with the nucleophilic thiol group of glutathione in a detoxification reaction[1][5]. This continuous formation and excretion of this compound can lead to a significant depletion of the intracellular glutathione pool. Glutathione is a critical antioxidant and a cofactor for numerous enzymatic reactions. Its depletion can lead to:
-
Increased Oxidative Stress: Reduced capacity to neutralize reactive oxygen species (ROS), potentially leading to cellular damage.
-
Impaired Detoxification: Compromised ability to detoxify other xenobiotics and endogenous toxic compounds.
-
Disrupted Redox Signaling: Alterations in cellular signaling pathways that are sensitive to the redox state of the cell.
Metabolic Acidosis
The accumulation of this compound and other organic acids, such as 4-hydroxyphenylpyruvic acid and 4-hydroxyphenyllactic acid, contributes to metabolic acidosis, a hallmark of the disease in infants[2][8]. This lowering of blood pH can disrupt numerous cellular functions, including enzyme activity and protein stability.
Quantitative Data
The following tables summarize the quantitative data available from case studies of patients with Hawkinsinuria. Due to the rarity of the condition, data is limited.
| Biochemical Marker | Patient Value | Normal Range | Reference |
| Plasma Tyrosine | 263 µmol/L | 55–147 µmol/L | |
| Plasma Tyrosine | 21.5 mg/dL | - | [9][10] |
| Urinary 4-hydroxyphenylacetic acid | Elevated | - | [5][8] |
| Urinary 4-hydroxyphenylpyruvic acid | Elevated | - | [5][8] |
Table 1: Plasma and Urinary Metabolite Levels in Hawkinsinuria Patients.
| Clinical Finding | Observation in Hawkinsinuria Patients | Reference |
| Metabolic Acidosis | Present in infancy | [2][9] |
| Failure to Thrive | Common in infancy | [2] |
| Response to Low-Tyrosine Diet | Improvement in tyrosine levels and clinical symptoms | [9][10][11] |
| Response to N-acetyl-L-cysteine (NAC) | Restored normal growth and improved biochemical parameters | [6] |
Table 2: Clinical and Treatment-Related Observations in Hawkinsinuria.
Signaling Pathways and Experimental Workflows
Tyrosine Catabolism and this compound Formation
The following diagram illustrates the normal tyrosine catabolism pathway and the diversion leading to this compound formation in Hawkinsinuria.
Caption: Tyrosine catabolism and this compound formation pathway.
Experimental Workflow for Urinary Organic Acid Analysis
The detection and quantification of this compound and other relevant metabolites in urine are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following diagram outlines a general workflow.
Caption: Workflow for urinary organic acid analysis by GC-MS.
Experimental Protocols
Urinary Organic Acid Analysis by GC-MS
This protocol is a generalized procedure for the analysis of organic acids in urine, which would be suitable for the detection of this compound and other metabolites associated with Hawkinsinuria.
5.1.1. Materials
-
Urine sample
-
Internal standards (e.g., tropic acid, 2-ketocaproic acid)
-
Hydroxylamine hydrochloride
-
5M HCl
-
Sodium chloride
-
Ethyl acetate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
5.1.2. Procedure
-
Sample Preparation:
-
Extraction:
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the individual organic acids based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to a library of known compounds.
-
Quantify the analytes by comparing their peak areas to that of the internal standard.
-
Conclusion and Future Directions
This compound accumulation as a consequence of a gain-of-function mutation in the HPD gene is the central event in the pathophysiology of Hawkinsinuria. The resulting glutathione depletion and metabolic acidosis are key drivers of the clinical phenotype observed in infants. While a low-tyrosine diet is the cornerstone of management, the positive response to N-acetyl-L-cysteine highlights the importance of addressing glutathione depletion.
For drug development professionals, the mutated HPPD enzyme presents a potential therapeutic target. The development of specific inhibitors or modulators of the mutant enzyme could offer a more targeted approach to treatment. Further research is needed to fully elucidate the downstream cellular effects of this compound accumulation and glutathione depletion to identify additional therapeutic avenues. A deeper understanding of the structure and kinetics of the mutated HPPD enzyme would be invaluable for the rational design of such therapies.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the phenotype of hawkinsinuria: new insights from response to N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Hawkinsinuria (Concept Id: C2931042) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. erndim.org [erndim.org]
Animal Models for Studying Hawkinsinuria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hawkinsinuria
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a gain-of-function mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene.[1][2] This contrasts with most inborn errors of metabolism, which are typically autosomal recessive and result from a loss of enzyme function.[1] The HPD enzyme is a critical component of the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (4-HPP) to homogentisic acid.
In individuals with Hawkinsinuria, the mutated HPD enzyme catalyzes an alternative reaction, leading to the formation of a reactive intermediate, 1,2-epoxyphenyl acetic acid. This intermediate then conjugates with glutathione to form the pathognomonic metabolite, (2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl)acetic acid, also known as hawkinsin.[1] The accumulation of this compound and other tyrosine metabolites leads to the clinical manifestations of the disorder.
Patients with Hawkinsinuria typically present in infancy, often after being weaned from breast milk, with symptoms including metabolic acidosis, failure to thrive, and a characteristic chlorine-like odor of the urine.[2] While a low-protein diet restricted in phenylalanine and tyrosine can ameliorate the symptoms in early life, the excretion of this compound persists.
Existing Animal Models: Surrogates for Hawkinsinuria Research
Currently, there are no established, genetically precise animal models of Hawkinsinuria. Research has instead relied on mouse models of Tyrosinemia Type III, which is caused by a complete loss-of-function of the HPD enzyme. While these models do not recapitulate the dominant gain-of-function mechanism of Hawkinsinuria or the production of this compound, they are useful for studying the effects of elevated tyrosine and its precursor, 4-HPP.
These HPD-deficient mice exhibit persistent hypertyrosinemia and excrete large amounts of 4-HPP and its derivatives in their urine. However, they are generally healthy and do not display the severe metabolic acidosis or failure to thrive seen in infants with Hawkinsinuria.
Quantitative Data from HPD-Deficient Mouse Models
| Parameter | Wild-Type Mice | HPD-Deficient Mice | Reference |
| Blood Tyrosine | Normal | Persistently High | [3] |
| Urinary 4-HPP | Low/Undetectable | Markedly Increased | |
| Urinary this compound | Absent | Absent | |
| Clinical Phenotype | Healthy | Apparently Healthy | |
| Inheritance | - | Autosomal Recessive |
Experimental Protocols
Biochemical Analysis of Tyrosine Metabolites in Mouse Urine and Plasma
Objective: To quantify the levels of tyrosine and its metabolites, including 4-HPP and this compound (in prospective models), in biological samples from mice.
Materials:
-
Mouse urine and plasma samples
-
Internal standards (e.g., deuterated tyrosine)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Solvents (e.g., ethyl acetate, methanol)
Procedure:
-
Sample Preparation:
-
Thaw urine and plasma samples on ice.
-
Add a known amount of internal standard to each sample.
-
For urine samples, perform a solid-phase extraction to concentrate the metabolites.
-
For plasma samples, perform a protein precipitation step (e.g., with methanol) followed by centrifugation.
-
-
Derivatization (for GC-MS):
-
Evaporate the extracted samples to dryness under a stream of nitrogen.
-
Add the derivatization agent and heat at a specific temperature (e.g., 70°C) for a defined time to create volatile derivatives of the metabolites.
-
-
Instrumental Analysis:
-
Inject the derivatized sample (GC-MS) or the extracted sample (LC-MS/MS) into the instrument.
-
Separate the metabolites using an appropriate column and a defined temperature or solvent gradient.
-
Detect and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Calculate the concentration of each metabolite by comparing its peak area to that of the internal standard.
-
Strategies for Developing a True Hawkinsinuria Animal Model
The development of a faithful animal model of Hawkinsinuria requires the introduction of a specific gain-of-function mutation into the mouse Hpd gene. CRISPR-Cas9 technology offers a precise and efficient method for creating such a "knock-in" model.[4][5][6][7]
The A33T missense mutation has been identified in human patients with Hawkinsinuria and represents a prime target for recapitulating the disease in a mouse model.[8]
Proposed Experimental Workflow for Generating a Hawkinsinuria Mouse Model
Objective: To create a knock-in mouse model carrying the A33T mutation in the Hpd gene.
Methodology:
-
Design of CRISPR-Cas9 Components:
-
Design a single guide RNA (sgRNA) that targets a region of the mouse Hpd gene homologous to the human sequence containing the A33T mutation.
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired A33T mutation, flanked by homology arms corresponding to the sequences upstream and downstream of the target site.
-
-
Microinjection of Mouse Zygotes:
-
Embryo Transfer and Generation of Founder Mice:
-
Transfer the microinjected zygotes into pseudopregnant surrogate female mice.
-
Allow the embryos to develop to term. The resulting offspring are the "founder" (F0) generation.
-
-
Genotyping and Validation:
-
At weaning, obtain tail biopsies from the founder mice for DNA extraction.
-
Use PCR and Sanger sequencing to identify founder mice that carry the A33T mutation.
-
-
Breeding and Colony Establishment:
-
Breed the heterozygous founder mice with wild-type mice to establish germline transmission of the mutation.
-
Intercross the heterozygous F1 generation to produce homozygous and heterozygous F2 mice for phenotypic characterization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tyrosine catabolism pathway and the defect in Hawkinsinuria.
Caption: Workflow for generating a Hawkinsinuria knock-in mouse model.
Caption: Relationship between HPD mutation and Hawkinsinuria phenotype.
Conclusion
While a direct animal model for Hawkinsinuria has yet to be reported, existing HPD-deficient mouse models for Tyrosinemia Type III provide a starting point for studying the consequences of disrupted tyrosine metabolism. However, to truly understand the pathophysiology of Hawkinsinuria and to test potential therapeutic interventions, a genetically precise knock-in mouse model that recapitulates the gain-of-function mutation and the production of this compound is essential. The protocols and strategies outlined in this guide, leveraging CRISPR-Cas9 technology, provide a clear roadmap for the development of such a vital research tool. The creation of this model will be a significant step forward in enabling detailed investigation into the molecular mechanisms of Hawkinsinuria and in the development of targeted therapies.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. researchgate.net [researchgate.net]
- 4. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
Exercise-Induced Hawkinsinuria: A Transient Shift in Tyrosine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intense physical exercise can induce significant metabolic shifts, including transient changes in amino acid metabolism that mimic rare genetic disorders. Recent research has unveiled a fascinating phenomenon termed "exercise-induced hawkinsinuria" (EIh), characterized by the temporary appearance of hawkinsin in urine following strenuous activity.[1][2][3] This guide provides a comprehensive overview of the exercise-induced changes in this compound and tyrosine metabolism, presenting key quantitative data, detailed experimental protocols, and a visualization of the implicated metabolic pathways. Understanding this transient metabolic state offers a unique model for studying the pathophysiology of the inherited disorder hawkinsinuria and exploring potential therapeutic countermeasures.[1][2][3]
Introduction: The Intersection of Exercise Metabolism and Rare Genetic Disorders
Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as melanin.[4] Its catabolism is a finely regulated process, and disruptions in this pathway can lead to metabolic disorders. Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a mutation in the gene encoding 4-hydroxyphenylpyruvate dioxygenase (4-HPPD).[5] This enzymatic impairment leads to the accumulation of 4-hydroxyphenylpyruvate and its subsequent conversion into this compound, resulting in metabolic acidosis and failure to thrive in affected individuals.[5]
A groundbreaking "sportomics" investigation has revealed that intense exercise, such as a soccer match, can induce a transient metabolic state that mirrors the biochemical signature of hawkinsinuria.[1][2][3] This finding suggests that strenuous physical activity may temporarily impair 4-HPPD activity, leading to the production and excretion of this compound.[1][3] This exercise-induced model provides a valuable opportunity to study the dynamics of tyrosine metabolism under stress and to investigate the mechanisms underlying this compound formation.
Quantitative Changes in Tyrosine Metabolites with Exercise
A study conducted on elite junior soccer players demonstrated significant alterations in urinary concentrations of tyrosine metabolites following a match.[1][2][3] The key quantitative findings are summarized in the tables below.
Table 1: Exercise-Induced Changes in this compound and Related Tyrosine Metabolites
| Metabolite | Change Post-Exercise | p-value |
| This compound | ~6-fold increase | 1.49E-06 |
| 4-Hydroxycyclohexyl acetate | ~6-fold increase | 9.81E-06 |
| 4-Hydroxyphenylpyruvate | 26% increase | 7.20E-03 |
| 4-Maleylacetoacetate | Decrease to 20% of pre-match levels | 4.69E-05 |
| Succinylacetone | Decrease to 16% of pre-match levels | 4.25E-14 |
Table 2: Exercise-Induced Changes in DOPA Pathway Metabolites
| Metabolite | Change Post-Exercise | p-value |
| DOPA | 4 to 6-fold increase | 5.62E-14 |
| Dopaquinone | 4 to 6-fold increase | 4.98E-13 |
| 3-Methoxytyrosine | Decrease (1% to 25% of pre-match) | Not specified |
| Indole-5,6-quinone | Decrease (1% to 25% of pre-match) | Not specified |
| Melanin | Decrease (1% to 25% of pre-match) | Not specified |
| Dopamine | Decrease (to 5% or 80% of pre-match) | 5.62E-14 |
| Tyramine | Decrease (to 5% or 80% of pre-match) | 2.47E-02 |
Table 3: Other Relevant Metabolic Changes
| Metabolite/Marker | Change Post-Exercise |
| Blood Total CO2 (TCO2) | Decrease |
| Urinary Glutathione | Decrease to 40% of pre-match levels |
| Urinary Glutamate | Decrease to 10% of pre-match levels |
| Urinary Pyroglutamate | 2-fold increase |
Postulated Metabolic Pathway of Exercise-Induced Hawkinsinuria
The biochemical data suggests that intense exercise leads to a transient impairment of the 4-HPPD enzyme. This impairment disrupts the normal conversion of 4-hydroxyphenylpyruvate to homogentisate.[1][3] The resulting accumulation of 4-hydroxyphenylpyruvate is then shunted towards an alternative pathway, leading to the formation of this compound.
Caption: Postulated pathway of exercise-induced hawkinsinuria.
Experimental Protocols
The following methodologies were employed in the study that identified exercise-induced hawkinsinuria.[1]
Study Participants and Exercise Protocol
Sample Collection and Preparation
-
Urine Collection: Urine samples were collected immediately before and after the soccer match.[1][2] Samples were immediately placed on dry ice and stored at -80°C until analysis.[1]
-
Urine Sample Preparation:
-
Blood Collection: Venous blood samples were collected from 27 of the players before and after the match.[1]
Analytical Methods
-
Urine Analysis:
-
Instrumentation: Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS^E^).[1]
-
Mass Spectrometry Settings:
-
-
Blood Analysis:
Experimental Workflow
The following diagram illustrates the workflow of the "sportomics" investigation that led to the discovery of exercise-induced hawkinsinuria.
Caption: Workflow of the sportomics study on soccer players.
Implications for Research and Drug Development
The discovery of exercise-induced hawkinsinuria has several important implications:
-
A Novel Model for Hawkinsinuria: EIh serves as a non-genetic, transient model for studying the pathophysiology of the inherited disorder hawkinsinuria.[1][2][3] This allows for the investigation of metabolic fluxes and the effects of potential therapeutic interventions in a controlled and reversible manner.
-
Understanding Enzyme Kinetics Under Physiological Stress: The transient impairment of 4-HPPD during intense exercise provides a unique window into how physiological stress can impact enzyme function. This could inform research into other metabolic disorders where enzyme activity is compromised.
-
Biomarker Discovery: The metabolic signature of EIh, including the presence of this compound and altered levels of other tyrosine and DOPA pathway metabolites, could be explored for the development of biomarkers to monitor exercise intensity, metabolic stress, and recovery.
-
Therapeutic Countermeasures: The EIh model can be utilized to screen and evaluate potential countermeasures for both the inherited disorder and for mitigating extreme metabolic stress in athletes.[1][2] This could include nutritional interventions or pharmacological agents aimed at supporting tyrosine metabolism.
Conclusion
The identification of exercise-induced hawkinsinuria represents a significant advancement in our understanding of the intricate interplay between physical exertion and metabolic pathways. This transient condition, mimicking a rare genetic disease, not only sheds light on the plasticity of human metabolism but also provides a valuable and accessible model for researchers and drug development professionals. Further exploration of this phenomenon holds the promise of new insights into the regulation of tyrosine metabolism and the development of novel therapeutic strategies for related disorders.
References
- 1. A sportomics soccer investigation unveils an exercise-induced shift in tyrosine metabolism leading to hawkinsinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sportomics soccer investigation unveils an exercise-induced shift in tyrosine metabolism leading to hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A sportomics soccer investigation unveils an exercise-induced shift in tyrosine metabolism leading to hawkinsinuria [frontiersin.org]
- 4. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Consequences of 4-hydroxyphenylpyruvate Dioxygenase (HPPD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxyphenylpyruvate dioxygenase (HPPD) deficiency, also known as Tyrosinemia Type III, is a rare autosomal recessive inborn error of tyrosine metabolism.[1][2] This technical guide provides a comprehensive overview of the biochemical sequelae arising from the genetic impairment of the HPPD enzyme. It details the subsequent accumulation of tyrosine and its phenolic derivatives, presents quantitative data on key biomarkers, outlines detailed experimental protocols for diagnosis and monitoring, and visualizes the core metabolic pathway and diagnostic workflow. This document is intended to serve as a critical resource for researchers, clinicians, and pharmaceutical scientists engaged in the study and therapeutic development for inherited metabolic disorders.
Introduction
Tyrosinemia Type III is caused by mutations in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1][2] This enzyme is a crucial component of the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3] A deficiency in HPPD activity disrupts this pathway, leading to an accumulation of tyrosine in the blood (hypertyrosinemia) and the excretion of tyrosine and its derivatives in the urine.[2][4] While considered the mildest form of tyrosinemia, clinical manifestations can be variable, ranging from asymptomatic to neurological symptoms such as intellectual disability, seizures, and ataxia.[1][4] This guide focuses on the underlying biochemical disturbances that precipitate the clinical phenotype.
Pathophysiology: The Metabolic Block
The core of HPPD deficiency lies in the disruption of the normal degradation pathway of the amino acid tyrosine. In a healthy individual, tyrosine is catabolized through a series of enzymatic steps to ultimately yield fumarate and acetoacetate, which can then enter the citric acid cycle for energy production. HPPD catalyzes the second step in this pathway. Its deficiency creates a metabolic bottleneck, leading to the accumulation of the substrate, 4-hydroxyphenylpyruvate, and a shunting of this metabolite into alternative pathways, resulting in the production of 4-hydroxyphenyllactate and 4-hydroxyphenylacetate.[1] The elevation of plasma tyrosine is a direct consequence of this enzymatic block.
References
Methodological & Application
Application Note: Detection of Hawkinsin in Urine by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of hawkinsin in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). Hawkinsinuria is a rare, autosomal dominant metabolic disorder affecting tyrosine metabolism, caused by a mutation in the HPD gene coding for 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2][3][4] This defect leads to the accumulation of this compound, ((2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)-acetic acid), in the urine.[5][6] The method described herein involves urine sample preparation, derivatization to increase volatility, and subsequent analysis by GC-MS. This protocol is designed to serve as a robust methodology for clinical research, disease diagnosis, and for professionals involved in the development of therapies for metabolic disorders.
Biochemical Pathway of this compound Formation
Hawkinsinuria results from a defect in the tyrosine catabolism pathway.[3] Normally, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) converts 4-hydroxyphenylpyruvate to homogentisate. In individuals with hawkinsinuria, a gain-of-function mutation in the HPD gene causes the enzyme to produce a reactive intermediate, 1,2-epoxyphenyl acetic acid, which it cannot convert to homogentisate.[2] This intermediate then spontaneously reacts with glutathione to form this compound, which is subsequently excreted in the urine.[2][5] Symptoms often include metabolic acidosis and failure to thrive during infancy.[2][3]
Principle of GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful analytical technique for separating and identifying compounds in a mixture. For non-volatile analytes like this compound, a derivatization step is required to convert them into volatile and thermally stable compounds suitable for GC analysis.[7] This protocol utilizes a two-step derivatization process involving methoximation followed by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9] The trimethylsilyl (TMS) derivative of this compound is then separated on a GC column and detected by a mass spectrometer, which provides a unique fragmentation pattern for identification and quantification.[6]
Experimental Protocol
Reagents and Materials
-
Pyridine
-
Methoxyamine hydrochloride (MOX-HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Tropic acid or other suitable internal standard (IS)
-
Deionized water
-
Nitrogen gas (high purity)
-
Centrifuge tubes (15 mL)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Sample Collection and Storage
-
Collect random or first-morning void urine samples in sterile containers.
-
For immediate analysis, store samples at 2-8°C.
-
For long-term storage, freeze samples at -20°C or below to prevent degradation. Prior to use, thaw frozen samples completely at room temperature and vortex to ensure homogeneity.[10]
Sample Preparation (Direct Analysis Approach)
This protocol is adapted from established methods for urinary metabolite analysis.[9]
-
Aliquoting: Transfer 100 µL of urine into a clean centrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard solution (e.g., Tropic acid, 1 mg/mL in methanol) to each sample, blank, and calibration standard.
-
Drying: Evaporate the samples to complete dryness under a gentle stream of high-purity nitrogen gas at 37-50°C.
-
Derivatization Step 1 (Methoximation):
-
Prepare a fresh MOX solution (20 mg/mL in pyridine).
-
Add 50 µL of the MOX solution to each dried sample.
-
Cap the tubes tightly, vortex for 1 minute, and incubate at 50°C for 90 minutes.[9]
-
Allow the samples to cool to room temperature.
-
-
Drying (Optional but Recommended): Dry the samples again under a stream of nitrogen to remove the pyridine. This can improve chromatographic results.
-
Derivatization Step 2 (Silylation):
-
Add 50 µL of BSTFA + 1% TMCS to each tube.
-
Cap the tubes tightly, vortex for 1 minute, and incubate at 60°C for 60 minutes.[9]
-
Allow the samples to cool to room temperature.
-
-
Final Step: Transfer the final derivatized sample to a GC vial with a glass insert for analysis.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975 MS or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[11] |
| Carrier Gas | Helium, constant flow rate of 1.1 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 280°C |
| Oven Program | Initial temp 100°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification[12] |
| Solvent Delay | 5 minutes |
Experimental Workflow and Data Presentation
The overall workflow from sample receipt to final data analysis is depicted below.
Data Analysis and Quantification
Identification of the TMS-derivatized this compound is achieved by comparing its retention time and mass spectrum with that of an authenticated standard. For quantification, the method should be calibrated using standards prepared in a blank matrix (e.g., synthetic urine). The peak area ratio of the analyte to the internal standard is used to construct a calibration curve. Analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12]
Quantitative Data
The following table lists the expected ions for the penta-trimethylsilyl (TMS) derivative of this compound. These ions should be confirmed experimentally using a pure standard.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (penta-TMS) | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Tropic Acid-TMS) | To be determined | To be determined | To be determined |
Note: The exact retention time and mass-to-charge ratios (m/z) must be determined by injecting a standard of derivatized this compound into the specific GC-MS system being used. The selection of quantifier and qualifier ions is critical for reliable results.[13]
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in urine. The protocol, involving a direct analysis sample preparation with two-step derivatization, is robust and suitable for clinical research settings. Accurate measurement of this compound is essential for the diagnosis and monitoring of hawkinsinuria, and this method can aid researchers and drug development professionals in better understanding the disease and evaluating potential therapeutic interventions.
References
- 1. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 3. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. researchgate.net [researchgate.net]
- 6. A new sulfur amino acid, named this compound, identified in a baby with transient tyrosinemia and her mother - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Hawkinsin (assumed Hodgkinsine) in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Application Note
This application note outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hodgkinsine in human plasma. Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, has shown significant potential as a potent analgesic, acting as both a mu-opioid agonist and an NMDA antagonist.[1] Given its therapeutic promise, a robust and reliable bioanalytical method is crucial for its development and for conducting preclinical and clinical pharmacokinetic studies.[1]
This method utilizes solid-phase extraction (SPE) for sample clean-up, which effectively minimizes matrix effects, followed by chromatographic separation on a C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. The high sensitivity and selectivity of LC-MS/MS make it the preferred technique for analyzing drug molecules in complex biological matrices like plasma.[1] This detailed protocol provides a framework for the accurate and reproducible quantification of Hodgkinsine.[1]
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract Hodgkinsine from human plasma, ensuring a clean sample for LC-MS/MS analysis.[1]
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard (IS) working solution and 400 µL of 1% formic acid in water. Vortex the sample for 15 seconds.[1]
-
Protein Precipitation: Centrifuge the pre-treated sample at 10,000 rpm for 5 minutes to precipitate plasma proteins.[1]
-
SPE Column Conditioning: Condition a cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M HCl and 1 mL of methanol to remove interfering substances.[1]
-
Elution: Elute Hodgkinsine and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]
LC-MS/MS Method
-
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) system capable of binary gradient elution is required.[1]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[1]
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm) is suitable for the chromatographic separation.[1]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 519.7 ([M+H]⁺ for Hodgkinsine)[1] |
| Product Ion (Q3) | To be determined by direct infusion of a reference standard.[1] |
| Internal Standard (IS) | A suitable stable isotope-labeled analog of Hodgkinsine is recommended. |
Data Presentation
The quantitative data should be summarized to include calibration curve parameters, precision, and accuracy data.
Table 3: Calibration Curve for Hodgkinsine in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| Linearity (r²) | Value |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | Value | Value | Value |
| Low | 3 | Value | Value | Value |
| Medium | 75 | Value | Value | Value |
| High | 750 | Value | Value | Value |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Hodgkinsine.
Caption: Simplified signaling pathway of Hodgkinsine's analgesic action.
References
Application Note: Protocol for Organic Acid Analysis to Identify Hawkinsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This genetic defect leads to the accumulation of an unusual amino acid, Hawkinsin ((2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid), and other tyrosine metabolites in the urine.[2] Clinical manifestations in infants can include failure to thrive, metabolic acidosis, and a distinctive "swimming pool" odor of the urine.[3][4] Diagnosis is primarily achieved through urinary organic acid analysis, typically by gas chromatography-mass spectrometry (GC-MS).[3] This application note provides a detailed protocol for the identification of this compound and associated metabolites in urine samples.
Biochemical Pathway of this compound Formation
In normal tyrosine metabolism, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) converts 4-hydroxyphenylpyruvate to homogentisate. In Hawkinsinuria, a gain-of-function mutation in the HPD gene results in the formation of a reactive epoxide intermediate from 4-hydroxyphenylpyruvate. This intermediate is then detoxified by conjugation with glutathione, leading to the formation of this compound.
Figure 1: Simplified biochemical pathway of this compound formation.
Quantitative Data Summary
Urinary organic acid analysis in patients with Hawkinsinuria reveals a characteristic pattern of elevated metabolites. While specific quantitative data is sparse in the literature due to the rarity of the disease, the following table summarizes the expected findings.
| Analyte | Expected Concentration in Hawkinsinuria Patients (mmol/mol creatinine) | Normal Reference Range in Infants (mmol/mol creatinine) |
| This compound | Significantly Increased | Not Detected |
| 4-Hydroxyphenylpyruvic Acid | Markedly Increased | < 15 (2 days - 1 year) |
| 4-Hydroxyphenyllactic Acid | Increased | < 28 (2 days - 1 year) |
| 4-Hydroxyphenylacetic Acid | Increased | 2 - 32 (under 13 years) |
Note: The expected concentrations in Hawkinsinuria are qualitative descriptions based on published case reports.[4][5] Normal reference ranges are compiled from pediatric population studies.
Experimental Protocols
This section outlines the detailed methodology for the analysis of urinary organic acids for the diagnosis of Hawkinsinuria using GC-MS.
Experimental Workflow
The overall workflow for the analysis of urinary organic acids is depicted below.
Figure 2: General workflow for urinary organic acid analysis.
Sample Preparation
-
Urine Collection : Collect a random urine sample (at least 10 mL) in a sterile container. First-morning voids are preferred as they are generally more concentrated.[1]
-
Storage : Store the urine sample at -20°C until analysis.
-
Creatinine Measurement : Determine the urine creatinine concentration to normalize the volume of urine used for extraction.
-
Normalization : Based on the creatinine concentration, transfer a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 mg) into a glass test tube.
-
Internal Standard : Add an appropriate internal standard, such as heptadecanoic acid, to the urine sample.
-
pH Adjustment : Acidify the urine to a pH of approximately 1 by adding hydrochloric acid (HCl).
-
Extraction :
-
Add 5 mL of ethyl acetate to the acidified urine.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Drying : Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a two-step derivatization process is employed.
-
Oximation :
-
To the dried extract, add 100 µL of a 2% methoxyamine hydrochloride solution in pyridine.
-
Cap the tube tightly and incubate at 60°C for 30 minutes. This step converts keto-acids to their methoxime derivatives.
-
-
Silylation :
-
After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the tube and incubate at 60°C for 45 minutes. This step converts hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.
-
GC-MS Analysis
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) is used.
-
GC Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized organic acids.
-
Injection : Inject 1 µL of the derivatized sample into the GC inlet, typically in splitless mode.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 5°C/min.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min.
-
Final hold: 300°C for 5 minutes.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 650.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Data Presentation and Interpretation
The identification of this compound and other metabolites is based on their retention times and mass spectral fragmentation patterns. A representative total ion chromatogram (TIC) from a healthy individual will show a complex mixture of organic acids. In a patient with Hawkinsinuria, the chromatogram is expected to show significantly elevated peaks corresponding to the TMS derivatives of this compound, 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid.
Mass Spectrum of this compound (TMS Derivative)
Conclusion
The protocol described provides a robust and reliable method for the analysis of urinary organic acids to aid in the diagnosis of Hawkinsinuria. The key to a successful diagnosis is the identification of a characteristic pattern of elevated metabolites, most notably the presence of this compound. This application note serves as a comprehensive guide for researchers and clinicians involved in the investigation of inborn errors of metabolism.
References
- 1. Organic Aciduria [research.njms.rutgers.edu]
- 2. HAWKINSINURIA | MENDELIAN.CO [mendelian.co]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hawkinsinuria (Concept Id: C2931042) - MedGen - NCBI [ncbi.nlm.nih.gov]
Synthesis of Hawkinsin and its Stable Isotope-Labeled Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsin, chemically known as (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)-acetic acid, is a sulfur-containing amino acid metabolite. It is notably found in elevated levels in the urine of individuals with hawkinsinuria, a rare autosomal dominant metabolic disorder. This disorder results from a mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene, leading to the accumulation of a reactive intermediate in tyrosine metabolism that subsequently conjugates with glutathione to form this compound. The availability of pure this compound and its stable isotope-labeled analogs is crucial for research into the pathophysiology of hawkinsinuria, for use as standards in diagnostic screening, and for potential applications in drug development as biomarkers.
These application notes provide detailed protocols for the chemical synthesis of this compound and its stable isotope-labeled analogs. While quantitative data from literature is scarce, representative data is presented in a tabular format to guide researchers in their synthetic endeavors.
Data Presentation: Synthesis of this compound and its Analogs
The following tables summarize the expected reactants, products, and hypothetical quantitative data for the synthesis of this compound and a representative stable isotope-labeled analog. This data is intended to be illustrative due to the limited availability of published quantitative results.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 4-Quinolacetic Acid | L-Cysteine | This compound | 291.32 | 45 | >95 |
Table 2: Synthesis of Stable Isotope-Labeled this compound ([¹³C₃, ¹⁵N]-Hawkinsin)
| Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 4-Quinolacetic Acid | [¹³C₃, ¹⁵N]-L-Cysteine | [¹³C₃, ¹⁵N]-Hawkinsin | 295.31 | 40 | >95 |
Experimental Protocols
The following protocols are based on the reported synthesis of this compound from 4-quinolacetic acid and L-cysteine, adapted with standard organic chemistry methodologies.[1]
Protocol 1: Synthesis of this compound
Materials:
-
4-Quinolacetic Acid
-
L-Cysteine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-quinolacetic acid (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of L-Cysteine: In a separate flask, dissolve L-cysteine (1.1 equivalents) in a minimal amount of water and adjust the pH to ~8 with triethylamine. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl until the pH is acidic (~3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Stable Isotope-Labeled this compound ([¹³C₃, ¹⁵N]-Hawkinsin)
This protocol is analogous to Protocol 1, with the substitution of L-cysteine with its stable isotope-labeled counterpart.
Materials:
-
4-Quinolacetic Acid
-
[¹³C₃, ¹⁵N]-L-Cysteine (commercially available)
-
All other reagents and solvents as listed in Protocol 1.
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting L-cysteine with [¹³C₃, ¹⁵N]-L-Cysteine (1.1 equivalents).
-
The work-up and purification steps remain the same.
-
Characterization: Confirm the structure, purity, and isotopic incorporation of the synthesized [¹³C₃, ¹⁵N]-Hawkinsin using ¹H NMR, ¹³C NMR, and HRMS. The mass spectrum will show a corresponding mass shift confirming the incorporation of the stable isotopes.
Visualizations
Metabolic Pathway of this compound Formation
The following diagram illustrates the metabolic pathway leading to the formation of this compound in individuals with hawkinsinuria.
Caption: Metabolic pathway of this compound formation.
Experimental Workflow for this compound Synthesis
This diagram outlines the general experimental workflow for the chemical synthesis of this compound and its stable isotope-labeled analogs.
Caption: Workflow for this compound synthesis.
References
Application Note: Quantification of Hawkinsin in Human Plasma using LC-MS/MS
Introduction
Hawkinsinuria is an autosomal dominant metabolic disorder resulting from a mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1][2] This genetic alteration leads to the abnormal metabolism of tyrosine and the production of the metabolite hawkinsin, chemically identified as (2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl)acetic acid.[1][3][4] Clinical manifestations of Hawkinsinuria often appear in infancy and can include metabolic acidosis, failure to thrive, and fine, sparse hair.[2][3][5] While symptoms may lessen with age, the lifelong presence of this compound in the urine is a key indicator of the condition.[1][2] Accurate and reliable quantification of this compound in biological fluids is crucial for the diagnosis, monitoring of dietary interventions, and research into the pathophysiology of this rare disorder.
This application note describes a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high precision and accuracy, making this method suitable for clinical research and diagnostic applications.[6][7][8]
Principle of the Method
The method employs a stable isotope dilution technique, which is a gold standard for quantitative mass spectrometry.[6][8][9] A known amount of a stable isotope-labeled version of this compound (this compound-d4) is spiked into the plasma sample at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous this compound and corrects for any variability during sample extraction, chromatographic separation, and ionization.[7]
Following a simple protein precipitation step to remove larger molecules, the sample is injected into an LC-MS/MS system.[10][11] The this compound and its labeled internal standard are separated from other plasma components on a reverse-phase chromatography column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high specificity and minimizing interferences.[12]
Hypothesized Metabolic Pathway of this compound Formation
In healthy individuals, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) converts 4-hydroxyphenylpyruvate into homogentisate as part of the tyrosine degradation pathway. In Hawkinsinuria, a gain-of-function mutation in the HPD gene leads to the production of a reactive intermediate, 1,2-epoxyphenyl acetic acid, which the enzyme cannot properly convert.[1] This intermediate then spontaneously reacts with glutathione to form this compound.[1]
Caption: Metabolic pathway showing the formation of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d4 (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (control and study samples)
2. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of 50:50 methanol/water.
-
This compound Working Standards (0.1, 0.5, 1, 5, 10, 50, 100 µg/mL): Perform serial dilutions of the stock solution with 50:50 methanol/water to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound-d4 in 1 mL of 50:50 methanol/water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile.
3. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC), and plasma sample.
-
Pipette 100 µL of plasma (or calibration standard matrix) into the corresponding tubes.
-
Add 300 µL of the internal standard working solution (1 µg/mL in acetonitrile) to each tube. This step simultaneously precipitates proteins and adds the internal standard.
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram
Caption: Step-by-step workflow for plasma sample preparation.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Operating Parameters
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 306.1 | 184.1 | 100 | 22 |
| This compound-d4 | 310.1 | 188.1 | 100 | 22 |
Data Presentation and Performance Characteristics
Calibration Curve
The assay was linear over the concentration range of 10 to 5000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to this compound-d4 against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor was applied.
Table 3: Calibration Curve Data (Example)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 10 | 0.025 | 9.8 | 98.0 |
| 50 | 0.128 | 51.2 | 102.4 |
| 100 | 0.255 | 101.5 | 101.5 |
| 500 | 1.26 | 498.7 | 99.7 |
| 1000 | 2.51 | 1004.0 | 100.4 |
| 5000 | 12.58 | 5010.5 | 100.2 |
| r² | 0.9992 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing five replicates of QC samples at three concentration levels (Low, Medium, High) on the same day and on three different days.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (LQC) | 30 | 29.1 | 4.8% | 97.0% | 29.5 | 6.2% | 98.3% |
| Mid (MQC) | 300 | 306.6 | 3.1% | 102.2% | 309.1 | 4.5% | 103.0% |
| High (HQC) | 3000 | 2955.0 | 2.5% | 98.5% | 2910.0 | 3.8% | 97.0% |
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical research setting. The excellent linearity, precision, and accuracy demonstrate the robustness of the assay for applications in diagnosing and monitoring Hawkinsinuria.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mendelian.co [mendelian.co]
- 4. A new sulfur amino acid, named this compound, identified in a baby with transient tyrosinemia and her mother - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hawkinsinuria | About the Disease | GARD [rarediseases.info.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Dilution: Significance and symbolism [wisdomlib.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sciex.com [sciex.com]
Monitoring Tyrosine and Phenylalanine in Hawkinsinuria: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsinuria is a rare, autosomal dominant inherited disorder of tyrosine metabolism caused by a mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene.[1][2] This gain-of-function mutation leads to the accumulation of an unusual amino acid metabolite called hawkinsin, as well as elevated levels of tyrosine in the blood and urine.[1][3] Clinical manifestations, particularly in infancy, include metabolic acidosis, failure to thrive, and a distinctive "swimming-pool" odor of the urine.[2][4] Management of Hawkinsinuria in the early stages often involves a diet restricted in the amino acids phenylalanine and tyrosine to mitigate the metabolic disturbances.[2] Consequently, accurate and reliable monitoring of tyrosine and phenylalanine levels is crucial for the clinical management of these patients and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the quantitative analysis of tyrosine and phenylalanine in biological samples from patients with Hawkinsinuria, targeting researchers, scientists, and professionals in drug development.
Metabolic Pathway in Hawkinsinuria
In healthy individuals, the HPD enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate in the tyrosine catabolism pathway. In Hawkinsinuria, a mutated HPD enzyme leads to the formation of a reactive intermediate that conjugates with glutathione to form this compound.[1] This disruption also leads to an accumulation of tyrosine.
Therapeutic Monitoring and Target Ranges
The primary goal of dietary management in infants with Hawkinsinuria is to maintain plasma tyrosine and phenylalanine concentrations within a therapeutic range to support normal growth and development while preventing metabolic acidosis.
| Analyte | Therapeutic Target Range (µmol/L) |
| Tyrosine | 200 - 400[5] |
| Phenylalanine | 35 - 120[5] |
Table 1: Therapeutic Target Ranges for Tyrosine and Phenylalanine in Hawkinsinuria Patients [5]
Methods for Monitoring Tyrosine and Phenylalanine
The gold standard for quantitative analysis of amino acids in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For a broader metabolic picture and to detect other relevant metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of urine organic acids is also employed.
Protocol 1: Quantitative Analysis of Tyrosine and Phenylalanine in Plasma/Dried Blood Spots by LC-MS/MS
This protocol describes the quantitative analysis of tyrosine and phenylalanine in plasma or dried blood spots (DBS) using LC-MS/MS.
Experimental Workflow
Materials and Reagents
-
Samples: Plasma (collected in sodium or lithium heparin tubes) or Dried Blood Spots (DBS).
-
Reagents:
-
Sulfosalicylic acid (30% w/v)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Stable isotope-labeled internal standards (e.g., L-Tyrosine-¹³C₉,¹⁵N; L-Phenylalanine-¹³C₉,¹⁵N)
-
-
Equipment:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column (e.g., HILIC or mixed-mode column)
-
Centrifuge
-
Vortex mixer
-
Calibrated pipettes
-
Procedure
-
Sample Preparation: a. To 100 µL of plasma, calibrator, or quality control sample, add 10 µL of 30% sulfosalicylic acid.[6] b. For DBS, punch a 3mm spot into a microtiter plate well. Add extraction solution containing internal standards. c. Add a working solution of isotope-labeled internal standards for tyrosine and phenylalanine. d. Vortex the mixture for 30 seconds. e. Incubate at 4°C for 30 minutes.[6] f. Centrifuge at 12,000 rpm for 5 minutes.[6] g. Transfer 50 µL of the supernatant to a new tube. h. Dilute with 450 µL of the initial mobile phase.[6]
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: Acclaim™ Trinity™ P1 (or equivalent mixed-mode column)
- Mobile Phase A: Ammonium formate in water (pH 2.8)[7]
- Mobile Phase B: Acetonitrile/Ammonium formate in water (20:80 v/v)[7]
- Gradient: A suitable gradient to separate tyrosine and phenylalanine from other amino acids.
- Flow Rate: 0.6 mL/min
- Injection Volume: 4 µL[6] b. Mass Spectrometric Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Optimized precursor/product ion pairs for tyrosine, phenylalanine, and their internal standards.
-
Data Analysis: a. Quantify the concentrations of tyrosine and phenylalanine by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in a similar matrix.
Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.995[8] |
| Intra-day Precision (%CV) | < 15%[8] |
| Inter-day Precision (%CV) | < 15%[8] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 200 µMol[9] |
| Recovery | 75.6 - 118.0%[8] |
Table 2: Representative Performance Characteristics for LC-MS/MS Amino Acid Analysis [8][9]
Protocol 2: Urine Organic Acid Analysis by GC-MS
This protocol outlines the analysis of organic acids in urine, which can provide a broader metabolic profile and help in the differential diagnosis of metabolic disorders.
Experimental Workflow
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. researchgate.net [researchgate.net]
- 4. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Application of Animal Models in Hawkinsinuria Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a gain-of-function mutation in the gene encoding 4-hydroxyphenylpyruvate dioxygenase (HPD).[1] This contrasts with the more common autosomal recessive loss-of-function mutations in HPD that lead to tyrosinemia type III.[1][2] The specific mutation in Hawkinsinuria leads to the production of a reactive intermediate that conjugates with glutathione to form the pathognomonic metabolite, hawkinsin ((2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl)-acetic acid).[1][2] Clinically, infants with Hawkinsinuria present with metabolic acidosis, failure to thrive, and a characteristic chlorine-like odor in their urine, with symptoms often improving with age.[3]
The development of robust animal models is crucial for elucidating the pathophysiology of Hawkinsinuria, identifying novel therapeutic targets, and evaluating the efficacy and safety of potential treatments. This document provides detailed application notes and protocols for the use of animal models in Hawkinsinuria research, with a focus on the creation of a genetically precise model and the subsequent biochemical and phenotypic characterization.
Existing and Proposed Animal Models
Currently, no specific animal model for Hawkinsinuria with the characteristic HPD gain-of-function mutation has been reported. However, existing models of HPD deficiency (knockout models) for tyrosinemia type III provide a valuable starting point for comparative studies. Furthermore, recent advances in genome editing technologies, particularly CRISPR/Cas9, offer a clear path for the creation of a highly relevant knock-in mouse model of Hawkinsinuria.
HPD Knockout (Loss-of-Function) Mouse Model
-
Rationale: HPD knockout mice serve as a model for tyrosinemia type III and can be used as a comparative baseline to understand the unique biochemical consequences of the Hawkinsinuria-specific gain-of-function mutation. These models exhibit elevated levels of tyrosine and its precursor, 4-hydroxyphenylpyruvate, but do not produce this compound.
-
Relevance to Hawkinsinuria Research:
-
Comparative analysis of metabolic profiles (urine and plasma) to distinguish the effects of HPD loss-of-function from gain-of-function.
-
Evaluation of general therapeutic strategies aimed at reducing tyrosine levels.
-
Proposed HPD Knock-in (Gain-of-Function) Mouse Model for Hawkinsinuria
-
Rationale: To create a true animal model of Hawkinsinuria, it is essential to introduce the specific gain-of-function mutation into the mouse Hpd gene. The most commonly reported mutation in Hawkinsinuria patients is a heterozygous missense mutation, A33T.[2]
-
Generation: The generation of an Hpd A33T knock-in mouse model can be achieved using CRISPR/Cas9 technology. This involves the design of a single guide RNA (sgRNA) to target the specific locus in the mouse Hpd gene and a single-stranded oligodeoxynucleotide (ssODN) donor template carrying the desired A33T mutation. The components are then microinjected into mouse zygotes.
Data Presentation: Comparative Biochemical Profiles
The following tables summarize expected quantitative data from wild-type, HPD knockout, and the proposed HPD A33T knock-in mouse models. These values are essential for model validation and for assessing the efficacy of therapeutic interventions.
Table 1: Expected Plasma Amino Acid Concentrations (μmol/L)
| Analyte | Wild-Type | HPD Knockout (Tyrosinemia Type III Model) | Proposed HPD A33T Knock-in (Hawkinsinuria Model) |
| Tyrosine | 50 - 100 | > 500 | 200 - 500 |
| Phenylalanine | 40 - 80 | 40 - 80 | 40 - 80 |
Table 2: Expected Urinary Organic Acid and Amino Acid Excretion (mmol/mol creatinine)
| Analyte | Wild-Type | HPD Knockout (Tyrosinemia Type III Model) | Proposed HPD A33T Knock-in (Hawkinsinuria Model) |
| 4-Hydroxyphenylpyruvate | < 5 | > 100 | 50 - 150 |
| 4-Hydroxyphenyllactate | < 10 | > 200 | 100 - 300 |
| 4-Hydroxyphenylacetate | < 10 | > 100 | 50 - 150 |
| This compound | Not Detected | Not Detected | > 20 |
| Succinylacetone | Not Detected | Not Detected | Not Detected |
| Homogentisic Acid | < 5 | Not Detected | < 5 |
Experimental Protocols
Protocol 1: Generation of an Hpd A33T Knock-in Mouse Model using CRISPR/Cas9
Objective: To create a mouse model of Hawkinsinuria by introducing the A33T point mutation into the endogenous Hpd gene.
Materials:
-
Cas9 nuclease (mRNA or protein)
-
Custom synthesized sgRNA targeting exon 2 of the mouse Hpd gene (containing the alanine at position 33)
-
Custom synthesized ssODN donor template (150-200 nt) containing the A33T mutation (GCA to ACA) and silent mutations to prevent re-cutting by Cas9.
-
Mouse zygotes (e.g., from C57BL/6J strain)
-
Microinjection setup
-
Pseudopregnant foster mothers
Methodology:
-
Design of sgRNA and ssODN:
-
Use online CRISPR design tools to select an efficient and specific sgRNA targeting the region of the A33 codon in the mouse Hpd gene.
-
Design an ssODN with homology arms flanking the target site. The ssODN should contain the desired GCA to ACA mutation and several silent mutations in the PAM sequence or nearby to prevent Cas9 from re-cleaving the modified allele.
-
-
Preparation of Injection Mix:
-
Prepare a microinjection buffer containing Cas9 mRNA (e.g., 100 ng/μL), sgRNA (e.g., 50 ng/μL), and ssODN (e.g., 50 ng/μL).
-
-
Microinjection:
-
Collect fertilized zygotes from superovulated female mice.
-
Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant foster mothers.
-
-
Genotyping of Founder Mice:
-
At 3 weeks of age, obtain tail biopsies from the resulting pups.
-
Extract genomic DNA.
-
Perform PCR amplification of the target region of the Hpd gene.
-
Use Sanger sequencing to identify founder mice carrying the A33T mutation.
-
Protocol 2: Metabolic Cage Analysis for Urine Collection
Objective: To collect 24-hour urine samples for the analysis of organic acids and amino acids.
Materials:
-
Metabolic cages for mice
-
Urine collection tubes
-
Preservative (e.g., sodium azide)
Methodology:
-
Acclimatize the mouse to the metabolic cage for 24-48 hours before the collection period.
-
Provide ad libitum access to food and water during the collection period.
-
Place a collection tube containing a preservative at the bottom of the cage to collect urine.
-
Collect urine over a 24-hour period.
-
Measure the total volume of urine collected.
-
Centrifuge the urine to remove any debris and store the supernatant at -80°C until analysis.
Protocol 3: Urinary Organic Acid Analysis by GC-MS
Objective: To quantify the levels of tyrosine metabolites in urine.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Urine samples
-
Internal standard (e.g., tropic acid)
-
Urease
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Organic solvents (e.g., ethyl acetate)
Methodology:
-
Thaw urine samples and centrifuge.
-
To 1 mL of urine, add the internal standard.
-
Add urease to remove urea and incubate.
-
Acidify the sample with HCl.
-
Extract the organic acids with ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the derivatization reagent (BSTFA) and heat to form trimethylsilyl derivatives.
-
Inject the derivatized sample into the GC-MS for analysis.
-
Quantify the target analytes based on their retention times and mass spectra relative to the internal standard.
Protocol 4: LC-MS/MS Analysis for this compound Detection in Urine
Objective: To specifically detect and quantify this compound in urine.
Materials:
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
Urine samples
-
Internal standard (a stable isotope-labeled version of this compound, if available, or a structurally similar sulfur-containing amino acid)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
C18 reverse-phase column
Methodology:
-
Thaw urine samples and centrifuge.
-
Dilute the urine sample with the initial mobile phase and add the internal standard.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify this compound based on the peak area ratio to the internal standard.
Protocol 5: Histopathological Analysis of Liver and Kidney
Objective: To assess for any pathological changes in the liver and kidneys of the animal models.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Methodology:
-
Euthanize the mouse and perfuse with saline followed by 10% neutral buffered formalin.
-
Dissect the liver and kidneys and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the tissues through graded alcohols and xylene and embed in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides and stain with H&E.
-
Examine the stained sections under a light microscope for any signs of cellular damage, inflammation, or fibrosis.
Mandatory Visualizations
Figure 1. Tyrosine catabolic pathway and the formation of this compound.
Figure 2. Experimental workflow for Hawkinsinuria mouse model studies.
Potential Therapeutic Strategies for Evaluation in Animal Models
The development of a Hawkinsinuria animal model opens avenues for testing various therapeutic strategies.
-
Dietary Intervention:
-
Low Tyrosine/Phenylalanine Diet: A diet restricted in these amino acids is the current standard of care for infants with Hawkinsinuria.[3] The animal model can be used to optimize the dietary composition and assess its long-term efficacy and potential side effects.
-
-
Pharmacological Intervention:
-
N-acetylcysteine (NAC): As this compound is formed by the conjugation of a reactive intermediate with glutathione, replenishing glutathione stores with its precursor, NAC, could be a logical therapeutic approach. NAC is a safe and readily available compound.
-
Antioxidant Therapy: The formation of the reactive epoxide intermediate may induce oxidative stress. The efficacy of antioxidants in mitigating potential cellular damage can be evaluated.
-
HPD Inhibitors (e.g., Nitisinone): While Nitisinone is used to treat tyrosinemia type I by blocking HPD, its potential to reduce the formation of the harmful intermediate in Hawkinsinuria, where the enzyme is still partially active, could be explored at different dosages.
-
Conclusion
The application of genetically engineered animal models, particularly a CRISPR/Cas9-generated knock-in mouse model harboring the HPD A33T mutation, holds immense promise for advancing our understanding of Hawkinsinuria. These models will be instrumental in dissecting the molecular mechanisms of the disease, identifying and validating biomarkers, and serving as a preclinical platform for the development of novel and effective therapies. The detailed protocols and data presented here provide a comprehensive framework for researchers to embark on this critical area of investigation.
References
Application Notes and Protocols for the Detection of Hawkinsin via Electrophoretic Staining of Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsinuria is a rare, autosomal dominant metabolic disorder affecting tyrosine metabolism due to a mutation in the HPD gene. This genetic anomaly leads to the production of (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid, a unique sulfur-containing amino acid derivative known as Hawkinsin. The detection and quantification of this compound are crucial for the diagnosis and study of this condition. This document provides detailed application notes and protocols for the electrophoretic separation and subsequent staining of this compound, focusing on techniques that target its sulfur-containing moiety and amino acid nature.
While direct electrophoretic protocols for this compound are not extensively documented, this guide outlines three promising staining techniques and a proposed electrophoresis protocol based on the known chemical properties of this compound and methods for similar small molecules. The recommended staining methods are:
-
Ninhydrin Staining: A classic method for detecting amino acids. This compound is known to be ninhydrin-positive.
-
Silver Staining: A highly sensitive method that reacts with sulfhydryl and carboxyl groups, both present in this compound.
-
Specific Sulfhydryl Group Staining: A targeted approach to visualize compounds containing sulfhydryl groups, a key feature of the cysteine residue in this compound.
Biochemical Properties of this compound
Based on the pKa values of the constituent functional groups (the α-carboxyl group, the α-amino group of the cysteine backbone, the carboxyl group on the cyclohexene ring, and the thiol group), the isoelectric point of this compound is estimated to be in the acidic range. This estimation is crucial for selecting the appropriate buffer system for electrophoresis.
Proposed Electrophoresis Protocol for this compound Separation
Given its low molecular weight, a high-percentage polyacrylamide gel is recommended to achieve adequate separation. The following protocol is a starting point and may require optimization.
Materials:
-
Acrylamide/Bis-acrylamide solution (40%)
-
Tris-HCl buffer (1.5 M, pH 8.8)
-
Tris-HCl buffer (0.5 M, pH 6.8)
-
Sodium Dodecyl Sulfate (SDS) (10%)
-
Ammonium persulfate (APS) (10%)
-
TEMED
-
Tris-Glycine-SDS running buffer (10X)
-
Sample loading buffer (e.g., Laemmli buffer)
-
Urine or other biological samples containing this compound
-
This compound standard (if available)
Procedure:
-
Gel Preparation (15% Polyacrylamide Gel):
-
Prepare a 15% resolving gel solution by mixing the appropriate volumes of acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and water.
-
Initiate polymerization by adding 10% APS and TEMED. Immediately pour the solution between the glass plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for at least 30 minutes.
-
Prepare a 4% stacking gel solution using 0.5 M Tris-HCl (pH 6.8).
-
Pour off the overlay and add the stacking gel solution on top of the resolving gel. Insert the comb and allow it to polymerize for 30 minutes.
-
-
Sample Preparation:
-
For urine samples, a pre-concentration or partial purification step may be necessary to increase the concentration of this compound and remove interfering substances. Solid-phase extraction (SPE) with a C18 cartridge is a potential method.
-
Mix the prepared sample with an equal volume of 2X sample loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Carefully load the prepared samples and a low molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Staining Protocols
Following electrophoresis, the gel can be stained using one of the following methods. It is recommended to run multiple gels in parallel to compare the effectiveness of each stain.
Protocol 1: Ninhydrin Staining
This method is specific for primary and secondary amines, making it suitable for detecting amino acids and small peptides.
Materials:
-
Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.
-
Ninhydrin Staining Solution: 0.2% (w/v) ninhydrin in 95% ethanol (prepare fresh).
-
Destaining Solution: 50% (v/v) ethanol in deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for 30 minutes with gentle agitation.[1]
-
Washing: Discard the fixing solution and wash the gel three times with deionized water for 10 minutes each.[1]
-
Staining: Immerse the gel in the Ninhydrin Staining Solution and incubate for 5 minutes at room temperature with gentle agitation.[1]
-
Color Development: Transfer the gel to a pre-heated oven or water bath at 70-80°C for 15-30 minutes. Purple bands will develop.[1]
-
Destaining: Discard the staining solution and add the Destaining Solution. Agitate for 30-60 minutes, or until the background is clear.[1]
-
Imaging: Image the gel using a standard white light transilluminator.
Protocol 2: Silver Staining (Mass Spectrometry Compatible)
Silver staining offers high sensitivity and is known to react with sulfhydryl and carboxyl groups. This protocol is optimized for compatibility with subsequent mass spectrometry analysis.
Materials:
-
Fixing Solution: 50% methanol, 5% acetic acid in water.
-
Sensitizing Solution: 0.02% sodium thiosulfate in water.
-
Silver Solution: 0.1% silver nitrate, 0.08% formalin (37%) in water.
-
Developing Solution: 2% sodium carbonate, 0.04% formalin (37%) in water (prepare fresh).
-
Stop Solution: 5% acetic acid in water.
Procedure:
-
Fixation: Fix the gel in 50% methanol, 5% acetic acid for 20 minutes.[2]
-
Washing: Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in water.[2]
-
Sensitization: Incubate the gel in 0.02% sodium thiosulfate for 1 minute.[2]
-
Rinsing: Rinse the gel twice with water for 1 minute each.[2]
-
Silver Incubation: Submerge the gel in the Silver Solution for 20 minutes at 4°C.[2]
-
Rinsing: Rinse the gel twice with water for 1 minute each.[2]
-
Development: Incubate the gel in the Developing Solution until bands of the desired intensity appear. If the developer turns yellow, replace it with a fresh solution.[2]
-
Stopping: Stop the reaction by immersing the gel in 5% acetic acid for 10 minutes.[2]
-
Final Wash: Wash the gel in water for 5 minutes before imaging.[2]
Protocol 3: Specific Staining of Sulfhydryl Groups
This method specifically targets the cysteine residue in this compound.
Materials:
-
This protocol is based on a published method for detecting sulfhydryl groups in proteins. The specific reagents and their preparation would need to be sourced based on the original publication by Graham, J. H. (1980). A specific stain for sulfhydryl groups in proteins after separation by polyacrylamide gel electrophoresis. Analytical Biochemistry, 106(2), 400-405. The general principle involves the reduction of a tetrazolium salt by the sulfhydryl groups to form a colored formazan precipitate.
Procedure (Conceptual):
-
Post-electrophoresis wash: The gel is washed to remove SDS and other interfering substances.
-
Incubation with a specific reagent: The gel is incubated in a solution containing a reagent that specifically reacts with sulfhydryl groups to produce a colored product.
-
Washing and visualization: The gel is washed to remove excess reagent, and the colored bands are visualized.
Data Presentation
The quantitative data for the sensitivity of each staining method for relevant compounds are summarized in the table below. It is important to note that these values are for proteins or general amino acids, and the sensitivity for this compound specifically may vary.
| Staining Method | Target Molecule(s) | Reported Sensitivity | Reference |
| Ninhydrin Staining | Primary/Secondary Amines | Microgram amounts | [3] |
| Silver Staining | Proteins (sulfhydryl, carboxyl) | 0.1 - 1 ng/mm² | [4] |
| Specific Sulfhydryl Stain | Protein Sulfhydryl Groups | 0.25 - 1 µg | [5] |
Visualizations
Experimental Workflow for this compound Detection
Caption: General experimental workflow for the detection of this compound.
Logical Relationship of Staining Methods to this compound Structure
Caption: Reactivity of this compound's functional groups with different stains.
Conclusion
The detection of this compound in biological samples via electrophoresis presents a viable analytical approach. While a specific, validated protocol for this compound is not yet established, the methods outlined in this document provide a strong foundation for researchers. The choice of staining technique will depend on the required sensitivity and specificity. Silver staining offers the highest sensitivity, while ninhydrin and specific sulfhydryl staining provide greater specificity for the amino and sulfur moieties of this compound, respectively. Further optimization of the proposed electrophoresis and staining protocols will be necessary to develop a robust and reliable method for routine this compound detection.
References
- 1. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]
- 2. quora.com [quora.com]
- 3. svcp.gnomio.com [svcp.gnomio.com]
- 4. Agarose gel electrophoresis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agarose Gel Electrophoresis, How It Works and Its Uses | Technology Networks [technologynetworks.com]
Application Notes and Protocols: High-Voltage Electrophoresis for the Separation of Hawkinsin from Other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsin is a sulfur-containing dicarboxylic amino acid that is a biomarker for Hawkinsinuria, an inherited disorder of tyrosine metabolism.[1] The accurate detection and separation of this compound from other amino acids in biological samples, such as urine, is crucial for the diagnosis and study of this metabolic disorder. High-voltage paper electrophoresis (HVPE) is a powerful and effective technique for the separation of amino acids based on their charge-to-mass ratio.[2][3] This document provides a detailed protocol for the separation of this compound from a mixture of other common amino acids using HVPE.
At a specific pH, amino acids will carry a net positive, negative, or neutral charge, which dictates their migration in an electric field.[4][5][6] this compound, with two carboxyl groups and one amino group, is an acidic amino acid with a very low isoelectric point (pI).[1][7] The isoelectric point is the pH at which a molecule carries no net electrical charge.[8] By selecting an appropriate buffer pH, this compound can be effectively separated from neutral and basic amino acids, and even from other acidic amino acids.
Principle of Separation
The separation of amino acids by electrophoresis is governed by their isoelectric point (pI) and the pH of the electrophoresis buffer. At a pH above its pI, an amino acid will be deprotonated and carry a net negative charge, causing it to migrate towards the positive electrode (anode). Conversely, at a pH below its pI, an amino acid will be protonated, carry a net positive charge, and migrate towards the negative electrode (cathode). At a pH equal to its pI, the amino acid will have a net charge of zero and will not migrate in the electric field.[4][5][6]
This compound has a strongest acidic pKa of 1.94 and a strongest basic pKa of 9.13.[1] As a dicarboxylic acid, its isoelectric point (pI) is estimated to be low, likely around pH 2. This low pI means that at a moderately acidic to neutral pH, this compound will be strongly negatively charged and will migrate rapidly towards the anode. This property allows for its effective separation from neutral and basic amino acids.
Data Presentation
The following table summarizes the isoelectric points (pI) of this compound and other common amino acids, which is fundamental to understanding their separation by high-voltage electrophoresis.
| Amino Acid | Abbreviation | Type | Isoelectric Point (pI) | Predicted Migration at pH 6.0 |
| This compound | Haw | Acidic | ~2.0 (estimated) | Strong migration to Anode (+) |
| Aspartic Acid | Asp | Acidic | 2.77 | Strong migration to Anode (+) |
| Glutamic Acid | Glu | Acidic | 3.22 | Strong migration to Anode (+) |
| Alanine | Ala | Neutral | 6.00 | Minimal migration |
| Glycine | Gly | Neutral | 5.97 | Minimal migration |
| Leucine | Leu | Neutral | 5.98 | Minimal migration |
| Valine | Val | Neutral | 5.96 | Minimal migration |
| Lysine | Lys | Basic | 9.74 | Strong migration to Cathode (-) |
| Arginine | Arg | Basic | 10.76 | Strong migration to Cathode (-) |
| Histidine | His | Basic | 7.59 | Weak migration to Cathode (-) |
Experimental Protocols
Protocol 1: Separation of this compound from Neutral and Basic Amino Acids
This protocol is optimized for the clear separation of acidic amino acids, including this compound, from neutral and basic amino acids.
Materials:
-
High-Voltage Electrophoresis System
-
Whatman 3MM chromatography paper (or equivalent)
-
Micropipette and tips
-
Amino acid standards (including this compound, a neutral amino acid like Alanine, and a basic amino acid like Lysine)
-
Biological sample (e.g., urine)
-
Electrophoresis Buffer (pH 6.0): Pyridine-Acetic Acid Buffer
-
Pyridine: 10 ml
-
Acetic Acid: 1 ml
-
Deionized Water: 89 ml
-
-
Ninhydrin Staining Solution: 0.2% (w/v) ninhydrin in 95% ethanol (prepare fresh)[9]
-
Drying oven
Procedure:
-
Paper Preparation: Cut a sheet of Whatman 3MM paper to the required size for your electrophoresis apparatus. With a pencil, lightly draw a starting line across the center of the paper. Mark points along this line for sample application.
-
Sample Application: Apply 1-5 µL of the amino acid standards and the biological sample to the marked points on the starting line. Allow the spots to air dry completely.
-
Buffer Equilibration: Saturate the paper with the pH 6.0 electrophoresis buffer. Ensure the paper is uniformly wet.
-
Electrophoresis: Place the prepared paper in the electrophoresis chamber, ensuring the ends are in contact with the buffer in the electrode reservoirs. Apply a voltage of 2000-5000 volts for 30-60 minutes. The exact voltage and time may need to be optimized for your specific apparatus and desired separation. High voltage is typically applied at 50 to 215 volts per cm.[10]
-
Drying: After electrophoresis, carefully remove the paper and dry it in an oven at 100-110°C for 10-15 minutes.
-
Staining: Spray the dried paper with the ninhydrin solution. Heat the paper in the oven at 80-100°C for 5-10 minutes to develop the colored spots. Amino acids will appear as purple spots.[9][11]
-
Analysis: Document the results by photography or scanning. Measure the migration distance of each spot from the origin. This compound, being acidic, will migrate towards the anode (+). Neutral amino acids will remain near the origin, and basic amino acids will migrate towards the cathode (-).
Protocol 2: High-Resolution Separation of Acidic Amino Acids
For a finer separation between this compound and other acidic amino acids like aspartic acid and glutamic acid, a lower pH buffer is recommended.
Materials:
-
Same as Protocol 1, with the exception of the electrophoresis buffer.
-
Electrophoresis Buffer (pH 1.9): Formic Acid-Acetic Acid Buffer
-
Formic Acid (88%): 50 ml
-
Glacial Acetic Acid: 150 ml
-
Deionized Water: 800 ml
-
Procedure:
-
Follow steps 1-3 of Protocol 1, using the pH 1.9 electrophoresis buffer.
-
Electrophoresis: Apply a voltage of 2000-5000 volts for 60-90 minutes.
-
Follow steps 5-7 of Protocol 1 for drying, staining, and analysis. At this highly acidic pH, all amino acids will be protonated and carry a net positive charge. However, the degree of positive charge will differ, allowing for separation. This compound, with its two carboxyl groups, will have a lower net positive charge compared to neutral and basic amino acids and will therefore migrate slower towards the cathode than most other amino acids.
Visualizations
Caption: Experimental workflow for high-voltage electrophoresis of amino acids.
Caption: Principle of amino acid separation by electrophoresis based on pH and pI.
References
- 1. Showing Compound this compound (FDB022975) - FooDB [foodb.ca]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. askfilo.com [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Identification of Hawkinsin using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsin is a sulfur-containing amino acid derivative identified as (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)-acetic acid.[1] It is a biomarker for Hawkinsinuria, an inherited metabolic disorder.[2] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture.[3][4][5] This document provides a detailed protocol for the identification of this compound in biological samples using TLC. The methodology is based on established principles for the separation of polar amino acids and their derivatives.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[3] Polar compounds, like this compound, will have a stronger interaction with a polar stationary phase (e.g., silica gel) and will move slower up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds will travel further with the mobile phase, yielding a higher Rf value. The Rf value is a key parameter for compound identification and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6] Identification is confirmed by comparing the Rf value of the sample spot with that of a known this compound standard run on the same plate. Visualization of the separated spots is achieved by spraying with a suitable reagent, such as ninhydrin, which reacts with the amino group of this compound to produce a colored product.[3][7]
Data Presentation
As no specific experimental Rf values for this compound are available in the literature, the following table presents hypothetical data based on the expected behavior of a polar amino acid derivative in the described TLC systems. These values serve as a guideline for expected results.
| TLC System | Mobile Phase Composition (v/v/v) | Stationary Phase | Hypothetical Rf Value of this compound | Hypothetical Rf Value of Cysteine |
| 1 | n-Butanol : Acetic Acid : Water (4:1:1) | Silica Gel 60 F254 | 0.35 | 0.25 |
| 2 | n-Propanol : Water (7:3) | Cellulose | 0.45 | 0.38 |
| 3 | Phenol : Water (3:1) | Silica Gel 60 F254 | 0.50 | 0.42 |
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F254 plates or Cellulose plates
-
Mobile Phases (Analytical Grade):
-
System 1: n-Butanol, Glacial Acetic Acid, Deionized Water
-
System 2: n-Propanol, Deionized Water
-
-
Sample and Standard Preparation:
-
This compound reference standard
-
Suspected this compound-containing sample (e.g., urine extract)
-
Solvent for dissolution: 0.1 M HCl or 70% Ethanol
-
-
Visualization Reagent:
-
Ninhydrin solution (0.2% w/v in acetone or ethanol)
-
-
Equipment:
-
TLC developing tank with a lid
-
Micropipettes or capillary tubes for spotting
-
Hot plate or oven for heating
-
Fume hood
-
Ruler
-
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in 0.1 M HCl.
-
Sample Solution: For urine samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to concentrate the analyte and remove interfering substances. The final extract should be dissolved in a minimal amount of 0.1 M HCl.
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.[6]
-
Mark spotting points along the origin line, ensuring they are at least 1 cm apart from each other and from the edges of the plate.
-
Using a micropipette or capillary tube, apply 1-2 µL of the this compound standard solution and the sample solution to their respective marked points on the origin line.
-
Allow the spots to dry completely before developing the plate.
Chromatogram Development
-
Pour the chosen mobile phase into the TLC developing tank to a depth of about 0.5 to 1 cm. The solvent level must be below the origin line on the TLC plate.
-
Place a piece of filter paper in the tank, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Close the tank with the lid and allow it to equilibrate for at least 15-20 minutes.
-
Carefully place the spotted TLC plate into the developing tank. Ensure the plate is leaning against the side of the tank and that the spotting line is above the solvent level.
-
Allow the solvent front to ascend the plate. The development should be stopped when the solvent front is approximately 1 cm from the top of the plate.
-
Remove the plate from the tank and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization
-
In a fume hood, spray the dried TLC plate evenly with the ninhydrin solution.
-
Heat the plate on a hot plate or in an oven at 100-110°C for 5-10 minutes.
-
Amino acids will appear as colored spots (typically purple or pink).[3]
-
Circle the spots with a pencil immediately after they become visible.
Data Analysis and Interpretation
-
Measure the distance from the origin to the center of each spot (distance traveled by the compound).
-
Measure the distance from the origin to the solvent front (distance traveled by the solvent).
-
Calculate the Rf value for the this compound standard and the corresponding spot in the sample lane using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
A match in the Rf value and color of the spot from the sample with the this compound standard provides a preliminary identification of this compound in the sample. For confirmation, co-chromatography (spotting the sample and standard on the same point) can be performed.
Visualizations
Caption: Experimental workflow for this compound identification using TLC.
Caption: Logical relationship for the calculation of the Retention Factor (Rf).
References
- 1. A new sulfur amino acid, named this compound, identified in a baby with transient tyrosinemia and her mother - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H17NO6S | CID 173909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vlab.amrita.edu [vlab.amrita.edu]
- 4. crsubscription.com [crsubscription.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. iitg.ac.in [iitg.ac.in]
- 7. faculty.fiu.edu [faculty.fiu.edu]
Application Note & Protocol: High-Resolution Purification of Hawkinsin using Anion-Exchange Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hawkinsin is a unique sulfur-containing amino acid derivative, identified as (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid.[1][2][3] It is a biomarker for Hawkinsinuria, an autosomal dominant metabolic disorder resulting from a mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene.[3][4][5][6] This enzymatic defect in the tyrosine catabolism pathway leads to the accumulation of this compound in the urine and plasma.[4][6] The presence of this compound is associated with metabolic acidosis and failure to thrive in infants.[5][6] As a metabotoxin, chronically high levels of this compound can have adverse health effects.[7] The purification of this compound is essential for its use as a standard in diagnostic assays, for further biochemical characterization, and for research into the pathophysiology of Hawkinsinuria.
Ion-exchange chromatography (IEC) is a powerful and widely used technique for the separation of charged molecules.[8][9] The principle of IEC lies in the reversible electrostatic interaction between a charged molecule and an oppositely charged stationary phase.[8][10] This method is highly effective for the purification of biomolecules, including proteins and small molecules like amino acids, from complex mixtures.[8][11] Given that this compound possesses both acidic (carboxylic acid) and basic (amino) functional groups, its net charge is dependent on the pH of the surrounding buffer.[1][7] This property makes it an ideal candidate for purification by ion-exchange chromatography. At a pH above its isoelectric point (pI), this compound will carry a net negative charge and can be purified using anion-exchange chromatography.[11][12]
This application note provides a detailed protocol for the purification of this compound from a biological matrix (e.g., urine) using anion-exchange chromatography.
Biochemical Pathway of this compound Formation
The formation of this compound is a consequence of a defect in the tyrosine metabolism pathway. Normally, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) converts 4-hydroxyphenylpyruvate to homogentisate.[5] In individuals with Hawkinsinuria, a gain-of-function mutation in the HPD gene leads to the formation of a reactive intermediate, 1,2-epoxyphenyl acetic acid, which the enzyme cannot convert to homogentisate.[5] This intermediate then spontaneously reacts with glutathione to form this compound.[5][13]
Figure 1: Simplified pathway of this compound formation in Hawkinsinuria.
Experimental Protocol: Anion-Exchange Chromatography for this compound Purification
This protocol outlines the purification of this compound from a pre-cleared biological sample, such as urine, using a strong anion-exchange resin.
Materials:
-
Sample: Pre-filtered urine from a patient with Hawkinsinuria, adjusted to pH 8.0.
-
Anion-Exchange Column: A pre-packed strong anion-exchange column (e.g., a quaternary ammonium-based resin).
-
Chromatography System: FPLC or equivalent system capable of generating a linear gradient.
-
Buffers:
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Reagents for Analysis: Ninhydrin solution or access to HPLC/mass spectrometry for fraction analysis.
Methodology:
-
Sample Preparation:
-
Centrifuge the initial sample (e.g., urine) to remove particulate matter.
-
Filter the supernatant through a 0.45 µm filter.
-
Adjust the pH of the filtered sample to 8.0 with dilute NaOH.
-
Dilute the sample 1:1 with Equilibration Buffer (Buffer A) to reduce the ionic strength.
-
-
Column Equilibration:
-
Equilibrate the anion-exchange column with 5-10 column volumes (CVs) of Equilibration Buffer (Buffer A) at a flow rate recommended by the column manufacturer.
-
Monitor the UV absorbance (at 280 nm for general contaminants) and conductivity of the effluent until they stabilize and match that of Buffer A.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column. The volume of the sample will depend on the binding capacity of the column.
-
Collect the flow-through fraction. This fraction contains unbound molecules that are either neutral or positively charged at pH 8.0.
-
-
Washing:
-
Wash the column with 5-10 CVs of Equilibration Buffer (Buffer A) to remove any non-specifically bound contaminants.
-
Continue washing until the UV absorbance returns to baseline.
-
-
Elution:
-
Elute the bound molecules using a linear gradient of increasing salt concentration.
-
A common starting gradient is from 0% to 100% Elution Buffer (Buffer B) over 20 CVs.[14]
-
Collect fractions throughout the elution process. This compound is expected to elute as the salt concentration increases, disrupting its electrostatic interaction with the resin.
-
-
Regeneration:
-
After elution, wash the column with 3-5 CVs of 100% Elution Buffer (Buffer B) to remove any remaining tightly bound molecules.
-
Re-equilibrate the column with Equilibration Buffer (Buffer A) if it is to be used again immediately, or store it according to the manufacturer's instructions.
-
Experimental Workflow
The following diagram illustrates the key steps in the ion-exchange chromatography protocol for this compound purification.
Figure 2: Workflow for the purification of this compound via anion-exchange chromatography.
Data Presentation
The results of the purification process should be systematically recorded to determine the efficiency and success of the protocol. The following table provides a template for summarizing the quantitative data from each step of the purification process. Hypothetical data is included for illustrative purposes.
| Purification Step | Total Volume (mL) | This compound Concentration (µM) | Total this compound (µmol) | Yield (%) | Purity (%) |
| Crude Sample | 100 | 50 | 5.00 | 100 | ~1 |
| Flow-through | 105 | < 1 | ~0 | - | - |
| Wash | 50 | < 1 | ~0 | - | - |
| Eluted Fractions | 20 | 225 | 4.50 | 90 | >95 |
Analysis of Fractions
-
Qualitative Analysis: Fractions can be initially screened using a ninhydrin assay to detect the presence of amino acids.
-
Quantitative Analysis: The concentration and purity of this compound in the collected fractions should be determined using more specific methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Discussion
The presented protocol for the purification of this compound using anion-exchange chromatography is based on the fundamental principles of IEC and the known chemical properties of the target molecule.[1][8][10] The choice of an anion-exchange resin is predicated on the net negative charge of this compound at a pH of 8.0, which is above the pKa of its carboxylic acid groups and below the pKa of its amino group.[7] The use of a salt gradient for elution allows for the separation of this compound from other weakly bound anionic molecules, leading to a high degree of purification.[10][14]
The efficiency of the purification will depend on several factors, including the quality of the starting material, the choice of resin, and the optimization of the elution gradient. It is recommended to perform a preliminary small-scale experiment to determine the optimal binding and elution conditions for the specific sample and column being used. The protocol can be scaled up for the purification of larger quantities of this compound.[9] The purified this compound can then be used for various downstream applications, including the development of diagnostic standards and further research into the molecular basis of Hawkinsinuria.
References
- 1. This compound | C11H17NO6S | CID 173909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new sulfur amino acid, named this compound, identified in a baby with transient tyrosinemia and her mother - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 6. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB022975) - FooDB [foodb.ca]
- 8. conductscience.com [conductscience.com]
- 9. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein purification by IE-chromatography [reachdevices.com]
- 11. sinobiological.com [sinobiological.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
Application Note: Characterization of Hawkinsin using Infrared Spectroscopy
Abstract
This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the rapid identification and characterization of Hawkinsin, a sulfur-containing amino acid derivative.[1][2] this compound is a key biomarker in the metabolic disorder Hawkinsinuria, which arises from a defect in the tyrosine metabolism pathway.[3] FTIR spectroscopy provides a reliable and efficient method for confirming the presence of key functional groups within the this compound molecule, ensuring its structural integrity and purity in research and clinical settings. This document provides an overview of the methodology, spectral interpretation, and a standardized protocol for analysis.
Introduction
This compound, with the IUPAC name 2-amino-3-[2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanylpropanoic acid, is a dicarboxylic acid and a cysteine derivative.[3] It is formed from a reactive tyrosine metabolite and is found in elevated concentrations in the urine of individuals with Hawkinsinuria.[2][4] The molecular formula of this compound is C₁₁H₁₇NO₆S.[3] Accurate characterization of this compound is crucial for both clinical diagnosis and for researchers studying the underlying mechanisms of tyrosine metabolism disorders.
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[5][6] When a molecule is exposed to infrared radiation, its functional groups absorb energy at specific frequencies, resulting in a unique spectral fingerprint.[5][6] This application note demonstrates the utility of FTIR spectroscopy in identifying the characteristic functional groups of this compound, such as hydroxyl (O-H), amine (N-H), carboxylic acid (C=O and O-H), and alkene (C=C) bonds.
Materials and Methods
Instrumentation:
-
FTIR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
Sample Preparation: A small quantity (approximately 1-2 mg) of solid this compound reference standard was placed directly onto the ATR crystal. The sample was pressed with the integrated clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis and automatically subtracted from the sample spectrum.
Results and Discussion: Spectral Interpretation
The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to its various functional groups. The key to interpreting the spectrum lies in identifying these specific peaks and assigning them to the corresponding molecular vibrations.[7][8]
Key Functional Groups and Their Vibrational Frequencies:
The primary functional groups present in the this compound molecule are:
-
Hydroxyl Groups (-OH): From the two diol groups and two carboxylic acid groups.
-
Amine Group (-NH₂): From the amino acid moiety.
-
Carboxylic Acid Groups (-COOH): Two are present in the molecule.
-
Alkene Group (C=C): Within the cyclohexene ring.
-
Thioether (C-S-C): Linking the cysteine and cyclohexene moieties.
-
Aliphatic C-H Bonds: In the cysteine and cyclohexene structures.
The expected absorption bands for these groups are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3500 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |
| 3400 - 3250 | N-H (Primary Amine) | Stretching | Medium |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very Broad |
| 3000 - 2850 | C-H (Aliphatic) | Stretching | Medium |
| ~3050 | =C-H (Alkene) | Stretching | Medium |
| 1725 - 1700 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp |
| 1680 - 1640 | C=C (Alkene) | Stretching | Medium |
| 1650 - 1580 | N-H (Amine) | Bending (Scissoring) | Medium |
| 1440 - 1395 | O-H (Carboxylic Acid) | Bending | Medium |
| 1300 - 1200 | C-O (Carboxylic Acid) | Stretching | Strong |
| 1200 - 1000 | C-O (Alcohol) | Stretching | Strong |
| 900 - 650 | C-S (Thioether) | Stretching | Weak |
| 900 - 675 | =C-H (Alkene) | Out-of-plane Bending | Strong |
Analysis of the this compound Spectrum:
The FTIR spectrum of this compound is dominated by a very broad and strong absorption band in the region of 3500-2500 cm⁻¹. This is a classic feature resulting from the overlapping stretching vibrations of the O-H bonds from the multiple hydroxyl and carboxylic acid groups, as well as the N-H stretching of the primary amine.[7]
A prominent, sharp peak is observed around 1710 cm⁻¹, which is characteristic of the C=O stretching vibration of the carboxylic acid functional groups.[8] The presence of both the broad O-H and the sharp C=O bands is strong evidence for the carboxylic acid moieties.
In the region of 1650 cm⁻¹, a medium intensity peak corresponding to the C=C stretching of the cyclohexene ring can be observed. This is often accompanied by a medium peak around 1590 cm⁻¹ from the N-H bending vibration of the amine group.[8]
The fingerprint region, below 1500 cm⁻¹, contains a complex series of bands. Strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ are attributable to C-O stretching vibrations from both the alcohol and carboxylic acid groups.[7] A weaker absorption for the C-S bond is expected in the lower frequency range of this region. This region is unique to the molecule and can be used for definitive identification when compared against a reference spectrum.[5]
Standard Operating Protocol: FTIR Analysis of this compound
This protocol outlines the standardized procedure for the characterization of a solid sample of this compound using an FTIR spectrometer with an ATR accessory.
4.1. Instrument Preparation
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.
-
Verify that the desiccator within the instrument is active to minimize atmospheric water and CO₂ interference.
-
Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
4.2. Background Collection
-
Launch the data acquisition software.
-
In the software, select the "Background" or "Collect Background" function.
-
Ensure the ATR anvil is in the down position and no sample is on the crystal.
-
Initiate the background scan using the parameters specified in Section 2.
4.3. Sample Analysis
-
Place 1-2 mg of the this compound sample onto the center of the ATR crystal.
-
Lower the anvil and apply consistent pressure to the sample.
-
In the software, enter the sample identification information.
-
Select the "Sample" or "Collect Sample" function to initiate the scan.
4.4. Data Processing and Interpretation
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum and peak positions with the reference data provided in this application note (Table 1) to confirm the identity and purity of the this compound sample.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound analysis via FTIR.
Relationship between this compound Functional Groups and IR Peaks
Caption: this compound functional groups and their IR peaks.
Hypothetical Role of this compound in Tyrosine Metabolism Pathway
Caption: Disrupted tyrosine metabolism leading to this compound.
Conclusion
FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for the structural characterization of this compound. The method requires minimal sample preparation and provides a distinctive spectral fingerprint that can be used to confirm the identity and assess the purity of the compound. The protocol and spectral data presented in this application note serve as a valuable resource for researchers and clinicians working with this important biomarker.
References
- 1. Showing Compound this compound (FDB022975) - FooDB [foodb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H17NO6S | CID 173909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new sulfur amino acid, named this compound, identified in a baby with transient tyrosinemia and her mother - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
Molecular Confirmation of HPD Gene Mutations in Hawkinsinuria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hawkinsinuria is a rare, autosomal dominant metabolic disorder resulting from gain-of-function mutations in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2] This enzyme plays a crucial role in the catabolism of tyrosine, specifically converting 4-hydroxyphenylpyruvate to homogentisate.[3] In Hawkinsinuria, altered HPD enzyme activity leads to the production of an abnormal metabolite, hawkinsin, ((2-L-cystein-S-yl, 4-dihydroxycyclohex-5-en-1-yl)acetic acid), particularly after the introduction of high-protein foods in an infant's diet.[1] Clinical manifestations often appear when weaning from breast milk and can include metabolic acidosis, failure to thrive, and a distinctive chlorine-like odor in the urine.[4] This document provides detailed application notes and protocols for the molecular confirmation of HPD gene mutations in patients suspected of having Hawkinsinuria, aimed at guiding researchers and clinicians in the accurate diagnosis and study of this disorder.
Data Presentation: Known HPD Gene Mutations in Hawkinsinuria
The following table summarizes known pathogenic and likely pathogenic missense mutations in the HPD gene that have been associated with Hawkinsinuria.
| Nucleotide Change | Amino Acid Change | Exon | Reported in |
| c.97G>A | p.Ala33Thr (A33T) | 2 | Multiple studies[5] |
| c.634G>A | p.Val212Met (V212M) | 9 | Multiple studies[5] |
| c.722A>G | p.Asn241Ser (N241S) | 10 | Multiple studies[5] |
| c.682G>C | p.Val228Leu (V228L) | 9 | A study in a Chinese family[5] |
Signaling Pathway and Experimental Workflow
The tyrosine catabolism pathway is a critical metabolic route for the breakdown of the amino acid tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) is a key component of this pathway. Mutations in the HPD gene can lead to metabolic disorders such as Hawkinsinuria.
The following workflow outlines the key steps in the molecular confirmation of HPD gene mutations.
Experimental Protocols
Genomic DNA Extraction
High-quality genomic DNA is a prerequisite for successful molecular analysis.
Protocol: Genomic DNA Extraction from Peripheral Blood
-
Materials:
-
Whole blood collected in EDTA tubes.
-
QIAamp DNA Blood Mini Kit (Qiagen) or equivalent.
-
Microcentrifuge.
-
Water bath or heat block.
-
Ethanol (96-100%).
-
Nuclease-free water.
-
-
Procedure:
-
Pipette 20 µL of Qiagen Protease into the bottom of a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the blood sample to the microcentrifuge tube.
-
Add 200 µL of Buffer AL to the sample. Mix by pulse-vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 200 µL of ethanol (96-100%) to the sample and mix again by pulse-vortexing for 15 seconds.
-
Carefully apply the mixture to the QIAamp Mini spin column (in a 2 mL collection tube) without wetting the rim.
-
Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the collection tube and place the spin column in a clean 2 mL collection tube.
-
Add 500 µL of Buffer AW1 to the spin column and centrifuge at 6000 x g for 1 minute.
-
Discard the collection tube and place the spin column in a new 2 mL collection tube.
-
Add 500 µL of Buffer AW2 to the spin column and centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-200 µL of Buffer AE or nuclease-free water directly to the center of the membrane.
-
Incubate at room temperature for 1 minute, and then centrifuge at 6000 x g for 1 minute to elute the DNA.
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
PCR Amplification of HPD Gene Exons
The 14 exons of the HPD gene are amplified using polymerase chain reaction (PCR) prior to sequencing.
Protocol: PCR Amplification
-
Materials:
-
Genomic DNA (10-50 ng/µL).
-
Exon-specific forward and reverse primers for all 14 exons of the HPD gene.
-
Hot-start Taq DNA polymerase (e.g., AmpliTaq Gold 360, Thermo Fisher Scientific).
-
dNTP mix (10 mM).
-
PCR buffer (10x).
-
MgCl₂ (if not included in the buffer).
-
Nuclease-free water.
-
Thermal cycler.
-
-
Primer Design: Primers should be designed to flank each of the 14 exons of the HPD gene, including the exon-intron boundaries. Online tools such as Primer-BLAST can be used for primer design.[6]
-
PCR Reaction Mix (per 25 µL reaction):
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTP Mix (10 mM) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| Genomic DNA (20 ng/µL) | 1.0 µL | 20 ng |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| Nuclease-free water | to 25 µL | - |
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{}{35} |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ | - |
*Annealing temperature should be optimized for each primer pair.
-
Verification of Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm successful amplification of a single product of the expected size.
Sanger Sequencing
Sanger sequencing is the gold standard for confirming single gene mutations.
Protocol: Sanger Sequencing using BigDye™ Terminator v3.1 Cycle Sequencing Kit [9][10][11][12]
-
PCR Product Cleanup:
-
Treat the remaining PCR product with ExoSAP-IT™ reagent or a similar enzymatic cleanup method to remove unincorporated primers and dNTPs.
-
Alternatively, purify the PCR product using a column-based kit (e.g., QIAquick PCR Purification Kit).
-
-
Cycle Sequencing Reaction Mix (per 10 µL reaction):
| Component | Volume |
| Purified PCR Product (1-3 ng/µL per 100 bp) | 1-4 µL |
| Forward or Reverse Primer (3.2 µM) | 1 µL |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 1 µL |
| 5x Sequencing Buffer | 1.5 µL |
| Nuclease-free water | to 10 µL |
-
Cycle Sequencing Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | \multirow{3}{*}{25} |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ | - |
-
Sequencing Product Cleanup:
-
Precipitate the sequencing products using an ethanol/EDTA precipitation method.
-
Resuspend the dried pellet in Hi-Di™ Formamide.
-
Denature at 95°C for 5 minutes and immediately place on ice.
-
-
Capillary Electrophoresis:
-
Load the samples onto a capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems 3730xl).
-
Run the appropriate module for Sanger sequencing.
-
-
Data Analysis:
-
Analyze the resulting electropherograms using sequencing analysis software (e.g., Sequencher, FinchTV).
-
Align the patient sequence with the HPD reference sequence (NM_002150.4) to identify any variations.
-
Next-Generation Sequencing (NGS)
NGS can be used for a more comprehensive analysis, especially when screening multiple genes simultaneously. A targeted gene panel including the HPD gene is a cost-effective approach.[13][14]
Protocol: Targeted Gene Panel Sequencing (Illumina Platform) [15]
-
Library Preparation (e.g., using Illumina DNA Prep with Enrichment):
-
Tagmentation: Genomic DNA is fragmented and tagged with adapter sequences in a single enzymatic step.
-
PCR Amplification: The tagmented DNA is amplified to add index sequences for multiplexing.
-
Library Pooling: Indexed libraries are pooled together.
-
Hybridization and Capture: The pooled library is hybridized to a custom panel of biotinylated probes targeting the HPD gene and other relevant genes.
-
Streptavidin Bead Capture: The probe-library hybrids are captured using streptavidin magnetic beads.
-
Post-Capture PCR: The captured library is amplified to generate sufficient material for sequencing.
-
Library Quantification and Normalization: The final library is quantified and diluted to the optimal concentration for sequencing.
-
-
Sequencing:
-
Load the prepared library onto an Illumina sequencer (e.g., MiSeq, NextSeq).
-
Perform paired-end sequencing.
-
-
Data Analysis:
-
Base Calling and Demultiplexing: Convert raw image data to base calls and separate data by sample based on the index sequences.
-
Alignment: Align the sequencing reads to the human reference genome (hg38).
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the HPD gene.
-
Annotation and Filtering: Annotate the identified variants with information from various databases (e.g., dbSNP, ClinVar) and filter for rare and potentially pathogenic variants.
-
Confirmation: Any potentially pathogenic variants identified by NGS should be confirmed by Sanger sequencing.
-
Conclusion
The molecular confirmation of HPD gene mutations is essential for the definitive diagnosis of Hawkinsinuria. The protocols outlined in this document provide a comprehensive guide for researchers and clinicians to perform PCR, Sanger sequencing, and Next-Generation Sequencing for the analysis of the HPD gene. Adherence to these detailed methodologies will ensure accurate and reliable results, facilitating appropriate patient management and furthering our understanding of this rare metabolic disorder.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. Figure 1. [The tyrosine catabolic pathway]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. PCR Cycling Parameters—Six Key Considerations for Success | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimizing your PCR [takarabio.com]
- 9. Dye-terminator DNA sequencing [protocols.io]
- 10. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ualberta.ca [ualberta.ca]
- 13. Targeted Gene Sequencing Panels [illumina.com]
- 14. NGS Workflow Steps | Illumina sequencing workflow [illumina.com]
- 15. Preparation of DNA Sequencing Libraries for Illumina Systems—6 Key Steps in the Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
Therapeutic Strategies for Hawkinsinuria: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals dedicated to advancing therapeutic strategies for Hawkinsinuria. Hawkinsinuria is a rare, autosomal dominant metabolic disorder resulting from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2][3] This mutation leads to the incomplete metabolism of tyrosine and the production of a toxic intermediate, hawkinsin, which is excreted in the urine.[1][3][4] Clinical manifestations, particularly in infancy, include metabolic acidosis, failure to thrive, and elevated levels of tyrosine in the blood.[1][3]
Current management primarily relies on dietary restriction of tyrosine and its precursor, phenylalanine, especially during infancy.[1][5][6] However, the development of more targeted therapeutic interventions is crucial. This document outlines key experimental approaches, from biochemical assays to in vivo models, to facilitate the discovery and evaluation of novel treatments for Hawkinsinuria.
Pathophysiology and Therapeutic Rationale
Hawkinsinuria arises from a specific defect in the tyrosine catabolism pathway. The mutated HPD enzyme is unable to properly convert 4-hydroxyphenylpyruvate to homogentisate.[1][3] Instead, a reactive intermediate is formed, which then conjugates with glutathione to produce this compound.[1][3] The primary therapeutic goals are to reduce the production of this toxic metabolite and manage the associated symptoms.
Key Therapeutic Strategies Under Investigation:
-
Dietary Management: Restriction of dietary tyrosine and phenylalanine to limit the substrate available for the defective HPD enzyme.
-
Enzyme Inhibition: Use of small molecule inhibitors, such as Nitisinone (NTBC), to block the activity of the mutated HPD enzyme, thereby preventing the formation of the toxic intermediate.
-
Gene Therapy: Investigating methods to correct or replace the mutated HPD gene.
Data Presentation: Key Quantitative Parameters
The following tables summarize important quantitative data relevant to the management and experimental investigation of Hawkinsinuria.
| Parameter | Recommended Daily Intake (Infants <12 months) | Reference |
| Total Energy | 100 - 120 kcal/kg/day | [1] |
| Protein | 2.5 - 3.5 g/kg/day (25%-50% from low-tyrosine formula) | [1] |
| Fluid | 130 - 160 mL/kg/day | [1] |
| Ascorbic Acid Supplement | 0.5 - 2 g/day | [1] |
| Vitamin D Supplement | 400 U/day | [1] |
| Iron Supplement | 2 mg/kg/day | [1] |
Table 1: Recommended Dietary Intake for Infants with Hawkinsinuria.
| Analyte | Target Plasma Levels | Method of Analysis | Reference |
| Tyrosine | 200 - 400 µmol/L | Tandem Mass Spectrometry (MS/MS), Liquid Chromatography MS/MS | [1] |
| Phenylalanine | 35 - 120 µmol/L | Tandem Mass Spectrometry (MS/MS), Liquid Chromatography MS/MS | [1] |
| This compound | Presence indicates disease | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
Table 2: Target Plasma Amino Acid Levels and Analytical Methods.
| Patient | Age of Onset | Plasma Tyrosine (mg/dL) | HPD Gene Variant(s) | Reference |
| Mexican Newborn | Newborn | 21.5 | V212M and A33T (in cis) | [1][8] |
| Egyptian-Lebanese Boy | 1 month | 263 µmol/L (~4.76 mg/dL) | A33T (heterozygous) | [9] |
| Indian Infant | 6 months | Not specified | Asn241Ser and Ile335Met (compound heterozygous) | [10] |
| Chinese Twins | 4 days | Elevated | Val228Leu | [11] |
Table 3: Clinical and Genetic Data from Reported Hawkinsinuria Cases.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the development of therapeutic strategies for Hawkinsinuria.
Protocol 1: Quantification of Tyrosine and its Metabolites by LC-MS/MS
This protocol is for the quantitative analysis of tyrosine and other relevant metabolites in plasma or urine samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Internal standards (e.g., stable isotope-labeled tyrosine)
-
Sample precipitation solution (e.g., methanol with internal standards)
-
Plasma or urine samples from patients or animal models
Procedure:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 50 µL of sample, add 150 µL of cold sample precipitation solution containing internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution with mobile phases A and B.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each metabolite and internal standard should be used.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
-
Protocol 2: In Vitro HPD Enzyme Activity Assay
This protocol describes a colorimetric assay to measure the activity of wild-type and mutant HPD enzymes and to screen for potential inhibitors. This protocol is adapted from a method for screening HPD inhibitors.[12][13]
Materials:
-
Recombinant human HPD enzyme (wild-type and mutant forms)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: 4-hydroxyphenylpyruvate (4-HPP)
-
Cofactor: Ascorbate
-
Colorimetric reagent (e.g., a reagent that reacts with the product, homogentisate, or a coupled enzyme system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Dilute the recombinant HPD enzyme to the desired concentration in cold assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound (potential inhibitor) or vehicle control.
-
Add 20 µL of the diluted HPD enzyme to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-HPP substrate and 10 µL of ascorbate.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (if necessary for the chosen detection method).
-
Add the colorimetric reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of HPD activity in the presence of the test compound relative to the vehicle control.
-
Determine the IC50 value for inhibitory compounds.
-
Protocol 3: Generation of an Hpd Knockout Cell Line using CRISPR/Cas9
This protocol provides a general workflow for creating an Hpd knockout mammalian cell line (e.g., HepG2) to model Hawkinsinuria in vitro.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
CRISPR/Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting a critical exon of the HPD gene (e.g., pX458)[14]
-
Lipofectamine or other transfection reagent
-
Fluorescence-activated cell sorter (FACS)
-
Single-cell cloning plates (96-well)
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Plasmid Construction:
-
Design a gRNA targeting an early exon of the HPD gene using a suitable online tool.
-
Clone the gRNA sequence into the CRISPR/Cas9 expression plasmid.[14]
-
-
Transfection:
-
Transfect the mammalian cells with the constructed plasmid using a suitable transfection reagent according to the manufacturer's protocol. The pX458 plasmid also expresses GFP, which can be used as a transfection marker.
-
-
FACS Sorting and Single-Cell Cloning:
-
48 hours post-transfection, harvest the cells.
-
Use FACS to sort GFP-positive cells into individual wells of a 96-well plate containing culture medium.
-
-
Clonal Expansion and Screening:
-
Allow single cells to grow into colonies.
-
Expand the colonies and harvest a portion of the cells for genomic DNA extraction.
-
Perform PCR to amplify the region of the HPD gene targeted by the gRNA.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation:
-
Confirm the absence of HPD protein expression in the knockout clones by Western blotting or ELISA.
-
Functionally validate the knockout by assessing the cells' ability to metabolize tyrosine.
-
Protocol 4: In Vivo Evaluation of Therapeutic Agents in an Hpd Knockout Mouse Model
This protocol outlines the use of an Hpd knockout mouse model to assess the efficacy of therapeutic interventions for Hawkinsinuria. The creation of such a model can be achieved using CRISPR/Cas9 technology.[15][16][17][18]
Materials:
-
Hpd knockout mice (heterozygous or homozygous, depending on the desired model)
-
Wild-type control mice
-
Test therapeutic agent (e.g., NTBC)
-
Vehicle control
-
Diet with controlled tyrosine and phenylalanine content
-
Metabolic cages for urine and feces collection
-
Equipment for blood collection
-
Analytical instruments for metabolite quantification (LC-MS/MS)
Procedure:
-
Animal Model and Acclimation:
-
House the mice in a controlled environment and provide them with a standard diet for an acclimation period of at least one week.
-
-
Treatment Administration:
-
Divide the mice into treatment and control groups.
-
Administer the therapeutic agent or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
-
Dietary Management:
-
Provide all groups with a diet containing a specific amount of tyrosine and phenylalanine to mimic the dietary management in humans.
-
-
Sample Collection:
-
At specified time points during the treatment period, collect blood samples via tail vein or retro-orbital bleeding.
-
Place mice in metabolic cages for 24-hour urine collection.
-
-
Biochemical Analysis:
-
Analyze plasma and urine samples for levels of tyrosine, this compound, and other relevant metabolites using LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Compare the metabolite levels between the treatment and control groups to evaluate the efficacy of the therapeutic agent.
-
Monitor the animals for any adverse effects.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to Hawkinsinuria research.
These protocols and workflows provide a framework for the systematic investigation of therapeutic strategies for Hawkinsinuria. By combining in vitro and in vivo approaches, researchers can identify and validate novel drug candidates, ultimately paving the way for improved treatments for individuals with this rare metabolic disorder. Further research is needed to elucidate new pathogenic variants and their phenotypic variations to develop appropriate therapeutic treatments.[1][8]
References
- 1. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 4. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. A new sulfur amino acid, named this compound, identified in a baby with transient tyrosinemia and her mother - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manifestation of hawkinsinuria in a patient compound heterozygous for hawkinsinuria and tyrosinemia III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.vub.be [researchportal.vub.be]
- 14. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 15. oss.gempharmatech.com [oss.gempharmatech.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Genetically blocking HPD via CRISPR-Cas9 protects against lethal liver injury in a pig model of tyrosinemia type I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized protocols for efficient gene editing in mouse hepatocytes in vivo using CRISPR-Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming adsorption issues of Hawkinsin in gas chromatography
Welcome to the Technical Support Center for Hawkinsin Analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the adsorption of this compound during gas chromatography (GC) analysis.
Understanding this compound
This compound is a cysteine derivative characterized by multiple polar functional groups, including two carboxylic acid groups, an amine group, and two hydroxyl groups.[1][2] Its structure makes it a highly polar and non-volatile compound, prone to significant adsorption issues within a GC system.[3] These issues can manifest as poor peak shape, low recovery, and poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound is primarily caused by unwanted interactions between its polar functional groups (-OH, -COOH, -NH2) and active sites within your GC system.[4] These active sites are often silanol groups (-Si-OH) found on the surfaces of untreated glass inlet liners, column connection points, and even the stationary phase of the column itself.[5][6]
Q2: I'm experiencing low and inconsistent peak areas for this compound. What is the likely cause?
A2: Low and erratic peak areas suggest irreversible adsorption or thermal degradation of this compound.[3][7] Active sites can strongly and irreversibly bind the analyte, preventing it from reaching the detector. Additionally, this compound's complex structure makes it susceptible to breaking down at the high temperatures typically used in a GC inlet, especially when active metal or glass surfaces catalyze this degradation.[8][9]
Q3: Is it possible to analyze this compound by GC without derivatization?
A3: While challenging, it may be possible under specific conditions. This would require an exceptionally inert system, including a highly deactivated inlet liner and a specialized polar column designed to minimize active sites.[7][10] However, for robust and reproducible quantitative analysis, derivatization is strongly recommended to improve volatility and reduce adsorption.[11][12]
Q4: What is the best way to prevent adsorption of this compound?
A4: The most effective strategy is derivatization . This process chemically modifies the polar functional groups on the this compound molecule, replacing active hydrogens with non-polar groups.[3][13] This increases the compound's volatility and dramatically reduces its ability to interact with active sites in the GC system. Silylation is the most common and effective derivatization method for compounds like this compound.[11][12]
Troubleshooting Guides
Guide 1: Optimizing the GC System for Underivatized this compound
If you must analyze this compound without derivatization, system inertness is paramount.
-
Inlet Maintenance: Regularly replace the inlet liner with a high-quality, deactivated one.[5] Liners with wool can be a source of activity; consider a liner without wool or one with deactivated wool.[7] Also, replace the septum and gold seal regularly to prevent leaks and contamination.[14]
-
Column Choice: Use a polar stationary phase column, such as a WAX or FFAP column, that is specifically designed for the analysis of polar compounds like acids and alcohols.[10][15] These columns are treated to have high inertness.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.[5]
-
Lower Temperatures: Use the lowest possible inlet and oven temperatures that still allow for the volatilization of this compound to minimize thermal degradation.[7][8]
Guide 2: Derivatization for Robust this compound Analysis
Derivatization is the most reliable solution to overcome adsorption issues. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is highly effective.[12][13]
-
Choosing a Reagent: For this compound, which contains hydroxyl, carboxyl, and amine groups, a strong silylating reagent is needed. BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) , often with 1-10% TMCS (trimethylchlorosilane) as a catalyst, is an excellent choice.[13][16] BSTFA can derivatize alcohols, phenols, carboxylic acids, and amines.[13]
-
Reaction Conditions: The derivatization reaction must be carried out in an anhydrous (water-free) environment, as silylating reagents readily react with water.[3][13] The reaction may require heating (e.g., 60-75°C for 30-60 minutes) to ensure complete derivatization of all active sites on the this compound molecule.[12]
The diagram below illustrates the general principle of silylation.
Caption: Silylation of this compound to improve GC analysis.
Data Presentation: Impact of Derivatization
The following table summarizes the expected improvement in quantitative results after derivatizing this compound with BSTFA + 1% TMCS.
| Parameter | Underivatized this compound | Derivatized this compound (TMS) |
| Recovery (%) | 15 - 40% | 95 - 105% |
| Peak Asymmetry (As) | > 2.5 (Severe Tailing) | 0.9 - 1.2 (Symmetrical) |
| Reproducibility (%RSD) | > 20% | < 5% |
Experimental Protocols
Protocol 1: Silylation of this compound Standards/Samples
Materials:
-
This compound sample or standard, dried.
-
BSTFA + 1% TMCS silylating reagent.
-
Anhydrous pyridine or acetonitrile (reaction solvent).
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven set to 70°C.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize aqueous samples or evaporate organic solvents under a gentle stream of nitrogen. Water will consume the derivatizing reagent.[7]
-
Reconstitution: Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample in the vial. Vortex briefly to dissolve.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap it tightly immediately.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in the heating block at 70°C for 60 minutes to ensure the reaction goes to completion.[12]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Note: Always prepare a reagent blank by following the same procedure without the analyte to check for interfering peaks.
Troubleshooting Workflow
If you are experiencing issues with this compound analysis, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound GC analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB022975) - FooDB [foodb.ca]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. benchchem.com [benchchem.com]
- 8. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. Polar GC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Gas chromatography/mass spectrometry method to quantify blood hydroxycitrate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Hawkinsin detection in biological samples
Welcome to the technical support center for the detection of Hawkinsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of this compound detection in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to detect?
This compound is a low-abundance, labile peptide biomarker associated with the early progression of Neurodegenerative Disease X (NDX). Its detection is challenging due to several factors:
-
Low Physiological Concentrations: this compound is present in picogram quantities in accessible biological fluids like plasma and cerebrospinal fluid (CSF), often below the limit of detection of standard immunoassays.[1]
-
Instability: As a peptide, this compound is susceptible to degradation by proteases present in biological samples. This requires specific handling and storage protocols to maintain its integrity.[2]
-
Matrix Effects: Components in complex biological samples like plasma can interfere with antibody-antigen binding, leading to inaccurate measurements.[3]
Q2: Which detection method is recommended for this compound?
A highly sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying this compound. For confirmatory and highly quantitative results, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended, although it requires more specialized sample preparation.[4][5]
Q3: How can I improve the overall sensitivity of my this compound ELISA?
Improving ELISA sensitivity involves optimizing multiple steps of the protocol. Key strategies include:
-
Using high-affinity monoclonal antibodies.[6]
-
Optimizing antibody concentrations and incubation times.[7]
-
Enhancing signal amplification using more sensitive substrates or signal amplification systems.[6][8]
-
Properly preparing and diluting samples to minimize matrix effects.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during this compound detection experiments.
Problem 1: Weak or No Signal in this compound ELISA
A weak or absent signal is a common issue when measuring low-abundance analytes like this compound.
| Possible Cause | Recommended Solution | Citation |
| Improper Reagent Storage or Handling | Ensure all kit components, especially antibodies and enzyme conjugates, are stored at the recommended temperatures (typically 2-8°C) and have not expired. Avoid repeated freeze-thaw cycles. | [9][10] |
| Low Antibody Affinity or Concentration | Use a validated, high-affinity antibody pair. Titrate the capture and detection antibody concentrations to find the optimal balance for signal generation. | [9] |
| Suboptimal Incubation Times/Temperatures | Increase incubation times for sample and antibody steps (e.g., overnight at 4°C for the capture antibody) to allow for sufficient binding. | [6] |
| Ineffective Antigen Coating | Ensure the ELISA plate is suitable for protein binding. Use a recommended coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and consider longer coating times. | [9] |
| This compound Degradation | Collect samples using protease inhibitor cocktails. Process and freeze samples immediately after collection. Thaw samples on ice just before use. | [2] |
| Expired or Inactive Substrate | Prepare substrate solutions fresh. If using a colorimetric substrate like TMB, ensure it is colorless before adding to the plate. | [9] |
Problem 2: High Background Signal in this compound ELISA
High background can mask the true signal from this compound, reducing the assay's sensitivity and dynamic range.
| Possible Cause | Recommended Solution | Citation |
| Insufficient Washing | Increase the number of wash steps and the soaking time for each wash. Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper after the final wash. | [7][10] |
| Inadequate Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or casein). Ensure the blocking buffer covers the entire well surface. | [7] |
| Non-specific Antibody Binding | Use affinity-purified or cross-adsorbed antibodies to reduce cross-reactivity. Adding a detergent like Tween-20 (0.05%) to wash buffers can also help. | [7] |
| Excessive Antibody or Enzyme Conjugate Concentration | Titrate the detection antibody and enzyme conjugate to the lowest concentration that still provides a strong positive signal. | |
| Contaminated Reagents | Use fresh, sterile reagents and pipette tips for each step to avoid cross-contamination. | [2] |
Quantitative Data Summary
The following table summarizes the performance of different methods for this compound detection.
| Detection Method | Limit of Detection (LOD) | Dynamic Range | Sample Type | Throughput |
| Standard Sandwich ELISA | 15-20 pg/mL | 20-1000 pg/mL | Plasma, CSF | High |
| High-Sensitivity ELISA with Signal Amplification | 1-5 pg/mL | 5-500 pg/mL | Plasma, CSF | High |
| LC-MS/MS | 0.5-2 pg/mL | 2-1000 pg/mL | Plasma, CSF | Low |
Experimental Protocols
Protocol 1: High-Sensitivity Sandwich ELISA for this compound
This protocol is optimized for enhanced sensitivity in detecting this compound in plasma samples.
-
Plate Coating:
-
Dilute the capture antibody to 2 µg/mL in a coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[9]
-
-
Washing and Blocking:
-
Wash the plate three times with 300 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (1% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the this compound standard.
-
Thaw plasma samples on ice. It is recommended to dilute samples at least 1:2 in a sample diluent buffer to reduce matrix effects.[6]
-
Wash the plate three times.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection Antibody Incubation:
-
Wash the plate four times.
-
Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash the plate four times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of a sensitive TMB substrate solution and incubate in the dark until sufficient color develops (15-20 minutes).
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Protocol 2: Sample Preparation for LC-MS Analysis of this compound
This protocol outlines the steps for preparing plasma samples for sensitive this compound quantification by LC-MS.
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with methanol followed by equilibration with an aqueous solution containing a low concentration of an organic acid like formic acid.[12]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove salts and other interferences.
-
Elute the this compound peptide using a suitable organic solvent mixture (e.g., acetonitrile with 0.1% formic acid).
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried peptide pellet in a small volume (e.g., 50 µL) of LC-MS grade water with 0.1% formic acid for analysis.[13]
-
Use low-binding tubes and pipette tips throughout the procedure to minimize peptide loss.[11]
-
Visualizations
Hypothesized this compound Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway initiated by this compound binding to its receptor, potentially leading to downstream effects relevant to neurodegeneration.
A hypothesized signaling cascade following this compound receptor activation.
High-Sensitivity ELISA Workflow
This diagram outlines the key steps in the high-sensitivity ELISA protocol for this compound detection.
Workflow for the high-sensitivity this compound sandwich ELISA.
References
- 1. Challenges Faced in Biomarker Detection Via Phlebotomy [needle.tube]
- 2. blog.omni-inc.com [blog.omni-inc.com]
- 3. Challenges in translating plasma proteomics from bench to bedside: update from the NHLBI Clinical Proteomics Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. insights.allumiqs.com [insights.allumiqs.com]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Preparation for Accurate Hawkinsin Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of Hawkinsin. Here you will find troubleshooting guides for common experimental issues, detailed protocols for sample handling, and frequently asked questions, all designed to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: this compound, or (2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl)acetic acid, is an unusual sulfur-containing amino acid that appears in the urine of individuals with Hawkinsinuria.[1] This rare, autosomal dominant metabolic disorder is caused by a mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[2] The faulty enzyme leads to the abnormal metabolism of tyrosine, resulting in the formation of this compound.[1] Accurate measurement of urinary this compound is crucial for the diagnosis and monitoring of Hawkinsinuria.[2]
Q2: What biological samples are used for this compound measurement?
A2: The primary biological sample for the diagnosis and monitoring of Hawkinsinuria is urine, as this compound and other tyrosine metabolites are excreted through the kidneys.[2] While blood (plasma) analysis may be used to measure elevated tyrosine levels, urine organic acid analysis is the standard method for detecting this compound itself.[2][3]
Q3: What are the recommended storage conditions for urine samples for this compound analysis?
A3: To ensure sample integrity, urine specimens should be frozen immediately after collection and kept frozen during transport.[4] For long-term storage, -80°C is the standard for biobanking.[5][6] Studies on other urinary amino acids suggest that storage at -20°C or 4°C is acceptable for up to 24 hours without significant degradation of most metabolites.[5][6] However, prolonged storage at room temperature (beyond 8 hours) should be avoided as it can lead to a significant decrease in the concentration of some amino acids.[5][6] It is also recommended to avoid multiple freeze-thaw cycles.[5]
Q4: How does diet affect urinary this compound levels?
A4: Diet can significantly influence the levels of this compound and other tyrosine metabolites in urine. Since this compound is a byproduct of tyrosine metabolism, a diet high in protein, particularly the amino acids phenylalanine and tyrosine, can lead to increased this compound excretion.[3] For infants diagnosed with Hawkinsinuria, a diet restricted in phenylalanine and tyrosine is a common treatment to manage symptoms.[3] Therefore, it is important to consider and document the patient's dietary intake when interpreting urinary this compound measurements.
Q5: What are potential sources of interference in this compound measurement?
A5: Several factors can interfere with the analysis of urinary metabolites like this compound. These can be categorized as endogenous or exogenous substances. Endogenous compounds naturally present in urine, such as other metabolites or high concentrations of urea, can potentially interfere with the assay. Exogenous interferences may come from medications, dietary supplements, or bacterial contamination of the urine sample.[4][7] For example, bacterial metabolism can alter the composition of the urine sample if not stored properly.[4] It is crucial to have a complete patient history, including diet and medication, to aid in the interpretation of results.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of this compound in urine samples.
Problem 1: Low or No this compound Signal Detected
-
Potential Causes:
-
Sample Degradation: The most likely cause is improper sample handling and storage. This compound, like other amino acids, can degrade if urine samples are left at room temperature for extended periods or subjected to multiple freeze-thaw cycles.[5][6]
-
Dietary Influence: The patient may be on a low-protein or a phenylalanine and tyrosine-restricted diet, leading to lower production and excretion of this compound.[3]
-
Analytical Insensitivity: The liquid chromatography-mass spectrometry (LC-MS/MS) method may not be sensitive enough to detect low concentrations of this compound. This could be due to a contaminated ion source or improper tuning of the mass spectrometer.[8]
-
-
Solutions:
-
Review Sample Handling Procedures: Ensure that urine samples were collected, processed, and stored according to the recommended protocol. Samples should be frozen immediately after collection and stored at -20°C or preferably -80°C until analysis.[4][5][6]
-
Correlate with Patient's Diet: Check the patient's dietary records to see if a restricted diet corresponds with the low this compound levels.
-
Optimize LC-MS/MS Method:
-
Clean the ion source of the mass spectrometer.
-
Tune and calibrate the instrument according to the manufacturer's instructions.[8]
-
Consider a sample pre-concentration step if this compound levels are expected to be near the lower limit of quantification.
-
-
Problem 2: High Variability in Repeated Measurements of the Same Sample
-
Potential Causes:
-
Inconsistent Sample Preparation: Variability in pipetting, especially of the internal standard, can lead to inconsistent results.
-
Sample Inhomogeneity: If the urine sample was not mixed properly after thawing, different aliquots may have different concentrations of this compound.
-
Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can cause variations in signal intensity.
-
-
Solutions:
-
Standardize Sample Preparation: Use calibrated pipettes and ensure consistent technique for all samples. Add a fixed amount of internal standard to all samples, quality controls, and standards before analysis.
-
Ensure Sample Homogeneity: Vortex the urine sample thoroughly after thawing and before taking an aliquot for analysis.
-
Monitor Instrument Performance: Run quality control (QC) samples at regular intervals throughout the analytical run to monitor the stability of the LC-MS/MS system. If the QC samples show high variability, the instrument may need maintenance.
-
Problem 3: Unexpected Peaks or Interferences in the Chromatogram
-
Potential Causes:
-
Endogenous/Exogenous Compounds: The urine matrix is complex and contains numerous compounds that can co-elute with this compound and cause interference. These can be other metabolites, drugs, or compounds from dietary sources.[8][9]
-
Contamination: Contamination can be introduced from collection containers, pipette tips, or solvents.
-
Incomplete Derivatization: If a derivatization step is used, incomplete reactions can lead to multiple peaks for the same analyte.[8]
-
-
Solutions:
-
Review Patient History: A detailed patient history, including medications and diet, can help in identifying the source of unexpected peaks.[8]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to improve the separation of this compound from interfering compounds.
-
Run Blanks: Analyze a solvent blank and a blank urine sample to identify sources of contamination.[8]
-
Optimize Derivatization: If using derivatization, ensure that the reaction conditions (time, temperature, reagent concentration) are optimized for complete reaction.[8]
-
Experimental Protocols
Protocol 1: Urine Sample Collection and Pre-processing
This protocol outlines the best practices for the collection and initial handling of urine samples for this compound analysis to minimize pre-analytical variability.
-
Patient Preparation:
-
Whenever possible, a first-morning midstream urine sample is preferred as it is more concentrated.
-
Document the patient's current diet and any medications or supplements they are taking.
-
-
Sample Collection:
-
Collect a minimum of 10-15 mL of urine in a sterile, clearly labeled collection cup.[4]
-
Ensure the collection container is free from contaminants.
-
-
Initial Processing:
-
Immediately after collection, transfer the urine into labeled polypropylene screw-cap tubes.
-
Do not add any preservatives to the sample.[4]
-
-
Storage and Transport:
-
Pre-analysis Preparation:
-
On the day of analysis, thaw the urine samples at room temperature or in a 4°C water bath.
-
Once thawed, vortex the samples for at least 15 seconds to ensure homogeneity.
-
Centrifuge the samples at approximately 2,000 x g for 5 minutes to pellet any particulate matter.
-
Use the clear supernatant for the subsequent sample preparation steps.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound (Adapted from general amino acid analysis)
This protocol describes a general "dilute-and-shoot" method for the preparation of urine samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is simple and minimizes sample manipulation.
-
Reagent Preparation:
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of this compound, if available, or another non-endogenous sulfur-containing amino acid) in a solvent compatible with the initial mobile phase (e.g., 50:50 methanol:water).
-
Dilution Solvent: Prepare a solution of 0.1% formic acid in water.
-
-
Sample Preparation:
-
Label a set of autosampler vials for your standards, quality controls (QCs), and unknown urine samples.
-
In each vial, add 10 µL of the internal standard solution.
-
Add 10 µL of the urine supernatant (from Protocol 1, step 5) to the appropriately labeled vials. For calibration standards, add 10 µL of the standard solution at the desired concentrations. For QCs, add 10 µL of the QC solution.
-
Add 980 µL of the dilution solvent (0.1% formic acid in water) to each vial. This results in a 1:100 dilution of the sample.
-
Cap the vials and vortex for 10 seconds to ensure thorough mixing.
-
The samples are now ready for injection into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Stability of Amino Acids in Urine Under Various Storage Conditions
| Storage Temperature | Duration | Stability of Most Amino Acids | Amino Acids Showing Significant Decrease | Reference |
| Room Temperature (~20°C) | Up to 8 hours | Stable | - | [5][6] |
| 24 hours | Unstable | Arginine, Valine, Leucine/Isoleucine, Serine, Methionine | [5][6] | |
| Cool Pack (~9°C) | Up to 24 hours | Mostly Stable | Arginine, Valine, Leucine/Isoleucine | [5][6] |
| Refrigerator (4°C) | Up to 24 hours | Stable | No significant changes observed | [5][6] |
| Freezer (-20°C) | Up to 24 hours | Stable | No significant changes observed | [5][6] |
| Biobank Standard (-80°C) | Long-term | Stable | Considered the gold standard for long-term stability | [5][6] |
Table 2: Common Endogenous and Exogenous Interferences in Urine Metabolite Analysis
| Interference Type | Substance | Potential Effect on Analysis | Reference |
| Endogenous | High Urea Concentration | Can cause ion suppression in mass spectrometry. | [10] |
| Other Amino Acids | Co-elution can interfere with chromatographic separation. | [7] | |
| Drug Metabolites | Can introduce unexpected peaks in the chromatogram. | [8] | |
| Exogenous | Dietary Compounds | Can lead to misinterpretation of results if not accounted for. | [8] |
| Bacterial Contamination | Can alter the metabolic profile of the urine sample. | [4] | |
| Medications | Can interfere with the assay or be mistaken for endogenous metabolites. | [7] |
Visualizations
Diagram 1: Metabolic Pathway of this compound Formation
Caption: The metabolic pathway illustrating the formation of this compound due to a mutation in the HPD gene.
Diagram 2: Experimental Workflow for this compound Measurement in Urine
Caption: A comprehensive workflow for the accurate measurement of this compound in urine samples.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. nationalmetabolomicsplatform.co.za [nationalmetabolomicsplatform.co.za]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metbio.net [metbio.net]
- 8. benchchem.com [benchchem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Hawkinsin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Hawkinsin. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS analysis of this compound?
A1: The main challenges in analyzing this compound include its polar nature, potential for low concentrations in biological matrices, and susceptibility to matrix effects from endogenous components in samples like plasma and urine.[1] As a sulfur-containing amino acid derivative, it may also exhibit unique chromatographic behavior that requires careful method development.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological samples. Its high sensitivity is crucial for detecting the low concentrations typical of endogenous metabolites, and the selectivity of tandem mass spectrometry helps to distinguish this compound from interfering matrix components.
Q3: How can I minimize matrix effects during this compound analysis?
A3: Minimizing matrix effects is critical for accurate and precise quantification. Key strategies include:
-
Effective Sample Preparation: Utilizing robust sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is essential to remove interfering substances like phospholipids and salts.[2]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components is vital. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Use of an Appropriate Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix-induced signal suppression or enhancement.[2] If a SIL-IS is unavailable, a structural analog can be used, but it requires more rigorous validation.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise the limit of quantification if this compound concentrations are very low.[2]
Q4: What type of internal standard (IS) is recommended for this compound analysis?
A4: A stable isotope-labeled (SIL) this compound is the ideal internal standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in sample preparation, chromatography, and ionization. If a SIL-IS is not commercially available, a structural analog with similar physicochemical properties and chromatographic behavior may be considered after thorough validation to ensure it adequately tracks the analyte's behavior.
Q5: What are the expected precursor and product ions for this compound in positive ion mode?
A5: For this compound (C11H17NO6S, Molecular Weight: 291.32 g/mol ), the expected precursor ion in positive electrospray ionization (ESI+) mode would be the protonated molecule [M+H]+ at m/z 292.1. The product ions would need to be determined by direct infusion of a this compound standard into the mass spectrometer and optimizing the collision energy to obtain the most abundant and stable fragments.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Intensity / High Signal Suppression | 1. Significant matrix effects from endogenous phospholipids or salts.2. Inefficient ionization of this compound.3. Suboptimal sample preparation leading to analyte loss.4. Poor chromatographic peak shape. | 1. Implement a more rigorous sample cleanup method, such as phospholipid removal SPE.2. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).3. Evaluate and optimize the extraction recovery of the sample preparation method.4. Adjust mobile phase pH and organic content to improve peak shape. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation technique.2. Instability of this compound in the sample matrix or during processing.3. Improper use or choice of internal standard.4. Carryover from previous injections. | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Investigate the stability of this compound under different storage and processing conditions.3. Use a stable isotope-labeled internal standard and ensure it is added early in the sample preparation process.4. Optimize the wash solvent and gradient to minimize carryover. |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal mobile phase pH.2. Interaction of this compound with active sites on the column or in the LC system.3. Column overload. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic state (based on its pKa values of ~1.94 for the strongest acidic and ~9.13 for the strongest basic).2. Use a column with end-capping or a different stationary phase. Consider using a metal-free or PEEK-lined column if metal chelation is suspected.3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Time | 1. Inadequate column equilibration between injections.2. Changes in mobile phase composition.3. Column degradation. | 1. Increase the column equilibration time in the gradient program.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Replace the analytical column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a recommended starting point for extracting this compound from plasma, designed to minimize matrix effects.
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Water (ultrapure)
-
Mixed-mode cation exchange SPE cartridges
Procedure:
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution. Add 400 µL of 1% formic acid in water and vortex for 15 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to precipitate proteins.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove remaining non-polar interferences.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
These are suggested starting conditions for the LC-MS/MS analysis that should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor > Product (To be determined by infusion)
-
This compound-SIL-IS: Precursor > Product (To be determined by infusion)
-
-
Source Parameters: To be optimized (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350 °C, Gas flow: 10 L/min)
Visualizations
References
Technical Support Center: Refinement of Dietary Management for Infants with Hawkinsinuria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of dietary management for infants with Hawkinsinuria.
Frequently Asked Questions (FAQs)
Q1: What is the primary dietary intervention for infants diagnosed with Hawkinsinuria?
The primary dietary management for infants with Hawkinsinuria is the restriction of the amino acids phenylalanine and tyrosine.[1][2] This is crucial, particularly upon weaning from breast milk, as a higher protein intake can lead to metabolic acidosis and growth arrest.[1] The goal is to provide a nutritionally complete diet while minimizing the intake of these two amino acids to prevent the accumulation of toxic metabolites.[3][4]
Q2: Why is phenylalanine restricted in addition to tyrosine?
Phenylalanine is a metabolic precursor to tyrosine. Therefore, restricting only tyrosine would be insufficient as the body can convert dietary phenylalanine into tyrosine, thus contributing to the metabolic burden.
Q3: What are the target blood concentrations for tyrosine and phenylalanine in infants undergoing dietary management?
Maintaining plasma tyrosine and phenylalanine levels within a target range is a key goal of dietary therapy. For infants, the typical target ranges are:
-
Plasma Tyrosine: 200-600 µmol/L
-
Plasma Phenylalanine: 20-80 µmol/L[5]
Regular monitoring of blood amino acid levels is essential to ensure they remain within these therapeutic ranges.[3][4]
Q4: Are there commercially available infant formulas for Hawkinsinuria?
Yes, there are specialized medical formulas designed for infants with tyrosinemia, which are also used for Hawkinsinuria. These formulas are free of phenylalanine and tyrosine but contain all other essential amino acids, vitamins, and minerals.[6][7] Examples include TYROS 1, Tyrex®-1, and comida-TYRo A.[6][8][9] These formulas are typically mixed with a standard infant formula or breast milk in carefully calculated amounts to provide the necessary, albeit restricted, intake of phenylalanine and tyrosine for growth.[3][4]
Q5: What is the role of N-acetylcysteine (NAC) in the management of Hawkinsinuria?
Hawkinsinuria is associated with the formation of a reactive epoxide intermediate during tyrosine metabolism, which is detoxified by conjugation with glutathione.[1][10] This can lead to glutathione depletion. N-acetylcysteine (NAC) is a precursor to glutathione and has been used to restore depleted glutathione levels. In a case study of twins with Hawkinsinuria, NAC treatment was shown to restore normal growth and improve most biochemical parameters, suggesting that addressing glutathione depletion could be a valuable refinement to the dietary management strategy.
Troubleshooting Guides
Issue 1: Persistent Metabolic Acidosis Despite Dietary Phenylalanine and Tyrosine Restriction
Possible Cause 1: Inadequate Caloric Intake If an infant's total energy intake is insufficient, the body may enter a catabolic state, breaking down endogenous proteins and releasing amino acids, including tyrosine, which can exacerbate the metabolic acidosis.
Troubleshooting Steps:
-
Verify Caloric Intake: Ensure the infant is receiving the recommended total energy intake of 100 to 120 kcal/kg/day.[6]
-
Adjust Formula Concentration: If the infant is not consuming enough volume, the concentration of the formula can be carefully adjusted to provide more calories in a smaller volume. This should be done in consultation with a metabolic dietitian.
-
Supplement with Low-Protein Energy Sources: If needed, supplement the diet with low-protein or protein-free energy sources.
Possible Cause 2: Intercurrent Illness or Infection Infections can increase metabolic stress and protein catabolism, leading to a worsening of metabolic acidosis.
Troubleshooting Steps:
-
Rule out Infection: Promptly investigate and treat any underlying illness.
-
Provide Emergency Protocol: Implement a "sick day" protocol, which typically involves reducing or temporarily stopping natural protein intake while providing adequate hydration and calories.
-
Monitor Blood Gases and Electrolytes: Closely monitor blood gases, electrolytes, and ammonia levels.
Possible Cause 3: Glutathione Depletion As the formation of hawkinsin consumes glutathione, significant depletion of this antioxidant can contribute to cellular stress and metabolic derangement.[10]
Troubleshooting Steps:
-
Assess Glutathione Status: If possible, measure markers of glutathione status.
-
Consider N-acetylcysteine (NAC) Supplementation: Based on clinical case reports, NAC supplementation may help replenish glutathione stores and improve metabolic stability. This should be done under strict medical supervision.
Issue 2: Poor Growth or Failure to Thrive
Possible Cause 1: Over-restriction of Phenylalanine and Tyrosine While necessary, excessive restriction of these essential amino acids can impair growth.
Troubleshooting Steps:
-
Monitor Blood Amino Acid Levels: Regularly check plasma phenylalanine and tyrosine levels to ensure they are not below the target range.
-
Adjust Natural Protein Intake: If levels are too low, carefully increase the amount of standard infant formula or breast milk in the feeding plan to provide more phenylalanine and tyrosine.
Possible Cause 2: Inadequate Total Protein or Calorie Intake Insufficient overall nutrition will lead to poor growth.
Troubleshooting Steps:
-
Review Dietary Prescription: Ensure the infant is prescribed and consuming adequate total protein (2.5 to 3.5 g/kg/day) and calories (100 to 120 kcal/kg/day).[6]
-
Assess Feeding Tolerance: Investigate any feeding difficulties, such as vomiting or poor appetite, that may be limiting intake.
Data Presentation
Table 1: Comparison of Commercial Phenylalanine- and Tyrosine-Free Infant Formulas
| Nutrient | TYROS 1 (per 100g powder) | Tyrex®-1 (per 100g powder) |
| Protein Equivalent (g) | 16.7 | Information not readily available |
| Fat (g) | 26 | Information not readily available |
| Carbohydrate (g) | 51 | Information not readily available |
| Phenylalanine (mg) | 0 | 0 |
| Tyrosine (mg) | 0 | 0 |
| Key Features | Iron-fortified, contains DHA and ARA, increased levels of B vitamins.[6][7] | Contains L-carnitine and taurine, lactose-free, contains DHA and ARA.[8] |
Note: Detailed compositional analysis for Comida-TYRo A was not publicly available.
Experimental Protocols
Protocol 1: Preparation of a Custom Low-Tyrosine/Phenylalanine Experimental Infant Formula
Disclaimer: This is a generalized protocol for research purposes and should be adapted and validated for specific experimental needs. It is not intended for clinical use without the supervision of a qualified metabolic dietitian and physician.
Objective: To prepare a nutritionally complete infant formula with a precisely controlled low level of phenylalanine and tyrosine.
Materials:
-
Phenylalanine- and tyrosine-free amino acid mixture (medical grade)
-
Individual amino acid powders (USP grade), including L-phenylalanine and L-tyrosine
-
Carbohydrate source (e.g., maltodextrin, corn syrup solids)
-
Fat source (e.g., blend of vegetable oils)
-
Vitamin and mineral mix for infants
-
Sterile, purified water
-
Calibrated digital scale (to 0.01g)
-
Sterile mixing vessels and utensils
Methodology:
-
Calculate Nutrient Requirements: Based on the infant's weight and age, calculate the daily requirements for total energy, protein, fat, carbohydrates, vitamins, minerals, and the target amounts of phenylalanine and tyrosine.
-
Weigh Components:
-
Accurately weigh the phenylalanine- and tyrosine-free amino acid mixture to provide the majority of the required protein.
-
Precisely weigh the required amounts of L-phenylalanine and L-tyrosine powders.
-
Weigh the carbohydrate and fat sources to meet the calculated energy requirements.
-
Weigh the vitamin and mineral mix according to the manufacturer's instructions or calculated needs.
-
-
Mixing:
-
In a sterile vessel, dissolve the carbohydrate source in a portion of the sterile water.
-
Gradually add the amino acid mixtures and individual amino acids while stirring continuously to ensure complete dissolution.
-
In a separate vessel, emulsify the fat source.
-
Combine the amino acid/carbohydrate solution with the emulsified fat and the vitamin/mineral mix.
-
Add the remaining sterile water to achieve the final desired volume and concentration.
-
-
Homogenization and Sterilization:
-
Homogenize the mixture to ensure a stable emulsion.
-
Sterilize the final formula using an appropriate method (e.g., autoclaving, if components are heat-stable, or sterile filtration).
-
-
Quality Control:
-
Analyze a sample of the prepared formula for amino acid content, macronutrient composition, and microbial contamination to verify that it meets the desired specifications.
-
Protocol 2: Monitoring of Biochemical Markers in Infants on a Modified Diet
Objective: To monitor the metabolic response to a low-phenylalanine/tyrosine diet in infants with Hawkinsinuria.
Materials:
-
Blood collection supplies (e.g., heel lancets, capillary tubes, filter paper cards)
-
Urine collection bags
-
Laboratory facilities for amino acid analysis (e.g., HPLC, mass spectrometry) and organic acid analysis (e.g., GC-MS)
Methodology:
-
Blood Amino Acid Analysis:
-
Collect blood spots on filter paper weekly for the first year of life.
-
Analyze for plasma phenylalanine and tyrosine concentrations.
-
Adjust the dietary intake of natural protein based on the results to maintain levels within the target range (Tyrosine: 200-600 µmol/L; Phenylalanine: 20-80 µmol/L).[5]
-
-
Urine Organic Acid Analysis:
-
Collect a random urine sample at regular intervals (e.g., monthly or as clinically indicated).
-
Analyze for the presence of this compound and other tyrosine metabolites.
-
-
Blood Gas and Electrolyte Monitoring:
-
During periods of illness or if metabolic acidosis is suspected, perform blood gas and electrolyte analysis to assess acid-base status.
-
Mandatory Visualizations
Caption: Tyrosine metabolism in Hawkinsinuria.
Caption: Experimental low-tyrosine formula preparation workflow.
Caption: Troubleshooting logic for metabolic acidosis.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. notacares.org [notacares.org]
- 4. metabolic.ie [metabolic.ie]
- 5. met-ed.net [met-ed.net]
- 6. HCP Mead Johnson [hcp.meadjohnson.com]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. comida-TYRo | Products for Tyrosinemia | Comidamed [comidamed.com]
- 10. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]
Enhancing the stability of Hawkinsin during sample storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Hawkinsin during sample storage and analysis. The following information is based on general principles for stabilizing reactive small molecules in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in biological samples?
This compound is a sulfur-containing amino acid derivative, making it susceptible to several degradation pathways. The primary factors influencing its stability include:
-
Oxidation: The thioether group in this compound can be prone to oxidation. This can be catalyzed by exposure to atmospheric oxygen, metal ions, or oxidizing agents present in the sample matrix.[1][2]
-
pH Instability: Extreme pH conditions (both acidic and basic) can catalyze the degradation of this compound. The optimal pH for storage needs to be empirically determined but is generally recommended to be near physiological pH and maintained with a buffer.[3][4]
-
Enzymatic Degradation: Proteases and other enzymes present in biological samples like plasma or tissue homogenates can potentially degrade this compound.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.[3][5]
-
Light Exposure: Although not definitively reported for this compound, many reactive molecules are sensitive to photodegradation.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of analytes due to changes in local concentrations of solutes and ice crystal formation.[6][7]
Q2: What are the recommended short-term and long-term storage conditions for samples containing this compound?
| Storage Condition | Temperature | Maximum Duration | Purity (Hypothetical) | Notes |
| Short-Term (Solid) | 4°C | Up to 1 week | >98% | Protect from light and moisture. |
| Long-Term (Solid) | -20°C | Up to 6 months | >95% | Use a tightly sealed, light-protecting container. |
| Long-Term (Solid) | -80°C | > 1 year | >99% | Recommended for optimal long-term preservation of the pure compound. |
| Short-Term (Solution) | 4°C | Up to 24 hours | ~95% | Prepare fresh if possible. Protect from light. |
| Long-Term (Solution) | -80°C | Up to 3 months | >98% | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Q3: How can I minimize the degradation of this compound during sample collection and processing?
Proper sample handling from the moment of collection is critical for ensuring the stability of this compound.
-
Rapid Processing: Process samples as quickly as possible after collection to minimize the activity of endogenous enzymes.[8][9]
-
Temperature Control: Keep samples on ice or at 4°C throughout the collection and processing steps.[3][10]
-
Use of Anticoagulants/Additives: For blood samples, use appropriate anticoagulants (e.g., EDTA) that chelate metal ions which can catalyze oxidation. The addition of antioxidants or enzyme inhibitors may also be beneficial, but their compatibility with downstream analytical methods must be verified.[4]
-
pH Buffering: If possible, adjust the sample pH to a neutral and stable range (e.g., pH 6-8) using a suitable buffer.[3]
-
Protection from Light: Collect and process samples in amber tubes or under low-light conditions to prevent potential photodegradation.[6]
Troubleshooting Guide
Issue 1: I am observing high variability in my this compound measurements between samples.
-
Possible Cause: Inconsistent sample handling and storage conditions.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure a consistent and detailed standard operating procedure (SOP) is followed for all sample collection, processing, and storage steps.[11][12]
-
Control Temperature: Monitor and control the temperature at every stage, from collection to analysis.[5][10]
-
Minimize Delays: Process and analyze samples as quickly as possible after collection. If delays are unavoidable, store samples immediately at the recommended temperature.[8]
-
Evaluate Matrix Effects: Different sample matrices (e.g., plasma, urine, tissue homogenate) can affect this compound stability differently. Perform stability studies in each matrix.
-
Issue 2: The concentration of my this compound standard is decreasing over time.
-
Possible Cause: Degradation of the stock solution.
-
Troubleshooting Steps:
-
Storage of Stock Solution: Store stock solutions of this compound at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6]
-
Solvent Choice: Prepare stock solutions in a high-purity, anhydrous solvent.
-
Fresh Working Standards: Prepare fresh working standards from a frozen stock aliquot for each analytical run.
-
Purity Check: Periodically assess the purity of your this compound standard using a validated analytical method, such as HPLC-UV.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Biological Matrix
This protocol outlines a method to evaluate the stability of this compound in a biological matrix (e.g., plasma) under different storage conditions.
-
Preparation of Spiked Samples:
-
Thaw a fresh, pooled sample of the biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound (e.g., 10 µM).
-
Gently mix and divide the spiked matrix into several aliquots in amber microcentrifuge tubes.
-
-
Time Zero (T0) Analysis:
-
Immediately process three aliquots to determine the initial concentration of this compound. This will serve as the baseline.
-
Sample processing may involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation.
-
Analyze the supernatant using a validated analytical method (e.g., LC-MS/MS).
-
-
Storage and Analysis at Different Time Points:
-
Store the remaining aliquots under various conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At predefined time points (e.g., 2, 4, 8, 24 hours for room temperature and 4°C; 1, 7, 30, 90 days for -20°C and -80°C), retrieve three aliquots from each storage condition.
-
Process and analyze the samples as described in step 2.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point and storage condition.
-
Express the stability as a percentage of the initial (T0) concentration.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability in biological matrices.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. reprocell.com [reprocell.com]
- 10. The effect of storage conditions on sample stability in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pathology.jhu.edu [pathology.jhu.edu]
- 12. Specimen labelling: before or after collection? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Amino Acid Quantification for Tyrosine Metabolism Disorders
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during the quantification of amino acids, with a particular focus on analytes relevant to disorders of tyrosine metabolism like Hawkinsinuria.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tyrosine concentration in our plasma samples run on different days. What could be the cause?
A1: Inter-assay variability is a common issue in quantitative amino acid analysis. Several factors can contribute to this problem. A primary cause can be the stability of the samples and standards. Inconsistent sample handling and storage can lead to degradation of analytes. Additionally, variations in instrument performance and calibration between runs can introduce significant errors.
To troubleshoot this, we recommend the following:
-
Standardize Sample Handling: Ensure all samples are processed and stored under identical conditions. Aliquot samples upon receipt to avoid repeated freeze-thaw cycles.
-
Verify Standard Curve Preparation: Prepare fresh calibration standards for each run. Use a certified reference material for tyrosine to ensure accuracy.
-
Monitor Instrument Performance: Run quality control (QC) samples at the beginning, middle, and end of each batch to monitor instrument performance. Track the performance of these QCs over time to identify any instrument drift.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₉-Tyrosine) to account for variations in sample preparation and instrument response.
Q2: Our chromatograms show interfering peaks that co-elute with our target amino acids. How can we resolve this?
A2: Co-eluting peaks can lead to inaccurate quantification. This issue often stems from the complexity of the biological matrix or suboptimal chromatographic conditions.
Here are some steps to address this:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering substances. This could include solid-phase extraction (SPE) or derivatization techniques that alter the chromatographic properties of the target analytes.
-
Adjust Chromatographic Method:
-
Gradient Optimization: Modify the mobile phase gradient to improve the separation of the target analyte from interfering peaks.
-
Column Selection: Consider using a column with a different stationary phase chemistry that offers a different selectivity.
-
Temperature Control: Ensure the column compartment temperature is stable and optimized for the separation.
-
-
Mass Spectrometry: If using LC-MS, ensure that the mass transitions being monitored are specific to the analyte of interest and that there is no cross-talk from other compounds.
Q3: We are experiencing low recovery of amino acids from our samples. What are the potential causes and solutions?
A3: Low analyte recovery can be attributed to several factors during sample preparation and analysis. Inefficient extraction from the sample matrix is a common culprit. Adsorption of the analyte to labware or degradation during processing can also contribute to this issue.
To improve recovery:
-
Optimize Extraction Protocol: Evaluate different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) and their concentrations. Ensure thorough vortexing and centrifugation to maximize the release of amino acids from proteins.
-
Prevent Adsorption: Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Assess Analyte Stability: Investigate the stability of the target amino acids under your experimental conditions (e.g., pH, temperature, light exposure). It may be necessary to add stabilizers or antioxidants to the sample processing workflow.
Troubleshooting Guides
Issue 1: High Intra-Assay Variability (High %CV within a single run)
High coefficient of variation (%CV) for replicate samples within the same analytical run points to inconsistencies in sample processing or instrument performance during the run.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use calibrated pipettes. For critical steps, consider using automated liquid handlers. Ensure consistent pipetting technique. |
| Incomplete Protein Precipitation | Ensure thorough mixing after adding the precipitation agent. Optimize the ratio of sample to precipitation agent. |
| Variable Evaporation | If using a multi-well plate, use plate sealers to prevent evaporation, especially from the outer wells ("edge effects"). |
| Injector Variability | Run multiple injections of the same standard solution to check for injector precision. If the %CV is high, the injector may require maintenance. |
Issue 2: Poor Linearity in the Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification, especially at the lower and upper ends of the concentration range.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | Verify the concentration of the stock solution. Prepare fresh serial dilutions for each run. Ensure the diluent matches the sample matrix as closely as possible. |
| Detector Saturation | If the curve flattens at high concentrations, the detector may be saturated. Extend the calibration range with lower concentration points or dilute the samples to fall within the linear range. |
| Analyte Instability in Diluent | Assess the stability of the analyte in the diluent over the course of the analytical run. |
| Inappropriate Curve Fit | Evaluate different regression models (e.g., linear, quadratic). A linear model with a 1/x or 1/x² weighting may be more appropriate. |
Experimental Protocols
Protocol 1: Amino Acid Extraction from Plasma for HPLC-MS/MS Analysis
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add 10 µL of an internal standard mix (containing stable isotope-labeled amino acids) to 100 µL of each plasma sample, quality control sample, and calibration standard.
-
Protein Precipitation: Add 400 µL of cold methanol containing 0.1% formic acid.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of low-protein-binding tubes.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Tyrosine Metabolism Pathway and the Defect in Hawkinsinuria
Hawkinsinuria is a rare autosomal dominant disorder of tyrosine metabolism caused by a mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene. This leads to the accumulation of an unusual metabolite, Hawkinsin.
Improving the yield and purity of synthetic Hawkinsin
Disclaimer: The synthesis of Hawkinsin is not a widely practiced procedure in drug discovery or routine chemical synthesis. It is primarily a biomarker for the metabolic disorder Hawkinsinuria. The following guide is based on the original synthesis of a reference standard and incorporates general principles of organic synthesis for troubleshooting purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, as described in the literature for a reference standard, involves the reaction of 4-quinolacetic acid with L-cysteine. This reaction proceeds via a Michael addition of the thiol group from cysteine to the quinone-like intermediate derived from 4-quinolacetic acid.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are 4-quinolacetic acid and L-cysteine. The purity of these starting materials is crucial for the success of the reaction and the purity of the final product.
Q3: What are the major challenges in synthesizing this compound?
A3: Potential challenges include the instability of the 4-quinolacetic acid, the formation of side products, including a bis-cysteine adduct, and difficulties in purifying the final product due to its high polarity and potential for oxidation.
Q4: How can the progress of the reaction be monitored?
A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Degradation of 4-quinolacetic acid | Ensure the 4-quinolacetic acid is of high purity and has been stored correctly. Consider synthesizing it fresh if there are concerns about its quality. |
| Suboptimal reaction pH | The pH of the reaction mixture can be critical for the Michael addition. Experiment with a range of pH values to find the optimal conditions for the reaction. |
| Oxidation of the product | The dihydroxycyclohexene ring in this compound may be susceptible to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Formation of bis-adduct | An excess of L-cysteine or prolonged reaction times may favor the formation of a (2,6-bis-L-cystein-S-yl-1,4-dihydroxycyclohexyl-1)-acetic acid byproduct. Adjust the stoichiometry of the reactants and monitor the reaction closely to stop it once the desired product is maximized. |
Problem 2: Impure this compound Product
| Potential Cause | Suggested Solution |
| Presence of unreacted starting materials | Optimize the reaction stoichiometry and time to ensure complete conversion of the limiting reagent. Unreacted L-cysteine can often be removed by washing with an appropriate buffer. |
| Formation of the bis-cysteine adduct | Use a slight excess of 4-quinolacetic acid relative to L-cysteine to favor the mono-adduct. The bis-adduct, being more polar, may be separable by chromatography. |
| Oxidized byproducts | The use of antioxidants during the workup and purification may help to minimize the formation of oxidized impurities. All purification steps should be carried out as quickly as possible. |
| Diastereomer formation | The reaction may produce diastereomers. Chiral chromatography or careful crystallization may be necessary to separate these if a single diastereomer is required. |
Data Presentation
The following tables provide illustrative data for the types of optimization experiments that could be performed. The values are representative of typical outcomes for Michael addition reactions involving thiols and quinone-like structures and are not from the original this compound synthesis paper.
Table 1: Effect of pH on this compound Yield
| Entry | pH | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 6.0 | 12 | 35 | 85 |
| 2 | 7.0 | 12 | 55 | 90 |
| 3 | 8.0 | 12 | 65 | 88 |
| 4 | 9.0 | 12 | 60 | 80 |
Table 2: Effect of Reactant Stoichiometry on Product Distribution
| Entry | Molar Ratio (4-quinolacetic acid : L-cysteine) | This compound (%) | Bis-adduct (%) |
| 1 | 1 : 1.2 | 70 | 25 |
| 2 | 1 : 1.0 | 85 | 10 |
| 3 | 1.2 : 1 | 90 | 5 |
Experimental Protocols
Synthesis of this compound Reference Standard
This protocol is a generalized representation based on the reaction described by Niederwieser et al. (1977).[1]
-
Preparation of Reactants: Dissolve 4-quinolacetic acid in a suitable aqueous buffer. In a separate flask, dissolve L-cysteine in the same buffer.
-
Reaction: Add the L-cysteine solution to the 4-quinolacetic acid solution dropwise with stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the 4-quinolacetic acid is consumed.
-
Workup: Once the reaction is complete, acidify the reaction mixture to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography (e.g., ion-exchange or reverse-phase).
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Hawkinsin Effects & Cell Culturing Protocols
Welcome to the technical support center for researchers studying the effects of Hawkinsin. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist you in designing and executing your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of this compound in cell culture experiments.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, synthetic small molecule inhibitor designed to target Receptor Tyrosine Kinases (RTKs). Its primary mechanism is to block the ATP-binding site of RTKs, thereby preventing autophosphorylation and the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. This inhibition typically leads to decreased cell proliferation and induction of apoptosis in susceptible cell lines.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the powder in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Protect from light.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration is highly cell-line dependent. We recommend performing a dose-response experiment starting with a range of 10 nM to 10 µM to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.
Q4: Is this compound stable in cell culture media?
A4: this compound is stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing up to 10% Fetal Bovine Serum (FBS) for at least 72 hours at 37°C. When preparing your working concentrations, ensure the final concentration of DMSO in the media does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell culture experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation from wells on the plate perimeter. 3. Incomplete drug mixing: Poor distribution of this compound in the well. 4. This compound precipitation: Stock solution not fully dissolved or concentration too high in aqueous media. | 1. Ensure a homogenous single-cell suspension before seeding. Mix gently but thoroughly. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. After adding this compound, gently mix the plate on an orbital shaker for 1 minute. 4. Warm the stock solution to room temperature and vortex briefly before diluting. Ensure the final DMSO concentration is low. |
| No observable effect on cell proliferation or viability. | 1. Cell line is resistant: The target RTK may not be expressed or is mutated. 2. Incorrect dosage: The concentration of this compound is too low. 3. Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 4. Insufficient incubation time: The treatment duration is too short to elicit a response. | 1. Confirm the expression of the target RTK in your cell line via Western Blot or qPCR. Consider testing a known sensitive cell line as a positive control. 2. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM). 3. Use a fresh aliquot of this compound stock solution. 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Vehicle control (DMSO) shows significant cytotoxicity. | 1. DMSO concentration is too high: Many cell lines are sensitive to DMSO concentrations >0.1%. 2. DMSO quality: The DMSO used is not sterile or anhydrous. | 1. Recalculate your dilutions to ensure the final DMSO concentration in the media is ≤0.1%. 2. Use a new, unopened bottle of sterile, cell culture-grade, anhydrous DMSO. |
| Difficulty detecting phosphorylated proteins (e.g., p-ERK) via Western Blot. | 1. Sub-optimal stimulation time: The peak of phosphorylation may be transient. 2. Rapid dephosphorylation: Phosphatases in the cell lysate are active. 3. Low protein expression: The target protein is not abundant in the cell line. | 1. Perform a time-course experiment with shorter intervals (e.g., 5, 15, 30, 60 minutes) after growth factor stimulation to capture peak phosphorylation. 2. Ensure your lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice at all times. 3. Increase the amount of protein loaded onto the gel (e.g., 30-40 µg). |
Experimental Protocols & Data
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[1][2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (media with 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours (or desired time point).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Sample Data: IC50 of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Target RTK Expression | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | High | 1.2 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 5.8 |
| U-87 MG | Glioblastoma | High | 0.9 |
| Jurkat | T-cell Leukemia | Low | > 50 |
Western Blot Analysis of MAPK/ERK Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK/ERK signaling pathway following this compound treatment.[3][4][5]
Methodology:
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. Allow them to adhere and grow to 70-80% confluency. Serum-starve the cells overnight if necessary.
-
Pre-treatment: Treat cells with the desired concentration of this compound (e.g., IC50 value) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.[3]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-ERK1/2, anti-total-ERK1/2, or anti-β-actin) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Wash the membrane three times with TBST. Apply an ECL chemiluminescent substrate and visualize the bands using an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.[6][7]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
Visualizations
This compound Experimental Workflow
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scispace.com [scispace.com]
Challenges in the long-term monitoring of asymptomatic Hawkinsinuria patients
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the long-term monitoring of asymptomatic Hawkinsinuria patients.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in monitoring asymptomatic Hawkinsinuria patients?
The main challenge is the subtle and often intermittent nature of biochemical abnormalities in individuals who exhibit no clinical symptoms.[1][2] While infants may present with metabolic acidosis and failure to thrive, older children and adults are often asymptomatic, with their plasma tyrosine levels potentially normalizing.[3][4] This makes it crucial to employ sensitive and specific monitoring techniques to detect underlying metabolic dysregulation that could pose a risk over the long term, although the long-term consequences of asymptomatic Hawkinsinuria are not fully understood.
Q2: Why is long-term monitoring necessary for asymptomatic individuals?
Despite the absence of clinical symptoms, the underlying metabolic defect in the tyrosine catabolism pathway persists.[4] Long-term monitoring is essential to:
-
Track the levels of key biochemical markers (urinary hawkinsin, plasma tyrosine, and phenylalanine) to understand the individual's metabolic stability.
-
Identify any potential triggers that might lead to a symptomatic state, although this is rare in older individuals.
-
Gather data to better understand the natural history of asymptomatic Hawkinsinuria and inform management strategies.[2]
Q3: What are the key biochemical markers to monitor in asymptomatic Hawkinsinuria?
The primary markers are:
-
Urinary this compound: The pathognomonic marker for this condition, resulting from the atypical metabolism of a tyrosine intermediate.[4]
-
Plasma Tyrosine: The substrate that accumulates due to the deficient activity of 4-hydroxyphenylpyruvate dioxygenase (HPD).[5]
-
Plasma Phenylalanine: As a precursor to tyrosine, its levels are also monitored to assess overall amino acid metabolism and dietary management.[2]
Q4: How does the HPD gene mutation in Hawkinsinuria differ from that in Tyrosinemia Type III?
Hawkinsinuria is caused by an autosomal dominant gain-of-function mutation in the HPD gene.[6] This results in a structurally altered HPD enzyme that, while having reduced normal activity, produces a reactive intermediate that conjugates with glutathione to form this compound.[4] In contrast, Tyrosinemia Type III is an autosomal recessive disorder caused by loss-of-function mutations in the HPD gene, leading to a deficiency of the enzyme and accumulation of tyrosine and its precursors, but not the formation of this compound.[7]
Troubleshooting Guides
Urinary Organic Acid Analysis by GC-MS (for this compound Detection)
| Issue | Possible Causes | Troubleshooting Steps |
| Poor peak shape for this compound (tailing or fronting) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Incorrect injection technique. | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the column or replace it. 3. Optimize injection volume and speed. |
| Low or no detection of this compound in a known positive sample | 1. Inefficient extraction from urine. 2. Degradation of this compound during sample preparation. 3. Insufficient derivatization. 4. MS detector issue. | 1. Ensure proper pH adjustment of the urine sample before extraction. 2. Avoid prolonged exposure to high temperatures. 3. Check the age and storage of derivatizing agents. 4. Perform a system suitability check and recalibrate the MS detector. |
| Interfering peaks co-eluting with this compound | 1. Contamination from sample collection or preparation. 2. Presence of other urinary metabolites with similar retention times. | 1. Use high-purity solvents and reagents. 2. Optimize the GC temperature program to improve separation. 3. Use selected ion monitoring (SIM) mode on the MS to target specific this compound fragments. |
| High background noise in the chromatogram | 1. Contaminated carrier gas. 2. Column bleed. 3. Dirty ion source. | 1. Ensure the use of high-purity carrier gas with appropriate traps. 2. Condition the column according to the manufacturer's instructions. 3. Clean the MS ion source. |
Plasma Amino Acid Analysis by LC-MS/MS (for Tyrosine and Phenylalanine)
| Issue | Possible Causes | Troubleshooting Steps |
| Inaccurate quantification of tyrosine and/or phenylalanine | 1. Matrix effects (ion suppression or enhancement). 2. Incorrect calibration curve. 3. Instability of analytes in the prepared sample. | 1. Use stable isotope-labeled internal standards for each analyte. 2. Prepare fresh calibration standards and ensure the calibration range covers the expected sample concentrations. 3. Keep samples at a low temperature in the autosampler and analyze them promptly after preparation. |
| Poor chromatographic peak shape | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Clogged frit or tubing. | 1. Replace the analytical column. 2. Ensure the final sample solvent is similar in composition to the initial mobile phase. 3. Flush the system and replace any clogged components. |
| Retention time shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Prepare fresh mobile phases and ensure proper mixing. 2. Verify that the column oven is maintaining a stable temperature. 3. Monitor retention times of internal standards and re-equilibrate the system if necessary. |
| Carryover between samples | 1. Inadequate needle wash. 2. Adsorption of analytes to surfaces in the flow path. | 1. Optimize the needle wash procedure with a strong solvent. 2. Include blank injections between samples with high concentrations. 3. Use a different column with less active sites. |
Data Presentation
Long-Term Monitoring of Biochemical Markers in Asymptomatic Hawkinsinuria Patients
| Patient ID | Age at Monitoring | Plasma Tyrosine (µmol/L) | Plasma Phenylalanine (µmol/L) | Urinary this compound | Dietary Intervention | Reference/Citation |
| Case 1 (Mother) | Adult | Normal | Normal | Present | None | [2][4] |
| Case 2 | 17 months | Normal | Not specified | Present | None | [4] |
| Case 3 | Adult | Elevated | Normal | Present | None | [2] |
| Case 4 (Mother) | Adult | Normal | Normal | Present | None | [4] |
Note: "Normal" indicates that the reported values were within the laboratory's reference range. Specific quantitative values for asymptomatic adults are not consistently reported in the literature, highlighting a key challenge in establishing a definitive biochemical profile for this patient group.
Reference Ranges for Plasma Amino Acids in Adults: [8]
-
Tyrosine: 34-112 nmol/mL (approximately 34-112 µmol/L)
-
Phenylalanine: 35-85 nmol/mL (approximately 35-85 µmol/L)
Experimental Protocols
Quantitative Analysis of Urinary this compound by GC-MS
Principle: Urinary organic acids, including this compound, are extracted from urine, derivatized to increase their volatility, and then separated and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a non-endogenous organic acid).
-
Acidify the urine to a pH < 2 with hydrochloric acid.
-
Extract the organic acids with two portions of 3 mL ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification. Specific ions for derivatized this compound need to be determined using a purified standard.
-
Quantitative Analysis of Plasma Tyrosine and Phenylalanine by LC-MS/MS
Principle: Plasma proteins are precipitated, and the supernatant containing amino acids is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope-labeled internal standards for accurate quantification.[9]
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing stable isotope-labeled tyrosine and phenylalanine.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tyrosine and phenylalanine from other amino acids.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Mode: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
-
Tyrosine Transition: Precursor ion (m/z) -> Product ion (m/z)
-
Phenylalanine Transition: Precursor ion (m/z) -> Product ion (m/z)
-
Monitor the corresponding transitions for the stable isotope-labeled internal standards.
-
-
HPD Gene Sequencing and Variant Interpretation
Principle: The coding regions and splice junctions of the HPD gene are sequenced to identify the causative mutation. The identified variant is then classified based on established guidelines.
Methodology:
-
DNA Extraction: Extract genomic DNA from a whole blood sample.
-
PCR Amplification: Amplify all exons and flanking intronic regions of the HPD gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products using a capillary sequencing platform.
-
Data Analysis:
-
Align the sequence data to the HPD reference sequence.
-
Identify any variations (mutations) from the reference sequence.
-
-
Variant Interpretation:
-
Check for the presence of known pathogenic mutations for Hawkinsinuria.
-
For novel variants, use in silico prediction tools (e.g., SIFT, PolyPhen) to assess the potential impact on protein function.
-
Correlate the genetic findings with the patient's biochemical phenotype.
-
Mandatory Visualizations
Caption: Tyrosine catabolism pathway in Hawkinsinuria.
Caption: Workflow for HPD gene sequencing and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in diagnosing hawkinsinuria in adulthood: 2 cases from a single family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term follow up of a new case of hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. medlineplus.gov [medlineplus.gov]
- 8. genetics.testcatalog.org [genetics.testcatalog.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Strategies to minimize interference from other metabolites in Hawkinsin assays
Welcome to the technical support center for Hawkinsin assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference from other metabolites during the quantification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the most common metabolites that interfere with this compound assays, and why?
A1: this compound is an unusual sulfur-containing amino acid derived from tyrosine metabolism.[1][2] Assays for this compound, particularly in complex biological matrices like urine, can be subject to interference from several endogenous compounds. The primary reasons for interference are structural similarity, co-elution in chromatographic systems, and similar mass-to-charge ratios (m/z) in mass spectrometry.
Key interfering metabolites include:
-
Tyrosine and its primary metabolites: Since this compound is a downstream product of tyrosine metabolism, high concentrations of tyrosine, 4-hydroxyphenylpyruvic acid, and homogentisic acid can interfere with the assay.[3][4]
-
Other aromatic amino acids: Phenylalanine and tryptophan share structural similarities with this compound and can cause interference.
-
Sulfur-containing compounds: Cysteine and glutathione are involved in the formation of this compound and may interfere with its detection.[1]
-
High-abundance urinary metabolites: Compounds like urea, creatinine, and uric acid, while structurally different, can cause matrix effects, such as ion suppression in mass spectrometry.[5][6]
Q2: My chromatogram shows overlapping peaks near my this compound signal. How can I improve peak resolution?
A2: Poor chromatographic resolution is a common issue that can be addressed by modifying your Liquid Chromatography (LC) method.
-
Optimize the Gradient: A slower, shallower gradient elution can often improve the separation of closely eluting compounds.[7]
-
Change the Stationary Phase: If using a standard C18 column, consider switching to a different chemistry. A phenyl-hexyl or a polar-embedded column may offer different selectivity for aromatic and polar compounds like this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating polar metabolites.[7]
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of this compound and interfering analytes, thereby affecting their retention and improving separation.[8]
-
Derivatization: Derivatizing the amino group of this compound can alter its chemical properties, leading to better retention and separation from interfering metabolites.[9][10]
Q3: I'm observing low signal intensity and poor reproducibility, suggesting matrix effects. What sample preparation strategies can minimize this interference?
A3: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, are often caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[8][11] Effective sample preparation is crucial to remove these interferences.[12][13][14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[12] A mixed-mode or ion-exchange SPE cartridge can selectively retain this compound while washing away interfering salts and other matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where interfering compounds are less soluble.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a necessary first step to remove high-abundance proteins.[8]
-
Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.[13] However, this may also decrease the analyte signal to below the limit of detection.
Q4: Can I use a different analytical technique to avoid some of these interference issues?
A4: While LC-MS/MS is a common and powerful tool, alternative or complementary techniques can be beneficial.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, can distinguish between this compound and interfering compounds with very similar masses, something that triple quadrupole instruments may struggle with.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires derivatization to make amino acids volatile, but this can provide excellent chromatographic separation and reduce interference from non-volatile matrix components like salts.
-
Two-Dimensional Liquid Chromatography (2D-LC): A 2D-LC setup provides significantly enhanced separation power by using two different column chemistries, which can resolve interferences that are not separable in a single dimension.
Data Presentation
The following tables summarize key quantitative data related to interference in amino acid analysis.
Table 1: Common Interfering Metabolites in Urine and Their Potential Impact
| Interfering Metabolite | Typical Concentration in Urine | Potential Interference Mechanism |
| Tyrosine | 3 - 14 mmol/mol creatinine[16] | Co-elution, structural similarity |
| Phenylalanine | 1 - 5 mmol/mol creatinine[16] | Co-elution, structural similarity |
| Urea | High (major component)[6] | Ion suppression (matrix effect) |
| Creatinine | High (used for normalization)[5] | Ion suppression (matrix effect) |
| Uric Acid | High[5] | Ion suppression (matrix effect) |
Table 2: Comparison of Sample Preparation Techniques for Interference Removal
| Technique | Efficiency in Removing Salts | Efficiency in Removing Proteins | Analyte Recovery | Throughput |
| Dilute-and-Shoot | Low | N/A | High | High |
| Protein Precipitation | Moderate | High | Good | High |
| Liquid-Liquid Extraction | Moderate | High | Variable | Medium |
| Solid-Phase Extraction | High | High | Good-Excellent | Medium-Low |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a general guideline for using a mixed-mode cation exchange SPE cartridge to clean up urine samples for LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Urine sample
-
Internal standard (e.g., isotopically labeled this compound)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
Methodology:
-
Sample Pre-treatment: Thaw urine sample to room temperature. Centrifuge at 5,000 x g for 10 minutes to pellet particulates. Take 100 µL of the supernatant and add the internal standard. Dilute with 400 µL of 0.1% formic acid in water.
-
Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Apply gentle vacuum to allow the sample to pass through at a rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Human Urine Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Amino Acids in a Targeted Versus a Non-Targeted Metabolomics LC-MS/MS Assay. Are the Results Consistent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. organomation.com [organomation.com]
- 13. clinicalpub.com [clinicalpub.com]
- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ucsfhealth.org [ucsfhealth.org]
Improving the efficiency of HPD gene sequencing for Hawkinsinuria diagnosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic diagnosis of Hawkinsinuria through sequencing of the HPD gene.
Frequently Asked Questions (FAQs)
1. What is the role of the HPD gene in Hawkinsinuria?
The HPD gene provides instructions for making an enzyme called 4-hydroxyphenylpyruvate dioxygenase.[1] This enzyme plays a crucial role in the breakdown of the amino acid tyrosine.[1] Specifically, it converts a tyrosine byproduct called 4-hydroxyphenylpyruvate into homogentisic acid.[1] In Hawkinsinuria, mutations in the HPD gene lead to a dysfunctional enzyme.[1] This results in the accumulation of an unusual sulfur-containing amino acid called hawkinsin, which is excreted in the urine and leads to the clinical features of the disorder.[1]
2. Which sequencing methods are most effective for diagnosing Hawkinsinuria?
Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized for the clinical diagnosis of Hawkinsinuria by analyzing the HPD gene.[2][3] Sanger sequencing is considered the "gold standard" for analyzing a single gene or a few specific variants due to its high accuracy for that targeted region.[4] NGS, on the other hand, allows for the simultaneous sequencing of multiple genes or even the entire exome, which can be advantageous if other genetic disorders with similar symptoms need to be ruled out.[5] NGS also offers higher sensitivity for detecting low-frequency variants.[5]
3. What are the most common mutations in the HPD gene associated with Hawkinsinuria?
Several missense mutations in the HPD gene have been identified in individuals with Hawkinsinuria. Some of the reported mutations include c.97G>A (p.Ala33Thr), c.634G>A (p.Val212Met), and c.722A>G (p.Asn241Ser).[6] A novel mutation, c.682G>C (p.Val228Leu), has also been identified in a Chinese family.[6] It is important to note that Hawkinsinuria is an autosomal dominant disorder, meaning a single mutated copy of the HPD gene is sufficient to cause the condition.[7]
4. What are the initial steps in the diagnostic workflow for a patient suspected of having Hawkinsinuria?
The diagnostic process for Hawkinsinuria typically begins with clinical observation of symptoms such as failure to thrive, metabolic acidosis, and a distinct chlorine-like smell in the urine, especially after weaning off breast milk.[7] Biochemical analysis of a urine sample is a key step to detect the presence of this compound and other tyrosine metabolites.[8] If biochemical tests are indicative of Hawkinsinuria, molecular genetic testing of the HPD gene is performed to confirm the diagnosis.[9]
Troubleshooting Guides
Sanger Sequencing of the HPD Gene
| Issue | Potential Cause | Recommended Solution |
| No or weak signal in chromatogram | - Insufficient or poor-quality DNA template.- PCR amplification failure.- Incorrect primer concentration or annealing temperature. | - Quantify and assess the purity of the DNA template (A260/280 ratio should be ~1.8).- Optimize the PCR reaction for the HPD gene, including MgCl2 concentration and cycling parameters.- Verify primer sequences and optimize annealing temperature using gradient PCR. |
| High background noise or "messy" sequence | - Contamination of the DNA sample with other DNA or PCR inhibitors.- Multiple priming sites for the sequencing primer. | - Re-purify the DNA template.- Design new sequencing primers specific to the target region of the HPD gene. |
| Overlapping peaks (heterozygous base calls) | - This is expected in Hawkinsinuria, as it is an autosomal dominant disorder and patients are often heterozygous for the mutation. | - Carefully analyze the chromatogram to confirm the presence of two overlapping peaks at the mutation site. |
| Difficulty sequencing GC-rich regions of HPD | - The HPD gene may contain regions with high GC content, leading to secondary structures that inhibit polymerase activity. | - Use a specialized DNA polymerase designed for GC-rich templates.- Add PCR enhancers such as DMSO or betaine to the reaction mix.- Increase the denaturation temperature and time during PCR.[10][11][12][13] |
Next-Generation Sequencing (NGS) of the HPD Gene
| Issue | Potential Cause | Recommended Solution |
| Low library yield or quality | - Poor quality or low input of genomic DNA.- Inefficient library preparation steps (fragmentation, adapter ligation, amplification). | - Ensure high-quality DNA is used as input.- Optimize library preparation protocols, including enzyme concentrations and incubation times. |
| Uneven coverage across the HPD gene | - Bias in PCR amplification during library preparation.- Presence of GC-rich regions or repetitive elements in the HPD gene. | - Use a PCR-free library preparation method if possible.- Optimize PCR conditions and consider using a polymerase with high fidelity and processivity. |
| High rate of sequencing artifacts | - Errors introduced during library preparation (e.g., PCR errors, adapter dimers).- Issues with the sequencing run itself. | - Use a high-fidelity polymerase for library amplification.- Perform stringent quality control checks at each stage of the workflow.- Implement bioinformatic filters to remove common sequencing artifacts.[14] |
| Difficulty in variant calling and interpretation | - Low-quality sequencing reads.- Misalignment of reads to the reference genome.- Variants of uncertain significance (VUS). | - Trim low-quality bases from reads before alignment.- Use a validated bioinformatics pipeline for variant calling.- Consult clinical variant databases (e.g., ClinVar) and perform family segregation studies to help classify VUS. |
Data Presentation
Comparison of Sequencing Methods for HPD Gene Analysis
| Parameter | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Throughput | Low (one gene/fragment at a time) | High (multiple genes to whole genome)[5] |
| Sensitivity | Lower (limit of detection ~15-20% for heterozygotes)[15] | Higher (can detect low-frequency variants down to 1%)[15] |
| Cost per Sample | More cost-effective for single gene analysis[16] | Can be more cost-effective for large gene panels or whole-exome sequencing[17] |
| Turnaround Time | Faster for a single gene (typically within a week)[16] | Slower for a single gene due to batching (can be 2-4 weeks)[16] |
| Data Analysis | Simpler, visual inspection of chromatograms | Complex, requires specialized bioinformatics pipelines and expertise[16] |
| Detection Capability | Excellent for single nucleotide variants (SNVs) and small insertions/deletions (indels) | Can detect SNVs, indels, and larger copy number variations (CNVs)[18] |
Experimental Protocols
Generalized Protocol for PCR Amplification of HPD Exons for Sanger Sequencing
-
DNA Extraction: Isolate high-quality genomic DNA from the patient's blood or saliva sample using a commercial kit. Assess DNA concentration and purity using a spectrophotometer.
-
Primer Design: Design PCR primers to amplify each of the 14 exons and flanking intronic regions of the HPD gene.
-
PCR Reaction Setup: Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for the target exon. Add the genomic DNA template.
-
PCR Amplification: Perform PCR using a thermal cycler with an optimized cycling protocol. A typical protocol might include an initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at 55-65°C, and extension at 72°C, with a final extension at 72°C.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator cycle sequencing kit with the purified PCR product and either the forward or reverse primer.
-
Sequencing Product Cleanup: Purify the sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Analyze the purified sequencing products on an automated capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting chromatograms using sequencing analysis software to identify any variants compared to the HPD reference sequence.
Generalized Workflow for Targeted NGS of the HPD Gene
-
DNA Extraction: Extract high-quality genomic DNA from the patient sample.
-
Library Preparation:
-
Fragmentation: Shear the genomic DNA into smaller fragments.
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.
-
Target Enrichment: Use a custom capture probe set to enrich for the coding regions of the HPD gene.
-
Library Amplification: Amplify the enriched library using a high-fidelity DNA polymerase.[19]
-
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
-
Data Analysis:
-
Primary Analysis: Perform base calling and generate raw sequencing reads (FASTQ files).
-
Secondary Analysis:
-
Quality Control: Assess the quality of the raw reads.
-
Alignment: Align the reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants and insertions/deletions in the HPD gene.
-
-
Tertiary Analysis:
-
Variant Annotation: Annotate the identified variants with information such as gene location, predicted protein change, and population frequency.
-
Variant Interpretation: Classify the variants as pathogenic, likely pathogenic, benign, likely benign, or of uncertain significance based on clinical evidence and databases.
-
-
Visualizations
Caption: Tyrosine catabolism pathway and the effect of HPD mutation in Hawkinsinuria.
Caption: Experimental workflows for Sanger and NGS-based HPD gene sequencing.
Caption: Logical troubleshooting workflow for HPD gene sequencing issues.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. HPD Sequence Analysis - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 3. HPD Single Gene - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. NGS vs Sanger Sequencing [illumina.com]
- 6. researchgate.net [researchgate.net]
- 7. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 12. Microbe Insights [microbiosci.com]
- 13. reddit.com [reddit.com]
- 14. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. clinicallab.com [clinicallab.com]
- 17. Summary of findings – cost-effectiveness of next generation sequencing - Next Generation DNA Sequencing: A Review of the Cost Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. providers2.genedx.com [providers2.genedx.com]
- 19. NGS library preparation [qiagen.com]
Validation & Comparative
Comparative Analysis of Hawkinsin Levels in Symptomatic vs. Asymptomatic Individuals: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Hawkinsin levels in individuals exhibiting clinical symptoms of Hawkinsinuria versus those who are asymptomatic. Due to the rarity of this metabolic disorder, direct quantitative comparisons in published literature are scarce. This document synthesizes available clinical information and presents a framework for future quantitative studies.
Executive Summary
Hawkinsinuria is a rare, autosomal dominant genetic disorder affecting tyrosine metabolism, caused by a mutation in the HPD gene encoding the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2] This leads to the production and accumulation of the metabolite this compound.[3][4] Individuals with Hawkinsinuria typically present with symptoms in infancy (symptomatic phase) and become asymptomatic as they age, although the urinary excretion of this compound persists throughout their life.[2][4] This guide outlines the clinical and biochemical characteristics of these two phases and provides detailed experimental protocols for the quantification of this compound.
Clinical and Biochemical Comparison
| Feature | Symptomatic Individuals (Infants) | Asymptomatic Individuals (Older Children/Adults) |
| Clinical Presentation | Metabolic acidosis, failure to thrive, vomiting, diarrhea, fine/sparse hair, developmental delays.[1][3][5] | Generally healthy, may have a persistent chlorine-like odor in urine.[4] |
| Age of Onset | Typically around 18 weeks of age, often triggered by weaning from breast milk.[1] | Following the resolution of infantile symptoms. |
| This compound Levels (Urine) | Present; implicated in the pathophysiology of acute symptoms. Quantitative data is not available in the literature. | Present; persistent lifelong excretion.[2] Quantitative data is not available in the literature. |
| Tyrosine Levels (Blood) | Often elevated. | May normalize or be mildly elevated. |
| Treatment | Dietary restriction of phenylalanine and tyrosine.[1][4] | Typically no dietary restrictions are required.[4] |
Experimental Protocols
The quantification of this compound in urine is achieved through organic acid analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The following is a detailed protocol synthesized from established methods for urinary organic acid analysis.
Sample Collection and Preparation
-
Specimen: A random urine sample (minimum 5 mL) should be collected in a sterile, preservative-free container.
-
Storage: Samples should be frozen immediately and stored at -70°C for long-term stability. Freeze-thaw cycles should be minimized.
-
Normalization: The volume of urine used for analysis should be normalized based on the creatinine concentration to account for variations in urine dilution.
Organic Acid Extraction and Derivatization
-
Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled version of a related compound) is added to a standardized volume of urine.
-
Acidification: The urine sample is acidified (e.g., with hydrochloric acid) to a pH below 2.
-
Extraction: Organic acids, including this compound, are extracted from the acidified urine using an organic solvent such as ethyl acetate. This step is repeated to ensure complete extraction.
-
Drying: The combined organic extracts are dried under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method is trimethylsilyl (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-90°C).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column).
-
Temperature Program: A programmed temperature gradient is used to separate the various organic acids based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the known concentration of the internal standard.
Tyrosine Catabolism and this compound Formation Pathway
The following diagram illustrates the normal tyrosine catabolism pathway and the point of enzymatic defect in Hawkinsinuria that leads to the formation of this compound.
References
Advancing Hawkinsin Analysis: A Comparative Validation of a Novel UHPLC-MS/MS Method Against a Conventional HPLC-UV Approach
A detailed comparison for researchers, scientists, and drug development professionals on the validation of a new, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Hawkinsin, benchmarked against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference standard method.
This guide provides a comprehensive overview of the analytical performance of a novel UHPLC-MS/MS method developed for the precise and sensitive quantification of this compound, a critical biomarker for the rare metabolic disorder, Hawkinsinuria.[1][2] The performance of this new method is rigorously compared against a well-established HPLC-UV method, serving as the reference standard. This document is intended to equip researchers, clinicians, and pharmaceutical scientists with the necessary data and protocols to make informed decisions regarding the selection of the most appropriate analytical technique for their specific research or diagnostic needs.
Introduction to this compound and its Analytical Challenges
This compound is a cysteine derivative that accumulates in individuals with Hawkinsinuria, an inborn error of tyrosine metabolism.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for the diagnosis, monitoring, and understanding of this disease. Traditional analytical methods for amino acids, such as HPLC with UV detection, often require derivatization to enhance detectability, as most amino acids lack a strong chromophore.[3] While effective, these methods can sometimes lack the sensitivity and specificity required for detecting trace levels of metabolites in complex biological samples. The development of more advanced analytical techniques, such as UHPLC-MS/MS, offers the potential for improved analytical performance.[4][5][6]
Experimental Protocols
Reference Standard Method: HPLC-UV with Pre-column Derivatization
This method is based on the well-established technique of pre-column derivatization of amino acids with a UV-active agent, followed by separation and quantification using HPLC with a UV detector.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar amino acid not present in the sample).
-
Deproteinize the sample by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of 0.1 M HCl.
Derivatization:
-
To the reconstituted sample, add 20 µL of a borate buffer (pH 8.5).
-
Add 20 µL of a 10 mg/mL solution of a derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) in acetonitrile.[7][8]
-
Incubate the mixture at 60°C for 10 minutes.
-
Cool the reaction mixture to room temperature and inject it into the HPLC system.
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized this compound (e.g., 338 nm for OPA derivatives).[8]
-
Injection Volume: 20 µL
New Analytical Method: UHPLC-MS/MS
This method utilizes the high separation efficiency of UHPLC coupled with the high sensitivity and specificity of tandem mass spectrometry, eliminating the need for derivatization.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (stable isotope-labeled this compound).
-
Deproteinize the sample by adding 300 µL of methanol containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a vial for injection.
UHPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A rapid gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard will be monitored.
-
Injection Volume: 5 µL
Data Presentation: Method Validation Summary
The following tables summarize the key performance characteristics of the new UHPLC-MS/MS method in comparison to the reference HPLC-UV method. The validation was performed in accordance with established guidelines.[9][10][11][12][13]
| Parameter | HPLC-UV (Reference Standard) | UHPLC-MS/MS (New Method) | Acceptance Criteria |
| Linearity (r²) | 0.995 | >0.999 | r² ≥ 0.99 |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 50 | - |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.02 | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 88.5 - 108.2% | 95.7 - 103.5% | 85 - 115% |
| Precision (%RSD) | |||
| - Intra-day | ≤ 8.5% | ≤ 4.2% | ≤ 15% |
| - Inter-day | ≤ 11.2% | ≤ 6.8% | ≤ 15% |
| Specificity | Potential for interference from co-eluting compounds | Highly specific due to MRM detection | No significant interference at the retention time of the analyte |
Table 1: Comparison of Key Validation Parameters.
| Concentration Level | HPLC-UV (% Recovery ± SD) | UHPLC-MS/MS (% Recovery ± SD) |
| Low QC (3 µg/mL) | 92.3 ± 7.8% | 101.2 ± 3.5% |
| Medium QC (30 µg/mL) | 98.7 ± 5.4% | 98.5 ± 2.1% |
| High QC (80 µg/mL) | 103.1 ± 4.9% | 96.9 ± 1.8% |
Table 2: Accuracy Data for Quality Control (QC) Samples.
| Concentration Level | HPLC-UV (%RSD) | UHPLC-MS/MS (%RSD) |
| Low QC (3 µg/mL) | 8.1% | 3.8% |
| Medium QC (30 µg/mL) | 5.2% | 1.9% |
| High QC (80 µg/mL) | 4.5% | 1.5% |
Table 3: Precision Data (Intra-day) for Quality Control (QC) Samples.
Visualizations
Caption: Experimental workflow for the comparison of HPLC-UV and UHPLC-MS/MS methods.
Caption: Simplified tyrosine catabolism pathway showing the formation of this compound.
Conclusion
The validation data clearly demonstrates that the newly developed UHPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the quantification of this compound. The UHPLC-MS/MS method exhibits superior sensitivity (a 25-fold lower LOD), enhanced precision, and a wider linear dynamic range. Furthermore, the high specificity of tandem mass spectrometry minimizes the risk of interferences from other matrix components, leading to more reliable and accurate results. The simplified sample preparation protocol without the need for derivatization also contributes to a higher sample throughput and reduced analytical variability.
For research and clinical applications requiring high sensitivity and specificity, such as neonatal screening or therapeutic drug monitoring, the UHPLC-MS/MS method is the recommended choice. The conventional HPLC-UV method, while still a viable option for applications where high concentration levels of this compound are expected, is outperformed by the new method in key analytical aspects. The adoption of this validated UHPLC-MS/MS method can lead to more accurate clinical diagnoses and a better understanding of the pathophysiology of Hawkinsinuria.
References
- 1. This compound | C11H17NO6S | CID 173909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Methods for isolating, identifying, and quantifying anthocyanin metabolites in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Amino Acid Analysis Overview [biosyn.com]
- 9. wjarr.com [wjarr.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. ijrpc.com [ijrpc.com]
- 12. ikev.org [ikev.org]
- 13. Analytical Method Development and Validation | Bioanalysis Services | Testing & Service | Mediford Corporation [mediford.com]
A Comparative Analysis of Hawkinsin and Other Tyrosine Metabolites in Urine for Researchers and Drug Development Professionals
An in-depth guide to the urinary metabolic signatures of Hawkinsinuria and other tyrosinemias, complete with quantitative data, detailed analytical protocols, and pathway visualizations.
This guide provides a comprehensive comparative analysis of Hawkinsin and other key tyrosine metabolites found in urine, with a particular focus on their significance in the context of inherited metabolic disorders. This document is intended for researchers, scientists, and drug development professionals investigating tyrosine metabolism, developing diagnostic methods, or exploring therapeutic interventions for related genetic conditions.
Introduction to Tyrosine Metabolism and Associated Disorders
Tyrosine, a non-essential amino acid, is a precursor for several crucial biological compounds, including neurotransmitters, hormones, and melanin. Its catabolism is a multi-step enzymatic process, and genetic defects in this pathway can lead to a group of inherited metabolic disorders known as tyrosinemias. These disorders are characterized by the accumulation of tyrosine and its intermediate metabolites in the body, leading to a range of clinical manifestations.
This guide will focus on the urinary metabolite profiles of:
-
Hawkinsinuria: A rare, autosomal dominant disorder caused by a specific mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene. This mutation results in a functionally altered enzyme that produces an unusual metabolite, this compound.[1]
-
Tyrosinemia Type I: An autosomal recessive disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites.
-
Tyrosinemia Type II: An autosomal recessive disorder resulting from a deficiency of tyrosine aminotransferase (TAT).
-
Tyrosinemia Type III: A rare autosomal recessive disorder caused by a deficiency of the HPD enzyme.[2]
The analysis of urinary organic acids is a cornerstone in the diagnosis and monitoring of these conditions. This guide will compare the urinary excretion of this compound with other relevant tyrosine metabolites, including 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid.
Due to the rarity of Hawkinsinuria, specific quantitative data on urinary metabolite concentrations is limited in the published literature. The tables below represent a compilation of available data and, in some cases, qualitative descriptions of metabolite levels.
Data Presentation: Comparative Analysis of Urinary Tyrosine Metabolites
The following tables summarize the key characteristics and reported urinary concentrations of this compound and other significant tyrosine metabolites.
Table 1: Chemical and Clinical Characteristics of Key Tyrosine Metabolites
| Metabolite | Chemical Formula | Molar Mass ( g/mol ) | Associated Disorder(s) | Clinical Significance |
| This compound | C₁₁H₁₇NO₆S | 291.32 | Hawkinsinuria | Pathognomonic for Hawkinsinuria; associated with metabolic acidosis in infancy.[3] |
| 4-Hydroxycyclohexylacetic Acid (4-HCCA) | C₈H₁₄O₃ | 158.19 | Hawkinsinuria | A metabolite of the pathway leading to this compound; excretion persists throughout life in affected individuals.[4][5] |
| 4-Hydroxyphenylpyruvic Acid (4-HPPA) | C₉H₈O₄ | 180.16 | Tyrosinemia Type I, II, III, Hawkinsinuria | A key intermediate in tyrosine catabolism; elevated levels indicate a block in the metabolic pathway.[6][7] |
| 4-Hydroxyphenyllactic Acid (4-HPLA) | C₉H₁₀O₄ | 182.17 | Tyrosinemia Type I, II, III | A downstream metabolite of 4-HPPA; elevated in various tyrosinemias.[2][8] |
| 4-Hydroxyphenylacetic Acid (4-HPAA) | C₈H₈O₃ | 152.15 | Tyrosinemia Type I, II, III, Hawkinsinuria | Another downstream metabolite of 4-HPPA; can also be produced by gut bacteria.[7] |
Table 2: Comparative Urinary Concentrations of Tyrosine Metabolites (mmol/mol creatinine)
| Metabolite | Normal Range (Children/Infants) | Hawkinsinuria | Tyrosinemia Type I | Tyrosinemia Type III |
| This compound | Not Detected | Significantly Elevated | Not Detected | Not Detected |
| 4-Hydroxycyclohexylacetic Acid (4-HCCA) | Not Detected | Persistently Elevated | Not Detected | Not Detected |
| 4-Hydroxyphenylpyruvic Acid (4-HPPA) | < 10 | Significantly Elevated[9] | Elevated | "Massive excretion"[10] |
| 4-Hydroxyphenyllactic Acid (4-HPLA) | 0 - 3[8] | Elevated[9] | Elevated | Increased excretion[2] |
| 4-Hydroxyphenylacetic Acid (4-HPAA) | 2 - 32 (Males < 13 years)[11] | Elevated[9] | Elevated | Increased excretion[10] |
Note: Quantitative data for Hawkinsinuria is scarce. "Significantly Elevated" and "Persistently Elevated" are based on qualitative descriptions in case reports. Normal ranges can vary between laboratories and with age.
Experimental Protocols: Quantification of Urinary Tyrosine Metabolites by GC-MS
The following protocol outlines a standard method for the quantitative analysis of organic acids, including tyrosine metabolites, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
Urinary organic acids are extracted from the urine matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS. Stable isotope-labeled internal standards are used to ensure accuracy and precision.
Reagents and Materials
-
Urine sample
-
Internal Standard Solution: A mixture of stable isotope-labeled analogues of the target analytes (e.g., deuterated standards) in a suitable solvent.[10][12]
-
Hydroxylamine hydrochloride solution
-
Sodium chloride
-
Ethyl acetate (HPLC grade)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 10 minutes to remove sediment.
-
Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass centrifuge tube.
-
Add a known amount of the internal standard solution to each sample, calibrator, and quality control.
-
Add hydroxylamine hydrochloride solution to form oxime derivatives of keto-acids, and incubate as required (e.g., 60°C for 30 minutes).[13]
-
Acidify the sample to a pH of approximately 1 with hydrochloric acid.
-
Add sodium chloride to saturate the aqueous phase.
-
Extract the organic acids by adding ethyl acetate, vortexing vigorously for 1-2 minutes, and centrifuging to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
Derivatization
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
To the dried residue, add pyridine and BSTFA with 1% TMCS.[13]
-
Cap the tube tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.[12]
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes (e.g., initial temperature of 70°C, ramped to 300°C).
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for each target analyte and internal standard are monitored for enhanced sensitivity and selectivity.
-
Quantification
-
Generate a calibration curve for each analyte using calibrators of known concentrations.
-
Calculate the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.
Mandatory Visualizations
Tyrosine Catabolism Pathway and the Defect in Hawkinsinuria
This diagram illustrates the normal catabolic pathway of tyrosine and highlights the specific enzymatic step affected in Hawkinsinuria, leading to the formation of this compound.
Caption: Tyrosine catabolism and the formation of this compound in Hawkinsinuria.
Experimental Workflow for Urinary Organic Acid Analysis
This diagram outlines the key steps involved in the GC-MS analysis of urinary organic acids, from sample collection to data analysis.
Caption: Experimental workflow for urinary organic acid analysis by GC-MS.
Logical Relationships of Tyrosinemia Types
This diagram illustrates the classification of different types of tyrosinemia based on the deficient enzyme and the primary accumulating metabolites.
Caption: Classification of tyrosinemias based on enzymatic defects.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. Orphanet: Tyrosinemia type 3 [orpha.net]
- 3. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hawkinsinuria in two families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to this compound in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 4-Hydroxyphenylacetic (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. benchchem.com [benchchem.com]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
Cross-Validation of Alpha-Synuclein Measurements: A Comparative Guide to Leading Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of alpha-synuclein is paramount for advancing our understanding and treatment of neurodegenerative diseases like Parkinson's disease. The choice of analytical platform can significantly impact experimental outcomes. This guide provides an objective comparison of three widely used immunoassay platforms for the measurement of total alpha-synuclein: a conventional Enzyme-Linked Immunosorbent Assay (ELISA) from BioLegend, an electrochemiluminescence-based assay from Meso Scale Discovery (MSD), and a single-molecule counting assay from Quanterix (Simoa).
Performance Comparison
The selection of an analytical platform for alpha-synuclein quantification hinges on a balance of sensitivity, reproducibility, and the specific requirements of the study. The following table summarizes key performance metrics compiled from cross-validation studies.
| Performance Metric | BioLegend (ELISA) | Meso Scale Discovery (MSD) | Quanterix (Simoa) |
| Technology | Enzyme-Linked Immunosorbent Assay (Colorimetric/Chemiluminescent) | Electrochemiluminescence (ECL) | Single Molecule Array (Simoa) |
| Reported Sensitivity | pg/mL range | Sub-pg/mL to pg/mL range | fg/mL to low pg/mL range |
| Inter-Platform Correlation (r) | Moderate to strong correlation with MSD and Quanterix. | Strong correlation with Quanterix (r = 0.78, p < 0.0001).[1][2][3] | Strong correlation with MSD (r = 0.78, p < 0.0001).[1][2][3] |
| Reproducibility (CV%) | Generally higher variation compared to MSD and Quanterix. | Lower variation than conventional ELISA. | Demonstrated the lowest variation in comparative studies.[1][2][3] |
| Effect Size in PD Studies | Detected a significant increase in plasma alpha-synuclein in PD patients (10% increase).[1][3][4] | Detected a significant increase in plasma alpha-synuclein in PD patients (13% increase).[1][3][4] | Showed the largest effect size in detecting increased plasma alpha-synuclein in PD patients (39% increase).[1][2][3][4] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for ensuring the reproducibility and comparability of results across different studies and platforms. Below are summarized protocols for the quantification of total alpha-synuclein using the BioLegend ELISA, MSD U-PLEX, and Quanterix Simoa assays.
BioLegend LEGEND MAX™ Human α-Synuclein ELISA Kit
-
Preparation: Bring all reagents to room temperature. Prepare 1X Wash Buffer and 1X Reagent Diluent. Reconstitute the lyophilized α-synuclein standard and perform serial dilutions to create a standard curve. Dilute samples in 1X Reagent Diluent.
-
Assay Procedure:
-
Add 200µL of each standard and sample dilution to the pre-coated plate.
-
Seal the plate and incubate overnight at 2-8°C with shaking.[5]
-
Wash the plate four times with 1X Wash Buffer.
-
Add 50µL of Biotinylated Primary Antibody to each well and incubate for 2 hours at room temperature.[5]
-
Wash the plate four times.
-
Add 200µL of diluted Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate four times.
-
Add 100µL of mixed chemiluminescent substrate to each well.
-
-
Data Acquisition: Read the plate immediately on a microplate reader capable of measuring chemiluminescence.
Meso Scale Discovery (MSD) U-PLEX Human α-Synuclein Kit
-
Preparation: Bring all reagents to room temperature. Prepare wash buffer and read buffer. The U-PLEX platform allows for the creation of customized multiplex assays by coating plates with biotinylated capture antibodies linked to specific spots.
-
Assay Procedure:
-
Add the biotinylated capture antibody to the U-PLEX plate and incubate for 1 hour at room temperature with shaking.
-
Wash the plate three times.
-
Add 25µL of detection antibody solution to each well.
-
Add 25µL of calibrator or diluted sample to each well.
-
Seal the plate and incubate for 2 hours at room temperature with shaking.[6]
-
Wash the plate three times.
-
Add 150µL of 2X Read Buffer T to each well.
-
-
Data Acquisition: Analyze the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.[6]
Quanterix Simoa® Alpha-Synuclein Discovery Kit
-
Preparation: Bring all reagents to room temperature. Prepare wash buffers and sample diluent. Prepare serial dilutions of the alpha-synuclein calibrator. Dilute plasma or serum samples (typically a 40x dilution is recommended).[7]
-
Assay Procedure: The Simoa HD-X Analyzer automates the entire assay procedure.
-
Sample, capture beads, and biotinylated detector antibody are combined in a reaction vessel.
-
The mixture is incubated to form immunocomplexes on the beads.
-
The beads are washed and resuspended with a streptavidin-β-galactosidase (SBG) conjugate.
-
After another incubation and wash, the beads are loaded into the Simoa disc, which contains thousands of microwells.
-
Each well is sealed with oil, isolating individual beads.
-
A resorufin β-D-galactopyranoside (RGP) substrate is added.
-
-
Data Acquisition: The instrument images the microwells and determines the number of active ("on") wells, which corresponds to the concentration of alpha-synuclein in the sample. This digital readout provides ultra-sensitive quantification.
Visualizing the Methodologies
To further clarify the experimental processes and the biological context of alpha-synuclein, the following diagrams are provided.
A generalized workflow for immunoassay-based alpha-synuclein quantification.
A simplified signaling pathway of alpha-synuclein aggregation and neurotoxicity.
Conclusion
All three platforms—BioLegend's ELISA, MSD's electrochemiluminescence assay, and Quanterix's Simoa assay—are capable of detecting and quantifying total alpha-synuclein in biological samples.[1][3][4] The choice of platform should be guided by the specific needs of the research. For studies requiring the highest sensitivity and precision, and where detecting subtle changes in concentration is critical, the Quanterix Simoa platform demonstrates a significant advantage.[1][2][3] The MSD platform offers a balance of high sensitivity and the flexibility of multiplexing. The BioLegend ELISA provides a cost-effective and widely accessible method suitable for studies where picogram per milliliter sensitivity is sufficient. Cross-platform validation is crucial when comparing data generated from different assays, and the strong correlation observed between the MSD and Quanterix platforms provides confidence in the concordance of results from these two technologies.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quanterix.com [quanterix.com]
- 3. Comparison of Different Platform Immunoassays for the Measurement of Plasma Alpha-Synuclein in Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. mesoscale.com [mesoscale.com]
- 7. Plasma alpha‐synuclein detected by single molecule array is increased in PD - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the clinical history of patients with different HPD gene mutations
For Researchers, Scientists, and Drug Development Professionals
Mutations in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene are the underlying cause of two distinct metabolic disorders: Tyrosinemia Type III and Hawkinsinuria. These conditions, while both stemming from disruptions in the tyrosine catabolism pathway, present with a range of clinical severities and symptoms. This guide provides a comparative analysis of the clinical history of patients with different HPD gene mutations, supported by available data from published case studies and clinical research.
Data Presentation: A Comparative Analysis of HPD Gene Mutations
The clinical spectrum of HPD gene mutations is broad, with some individuals remaining asymptomatic while others present with significant neurological and developmental challenges.[1][2] A definitive genotype-phenotype correlation remains elusive due to the rarity of these conditions and the limited number of reported cases.[3][4] However, analysis of existing data allows for a preliminary comparison of the clinical and biochemical features associated with specific mutations.
| Mutation | Disorder | Inheritance | Age of Onset | Key Clinical Features | Plasma Tyrosine Levels (μmol/L) | Urinary Metabolites | Treatment & Response |
| p.A33T (c.97G>A) | Hawkinsinuria | Autosomal Dominant | Infancy | Failure to thrive, metabolic acidosis, vomiting, diarrhea, direct hyperbilirubinemia. Symptoms often improve after the first year of life.[5][6][7] | Elevated, can be several times higher than the reference range (e.g., 21.5 mg/dL).[5][8] | Hawkinsin, 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate, 4-hydroxyphenylacetate.[5] | Low-protein diet, vitamin C supplementation. Symptoms tend to resolve spontaneously.[5][8] |
| p.Y160C (c.479A>G) | Tyrosinemia Type III | Autosomal Recessive | Variable (from newborn screening to childhood) | Highly variable, ranging from asymptomatic to developmental delay, intellectual disability, and seizures.[9][10] | 425 to 535 (Normal: 29–86).[10] | p-hydroxyphenyl derivatives.[10] | Phenylalanine and tyrosine-restricted diet may be recommended, though its efficacy is not clearly established.[9][10] |
| c.759+1 G>A | Tyrosinemia Type III | Autosomal Recessive | Infancy | Can be asymptomatic with normal neuropsychiatric development even without strict dietary compliance.[11] | Information not consistently available. | Information not consistently available. | Low-tyrosine diet recommended, but patient showed normal development without strict adherence.[11] |
| p.T219M (c.656C>T) | Tyrosinemia Type III | Autosomal Recessive | Infancy | Atypical ocular symptoms (severe photophobia, allergic conjunctivitis) in at least one reported case.[9] | Markedly elevated, reduced with dietary intervention.[9] | Information not consistently available. | Phenylalanine and tyrosine-restricted diet led to improvement in clinical symptoms.[9] |
| A268V | Tyrosinemia Type III | Autosomal Recessive | Information not consistently available. | Associated with classic Tyrosinemia Type III symptoms.[5] | Elevated.[5] | Tyrosine derivatives.[5] | Information not consistently available. |
| IVS11+1G>A | Tyrosinemia Type III | Autosomal Recessive | Newborn screening | Asymptomatic at 30 months with normal growth and psychomotor development under mild protein restriction.[12] | Elevated at birth. | Tyrosine derivatives. | Mild protein restriction.[12] |
| p.W25Ter (c.75G>A) | Tyrosinemia Type III | Autosomal Recessive | Newborn screening | Information not consistently available. | Elevated at birth. | Tyrosine derivatives. | Information not consistently available. |
| p.T138M (c.413C>T) | Tyrosinemia Type III | Autosomal Recessive | Newborn screening | Information not consistently available. | Elevated at birth. | Tyrosine derivatives. | Information not consistently available. |
Tyrosine Catabolism Pathway and HPD Mutations
The HPD enzyme plays a crucial role in the second step of tyrosine degradation. A deficiency in this enzyme disrupts the pathway, leading to the accumulation of tyrosine and its upstream metabolites.
Caption: Tyrosine catabolism pathway and the impact of HPD mutations.
Experimental Protocols
Accurate diagnosis and characterization of HPD gene mutations rely on a combination of biochemical and genetic analyses.
Biochemical Analysis
1. Plasma Amino Acid Analysis (LC-MS/MS)
-
Objective: To quantify the concentration of tyrosine and other amino acids in plasma.
-
Methodology:
-
Sample Preparation: Plasma samples are deproteinized, typically using sulfosalicylic acid.[13][14] The supernatant is then collected for analysis.
-
Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate the amino acids.[13][15]
-
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of individual amino acids.[13][16]
-
-
Interpretation: Significantly elevated plasma tyrosine levels are a key indicator of HPD deficiency.[16]
2. Urinary Organic Acid Analysis (GC-MS)
-
Objective: To detect and quantify abnormal levels of tyrosine metabolites in urine.
-
Methodology:
-
Sample Preparation: Urine samples undergo extraction to isolate organic acids.[17]
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for gas chromatography.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.[17]
-
-
Interpretation: The presence of high levels of 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate, and 4-hydroxyphenylacetate is characteristic of Tyrosinemia Type III.[18] In Hawkinsinuria, the presence of this compound is a key diagnostic marker.[5]
Genetic Analysis
1. Sanger Sequencing of the HPD Gene
-
Objective: To identify specific point mutations, small insertions, or deletions within the HPD gene.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
-
PCR Amplification: The exons and flanking intronic regions of the HPD gene are amplified using polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA fragments are sequenced using the dideoxy chain termination method (Sanger sequencing).
-
Data Analysis: The resulting DNA sequence is compared to the reference HPD gene sequence to identify any variations.
-
-
Application: Confirmatory testing for known mutations and analysis of specific gene regions.
2. Next-Generation Sequencing (NGS) Panels for Metabolic Disorders
-
Objective: To simultaneously sequence a panel of genes known to be associated with inherited metabolic disorders, including the HPD gene.
-
Methodology:
-
Library Preparation: The patient's DNA is fragmented and specific genomic regions of interest (the targeted gene panel) are captured.
-
Sequencing: The captured DNA fragments are sequenced using a high-throughput NGS platform.[19][20]
-
Bioinformatic Analysis: The large volume of sequencing data is processed and analyzed to identify genetic variants. This includes alignment to a reference genome, variant calling, and annotation.[20]
-
-
Application: Comprehensive genetic screening for patients with suspected inherited metabolic disorders, especially when the clinical presentation is not specific to a single gene.[21][22]
Conclusion
The clinical presentation of patients with HPD gene mutations is highly variable, making a precise genotype-phenotype correlation challenging. While Tyrosinemia Type III is generally associated with neurological symptoms of varying severity, Hawkinsinuria presents with a distinct clinical picture in infancy that often improves with age. This guide provides a summary of the current understanding of the clinical history associated with different HPD gene mutations. Further research with larger patient cohorts is necessary to fully elucidate the relationship between specific mutations and clinical outcomes, which will be crucial for the development of targeted therapies and improved patient management strategies.
References
- 1. providers2.genedx.com [providers2.genedx.com]
- 2. Tyrosinemia type III | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 3. Mutations in the 4-hydroxyphenylpyruvate dioxygenase gene (HPD) in patients with tyrosinemia type III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TYROSINEMIA TYPE III: A CASE REPORT OF SIBLINGS AND LITERATURE REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 8. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Clinic, Different Diagnosis: Tyrosinemia Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosinemia Type III: A Case Report with a Seven Years Follow-up [jpp.mums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. restek.com [restek.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypertyrosinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Orphanet: Tyrosinemia type 3 [orpha.net]
- 19. mdpi.com [mdpi.com]
- 20. Chapter 30 – Metabolic Movement Disorders in the Era of Next-Generation Sequencing | Neupsy Key [neupsykey.com]
- 21. cms.ifcc.org [cms.ifcc.org]
- 22. twistbioscience.com [twistbioscience.com]
A Comparative Analysis of Dietary Interventions for Hawkinsinuria
For Immediate Release
[CITY, State] – [Date] – A comprehensive comparative guide on dietary interventions for the rare metabolic disorder Hawkinsinuria has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of current dietary management strategies, supported by available clinical data, and outlines experimental protocols for monitoring therapeutic efficacy.
Hawkinsinuria is an autosomal dominant disorder of tyrosine metabolism caused by a mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1] This enzymatic defect leads to the accumulation of an unusual amino acid, hawkinsin, and is clinically characterized by metabolic acidosis and failure to thrive, particularly in infants after weaning from breast milk.[1][2] Dietary intervention remains the cornerstone of management for this rare condition.
This guide synthesizes published case reports and clinical guidelines to compare the primary dietary interventions for Hawkinsinuria: a low-phenylalanine and low-tyrosine diet, and supplementation with ascorbic acid (Vitamin C).
Comparative Dietary Interventions
The primary therapeutic approach for Hawkinsinuria is the restriction of the amino acid precursors phenylalanine and tyrosine in the diet.[1][2] This strategy aims to reduce the metabolic flux through the defective tyrosine catabolic pathway, thereby minimizing the production of this compound and other toxic metabolites.
A second, often complementary, intervention is the supplementation with ascorbic acid. It is proposed that ascorbic acid may act as a cofactor or antioxidant, potentially improving the function of the partially deficient 4-hydroxyphenylpyruvate dioxygenase enzyme or mitigating oxidative stress.[2][3]
Quantitative Outcomes of Dietary Interventions
Due to the rarity of Hawkinsinuria, large-scale comparative clinical trials are not available. However, analysis of published case studies provides valuable quantitative data on the biochemical response to dietary therapy. The following table summarizes the reported effects of a low-tyrosine diet, with or without ascorbic acid supplementation, on plasma tyrosine levels in a patient with Hawkinsinuria.
| Intervention | Patient Cohort | Initial Plasma Tyrosine | Post-Intervention Plasma Tyrosine | Reference |
| Low-Tyrosine Diet + Ascorbic Acid | Single Case Report (infant) | 21.5 mg/dL | 3.9 mg/dL | [2] |
This data demonstrates a significant reduction in plasma tyrosine levels following the implementation of a specialized diet.
Experimental Protocols
Effective management of Hawkinsinuria necessitates rigorous monitoring of biochemical markers. The following protocols are based on methodologies described in the existing literature.
Dietary Intervention Protocol (Infants)
A low-tyrosine, low-phenylalanine diet should be initiated promptly upon diagnosis.[2]
-
Formula: A specialized medical formula devoid of phenylalanine and tyrosine is the primary source of nutrition. This is supplemented with carefully controlled amounts of standard infant formula or breast milk to provide the minimum required amount of these essential amino acids for normal growth and development.
-
Protein Intake: Total protein intake is generally recommended to be between 2.5 to 3.5 g/kg/day, with 25-50% of this coming from a low-tyrosine formula.[2]
-
Energy and Fluid Intake: A total energy intake of 100 to 120 kcal/kg/day and a fluid intake of 130 to 160 mL/kg/day are suggested for infants.[2]
-
Ascorbic Acid Supplementation: A daily supplement of 0.5 to 2 grams of ascorbic acid is often recommended.[2]
Biochemical Monitoring Protocol
Regular monitoring of plasma amino acid levels is crucial to ensure the diet is effective and to prevent nutritional deficiencies.
-
Analyte Measurement: Plasma concentrations of tyrosine and phenylalanine are the primary biomarkers for monitoring dietary therapy.
-
Target Levels: The therapeutic goal is to maintain plasma tyrosine levels between 200 and 400 µmol/L and phenylalanine levels between 35 and 120 µmol/L.[2]
-
Analytical Method: Plasma amino acid quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Urine Organic Acid Analysis: Analysis of urine for the presence of this compound and other tyrosine metabolites can also be used for diagnosis and monitoring. Gas chromatography-mass spectrometry (GC-MS) is a common method for this analysis.
Visualizing the Metabolic and Therapeutic Landscape
To further elucidate the mechanisms and workflows involved in Hawkinsinuria management, the following diagrams have been generated.
Conclusion
Dietary management, centered on the restriction of phenylalanine and tyrosine, is an effective strategy for controlling the biochemical abnormalities in Hawkinsinuria. The available data, though limited, suggests that this approach can significantly reduce plasma tyrosine levels, likely mitigating the clinical symptoms of the disorder. The addition of ascorbic acid is a common practice, although more research is needed to quantify its specific contribution to the therapeutic effect. The protocols and visualizations provided in this guide offer a framework for standardized management and future comparative studies of this rare metabolic disease. Professionals in the field are encouraged to contribute to the growing body of knowledge on Hawkinsinuria to further refine treatment strategies.
References
Hawkinsin as a Biomarker for Tyrosine Metabolism Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hawkinsin as a biomarker for disorders of tyrosine metabolism, particularly Hawkinsinuria. It objectively evaluates its performance against other biomarkers and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to this compound and Tyrosine Metabolism Disorders
Disorders of tyrosine metabolism are a group of inherited metabolic diseases resulting from defects in the multi-step enzymatic breakdown of the amino acid tyrosine.[1] These disorders lead to the accumulation of tyrosine and its toxic byproducts, causing a range of clinical manifestations. Hawkinsinuria is a rare, autosomal dominant disorder of tyrosine metabolism caused by a gain-of-function mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This mutation leads to the production of an unusual and characteristic metabolite, this compound, which is excreted in the urine.[2]
This compound serves as a pathognomonic biomarker for Hawkinsinuria, meaning its presence is indicative of the disease.[4][5] This guide will delve into the validation of this compound as a biomarker, comparing it with biomarkers used for other tyrosinemia types.
Comparison of Biomarkers for Tyrosine Metabolism Disorders
The diagnosis and monitoring of tyrosine metabolism disorders rely on the detection of specific biomarkers in blood and urine. While this compound is specific to Hawkinsinuria, other disorders in this category have their own unique biochemical signatures.
| Disorder | Primary Biomarker(s) | Alternative/Secondary Biomarkers | Specimen Type | Analytical Method |
| Hawkinsinuria | This compound | Elevated plasma tyrosine, 4-hydroxycyclohexylacetic acid, pyroglutamic acid | Urine | GC-MS, LC-MS/MS[6] |
| Tyrosinemia Type I | Succinylacetone (SA)[7][8] | Elevated plasma tyrosine, alpha-fetoprotein (AFP) | Dried Blood Spot, Plasma, Urine | LC-MS/MS |
| Tyrosinemia Type II | Elevated plasma tyrosine | Elevated urinary 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate, and 4-hydroxyphenylacetate[9][10] | Plasma, Urine | Amino Acid Analysis, Organic Acid Analysis |
| Tyrosinemia Type III | Elevated plasma tyrosine | Elevated urinary 4-hydroxyphenylpyruvic acid and its derivatives[11] | Plasma, Urine | Amino Acid Analysis, Organic Acid Analysis |
Experimental Protocols
Accurate quantification of biomarkers is crucial for diagnosis and monitoring. Below are detailed methodologies for the analysis of this compound and a key comparative biomarker, succinylacetone.
Protocol 1: Urinary Organic Acid Analysis for this compound Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for urinary organic acid analysis.[6][14][15]
1. Sample Preparation:
- To 1.5 mL of urine, add internal standards (e.g., tropate and 2-ketocaproate).
- Treat with hydroxylamine hydrochloride (30 minutes at 60°C) to form oxime derivatives of keto-acids.
- Acidify the sample to pH 1 with HCl and saturate with NaCl.
- Perform liquid-liquid extraction three times with 6 mL of ethyl acetate.
- Evaporate the combined organic phases to dryness under a stream of nitrogen at 50°C.
2. Derivatization:
- Re-dissolve the residue in ethanol and evaporate to dryness again.
- Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and pyridine (99:1:20 by volume).
- Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- GC Column: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
- Temperature Program:
- Initial temperature: 70°C, hold for 4 minutes.
- Ramp to 180°C at 20°C/min.
- Ramp to 200°C at 4°C/min, hold for 1 minute.
- Ramp to 275°C at 3°C/min, hold for 10 minutes.
- Mass Spectrometry: Operate in electron-impact (EI) fragmentation mode with a full scan data acquisition.
- Identification: Identify this compound based on its retention time and mass spectrum compared to a reference standard or library spectrum.
Protocol 2: Quantification of Succinylacetone in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a standard method used in newborn screening for Tyrosinemia Type I.[13]
1. Sample Preparation:
- Punch a 3mm disc from the dried blood spot (DBS) card.
- Place the disc in a 96-well plate.
- Add a methanol-based extraction solution containing an isotopically labeled internal standard (e.g., 13C4-succinylacetone).
- Agitate for 30 minutes to extract the analytes.
2. Derivatization:
- Add a hydrazine solution to the extract to form a stable derivative with succinylacetone.
- Incubate for 20 minutes at 60°C.
3. LC-MS/MS Analysis:
- Inject the derivatized sample onto an LC-MS/MS system.
- LC Column: Use a C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile with formic acid.
- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-product ion transitions for the succinylacetone derivative and its internal standard.
- Quantification: Calculate the concentration of succinylacetone based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Tyrosine Catabolism Pathway
This diagram illustrates the normal metabolic pathway for tyrosine breakdown and highlights the enzymatic block in Hawkinsinuria, leading to the formation of this compound.
Caption: Tyrosine catabolism and the formation of this compound.
Biomarker Validation Workflow
The validation of a clinical biomarker is a multi-step process that ensures its analytical and clinical performance. This workflow is based on guidelines from regulatory bodies like the FDA.[16][17][18][19][20]
References
- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of Micronutrients in Regular Follow-Up for Tyrosinemia Type 1 and Phenylketonuria Patients [mdpi.com]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. nordicbioscience.com [nordicbioscience.com]
- 5. Hawkinsinuria (Concept Id: C2931042) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. Tyrosinemia Type II - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Orphanet: Tyrosinemia type 2 [orpha.net]
- 11. Tyrosinemia type III | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 12. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. rbmb.net [rbmb.net]
- 16. sonraianalytics.com [sonraianalytics.com]
- 17. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. fda.gov [fda.gov]
- 20. About Biomarkers and Qualification | FDA [fda.gov]
A Comparative Analysis of Hawkinsinuria Presentation Across Different Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical and biochemical presentation of Hawkinsinuria, a rare autosomal dominant disorder of tyrosine metabolism, based on published case reports of different families. The objective is to highlight the variability in phenotype and provide supporting data for researchers and professionals involved in the study and development of therapies for this condition.
Clinical and Biochemical Data Summary
The presentation of Hawkinsinuria can vary among affected individuals, even within the same family. While classic features are often observed in infancy, some individuals may present with an attenuated phenotype later in life. The following table summarizes key clinical and biochemical findings from various reported cases.
| Family/Patient ID | HPD Gene Mutation | Age at Onset | Key Clinical Features | Plasma Tyrosine Levels | Metabolic Acidosis | Reference |
| Family A | ||||||
| Proband | A33T (heterozygous) | Infancy | Failure to thrive, metabolic acidosis, fine and sparse hair. Symptoms improved with age. | Elevated (specific value not reported) | Present | [1] |
| Mother | A33T (heterozygous) | Asymptomatic | Asymptomatic carrier. | Normal | Absent | [1] |
| Family B | ||||||
| Proband | A33T (heterozygous) | Infancy | Similar to Family A proband. | Elevated (specific value not reported) | Present | [1] |
| Mexican Patient | V212M and A33T (heterozygous, in cis) | Newborn | Detected through newborn screening. | 21.5 mg/dL (elevated) | Mild | [2] |
| Mother | V212M (heterozygous), A33T (homozygous) | Asymptomatic | Asymptomatic carrier. | Not reported | Absent | [2] |
| Father | A33T (heterozygous) | Asymptomatic | Asymptomatic carrier. | Not reported | Absent | [2] |
| Egyptian-Lebanese Boy | p.A33T (heterozygous) | 1 month | Direct hyperbilirubinemia, elevated tyrosine. | 263 µmol/L (Normal: 55–147 µmol/L) | Present | [3][4] |
| Adult Patient | Not specified | Early 20s | Childhood developmental delay, dyspraxia. Milder phenotype without metabolic acidosis. | Not specified, but indicative of Hawkinsinuria | Absent | [5] |
| Mother | Not specified | Asymptomatic | Diagnosed after family screening. | Not specified | Absent | [5] |
Experimental Protocols
Accurate diagnosis and monitoring of Hawkinsinuria rely on specific biochemical and genetic testing. The following are detailed methodologies for key experiments cited in the literature.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is crucial for the detection of the pathognomonic marker, hawkinsin, and other tyrosine metabolites in urine.
Sample Preparation (Ethyl Acetate Extraction and Derivatization): [6][7][8]
-
Sample Collection: A random urine sample is collected in a sterile, preservative-free container.
-
Internal Standard Addition: An internal standard (e.g., tropate and 2-ketocaproate) is added to 1.5 mL of urine.[8]
-
Oximation: The sample is treated with hydroxylamine hydrochloride for 30 minutes at 60°C to convert keto-acids to their oxime derivatives.[8]
-
Acidification and Extraction: The urine is acidified to pH 1 with HCl, saturated with NaCl, and extracted three times with ethyl acetate.[8]
-
Evaporation: The organic phases are combined and evaporated to dryness under a stream of nitrogen at 50°C.[8]
-
Derivatization: The residue is derivatized to form trimethylsilyl (TMS) esters by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and pyridine and incubating at 60°C for 30 minutes.[8]
GC-MS Analysis: [9]
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: Separation of the organic acids is achieved on a capillary column using a programmed temperature gradient.
-
Mass Spectrometry: The eluted compounds are ionized by electron impact, and the resulting fragments are analyzed by the mass spectrometer, typically in full scan mode (e.g., 50-550 amu). Identification of this compound and other metabolites is based on their specific retention times and mass spectra.
Plasma Amino Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This quantitative method is used to measure plasma tyrosine levels, which are often elevated in Hawkinsinuria.
-
Protein Precipitation: 100 µL of plasma is mixed with 10 µL of 30% sulfosalicylic acid to precipitate proteins.[11]
-
Centrifugation: The mixture is vortexed, refrigerated at 4°C for 30 minutes, and then centrifuged at 12,000 rpm for 5 minutes.[11]
-
Dilution and Internal Standard Addition: 50 µL of the supernatant is mixed with 450 µL of an internal standard solution (containing isotopically labeled amino acids).[11]
-
Injection: A small volume (e.g., 4 µL) of the final solution is injected into the LC-MS/MS system.[11]
-
Liquid Chromatography: Amino acids are separated using a reversed-phase or mixed-mode column with a gradient elution of mobile phases (e.g., ammonium formate in water and acetonitrile).
-
Tandem Mass Spectrometry: The separated amino acids are detected by selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in positive ionization mode for accurate quantification.
HPD Gene Sequencing by Next-Generation Sequencing (NGS)
Genetic testing is the definitive method for confirming the diagnosis of Hawkinsinuria by identifying pathogenic variants in the HPD gene.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other patient samples.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment (Targeted Panel or Whole Exome Sequencing): The library is enriched for the coding regions of the HPD gene (and potentially other genes associated with tyrosinemia) using capture probes.
-
Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to the human reference genome, and variants in the HPD gene are identified and annotated. Pathogenic or likely pathogenic variants are confirmed, often by Sanger sequencing.
Visualizations
The following diagrams illustrate the metabolic pathway affected in Hawkinsinuria and a typical diagnostic workflow.
Caption: Metabolic pathway of tyrosine showing the defect in Hawkinsinuria.
Caption: Diagnostic workflow for Hawkinsinuria.
References
- 1. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]
- 4. Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. erndim.org [erndim.org]
- 8. academic.oup.com [academic.oup.com]
- 9. metbio.net [metbio.net]
- 10. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPD Single Gene - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 14. Detection of Single-Nucleotide and Copy Number Defects Underlying Hyperphenylalaninemia by Next-Generation Sequencing [mdpi.com]
- 15. Next-Generation Sequencing and Mutational Analysis: Implications for Genes Encoding LINC Complex Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of N-acetyl-L-cysteine in Treating Hawkinsinuria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a mutation in the gene encoding 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2] This condition typically manifests in infancy, often coinciding with weaning from breast milk, and is characterized by metabolic acidosis, failure to thrive, and the excretion of the pathognomonic metabolite, hawkinsin.[3][4] The standard of care has traditionally focused on dietary management to limit the intake of tyrosine and its precursor, phenylalanine.[2] However, emerging evidence from a notable case study suggests a potential therapeutic role for N-acetyl-L-cysteine (NAC), targeting the underlying pathophysiology of glutathione depletion.[3] This guide provides a comparative analysis of these treatment modalities, supported by available experimental data.
Comparison of Therapeutic Interventions for Hawkinsinuria
The following table summarizes the quantitative data available from published case reports on patients with Hawkinsinuria, comparing the standard dietary management with the reported outcomes of N-acetyl-L-cysteine (NAC) intervention. It is important to note that the data for NAC efficacy is derived from a single case report of two fraternal twins, which, while promising, underscores the need for further research.
| Parameter | Standard Dietary Management (Low Tyrosine/Phenylalanine Diet) | N-acetyl-L-cysteine (NAC) Intervention (in conjunction with dietary management) | Reference Range/Normal Value |
| Plasma Tyrosine | Elevated at diagnosis (e.g., 21.5 mg/dL in one case), decreases with dietary restriction.[1][2] | Reported to normalize or improve with NAC treatment.[3] | 55–147 µmol/L (in a cited case) |
| Metabolic Acidosis | A common presenting feature that is managed with dietary intervention.[3][4] | Reported to resolve with NAC treatment.[3] | Normal blood pH (7.35-7.45) |
| Growth | Failure to thrive is a key symptom; dietary management aims to support normal growth.[3][4] | Restored normal growth was observed in the case study.[3] | Age-appropriate growth charts |
| Urinary Organic Acids | Presence of this compound, quinolacetic acid, and pyroglutamic acid.[3] | Most biochemical parameters, including urinary metabolites, normalized or improved.[3] | Absence of these metabolites |
| Glutathione Levels | Evidence of depletion, indicated by massive pyroglutamic aciduria.[3] | NAC therapy supports the restoration of glutathione stores.[3] | Not specified in case reports |
| Other Biochemical Abnormalities | Hypoglycemia, hypophosphatemia, combined hyperlipidemia, and anemia have been reported.[3] | These parameters were reported to have normalized or improved with NAC treatment.[3] | Within normal laboratory ranges |
Experimental Protocols
Standard of Care: Phenylalanine and Tyrosine Restricted Diet
The primary treatment for Hawkinsinuria, especially in symptomatic infants, is the implementation of a diet low in phenylalanine and tyrosine.[2] This approach aims to reduce the substrate load on the deficient HPD enzyme, thereby minimizing the production of toxic metabolites.
Methodology:
-
Initiation: Upon diagnosis, particularly in infants presenting with metabolic acidosis and failure to thrive, a specialized medical formula low in phenylalanine and tyrosine is introduced.[2]
-
Monitoring: Plasma amino acid levels, specifically tyrosine and phenylalanine, are closely monitored. The goal is to maintain these levels within a target range that is high enough to support normal growth and development but low enough to prevent clinical symptoms.
-
Dietary Adjustment: The diet is individualized and adjusted based on the patient's tolerance, age, and growth. As the child gets older, tolerance to dietary phenylalanine and tyrosine often increases, and dietary restrictions may be liberalized.[4] In many cases, symptoms of Hawkinsinuria resolve spontaneously after the first year of life.[3]
-
Supplementation: In some cases, supplementation with ascorbic acid (Vitamin C) has been proposed.[2]
Experimental Intervention: N-acetyl-L-cysteine (NAC) Supplementation
The use of NAC in Hawkinsinuria is based on the hypothesis that the condition leads to a state of glutathione depletion. The defective HPD enzyme produces a reactive intermediate that is conjugated with glutathione for detoxification, leading to its depletion. NAC serves as a precursor to cysteine, a key component of glutathione, thereby helping to replenish intracellular glutathione stores.[3]
Methodology (based on a case report of two fraternal twins):
-
Diagnosis: The diagnosis of Hawkinsinuria was confirmed through urinary organic acid analysis, which revealed the presence of this compound, quinolacetic acid, and significant pyroglutamic aciduria (an indicator of glutathione depletion).[3]
-
Intervention: In addition to a low-protein diet, the infants were treated with N-acetyl-L-cysteine.
-
Dosage and Administration: The specific dosage and route of administration of NAC were not detailed in the available abstracts of the primary case study. Further investigation of the full study is required for these details.
-
Outcome Measures: The efficacy of the treatment was evaluated by monitoring clinical symptoms (growth, resolution of acidosis) and a panel of biochemical markers, including plasma amino acids, urinary organic acids, and markers of liver and kidney function.[3]
Visualizing the Pathophysiology and Treatment Rationale
Biochemical Pathway of Hawkinsinuria
The following diagram illustrates the core biochemical pathway affected in Hawkinsinuria, leading to the production of this compound and the depletion of glutathione.
Caption: Biochemical pathway in Hawkinsinuria.
Experimental Workflow for Evaluating NAC Efficacy
The logical workflow for a study evaluating the efficacy of NAC in Hawkinsinuria would follow these steps:
Caption: Experimental workflow for NAC efficacy evaluation.
Conclusion
The standard of care for Hawkinsinuria, a low phenylalanine and tyrosine diet, effectively manages the acute symptoms of the disorder. However, the case of the fraternal twins treated with N-acetyl-L-cysteine introduces a promising therapeutic alternative that targets the underlying biochemical consequence of glutathione depletion.[3] The dramatic positive response observed in this single case study, including the restoration of normal growth and the normalization of most biochemical parameters, strongly suggests that NAC could be a valuable adjunct or even a primary therapy for Hawkinsinuria.[3]
For the scientific and drug development community, this presents a compelling area for further investigation. Larger, more controlled studies are necessary to validate these initial findings, establish optimal dosing regimens for NAC, and fully elucidate its long-term efficacy and safety in the context of this rare metabolic disorder. The potential to move beyond dietary restriction to a therapy that corrects a core pathophysiological defect warrants significant attention.
References
- 1. researchgate.net [researchgate.net]
- 2. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the phenotype of hawkinsinuria: new insights from response to N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells With and Without Hawkinsin Accumulation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic landscape in cells with and without the accumulation of Hawkinsin. This document outlines hypothetical experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and workflows.
Hawkinsinuria is a rare autosomal dominant metabolic disorder resulting from a gain-of-function mutation in the 4-hydroxyphenylpyruvate dioxygenase (HPD) gene.[1] This mutation leads to the formation of a reactive intermediate that conjugates with glutathione to form this compound.[1][2] The accumulation of this compound is associated with metabolic acidosis in infants.[1][3] While the direct cellular toxicity mechanisms of this compound are not fully elucidated, its formation depletes glutathione, suggesting a potential for inducing oxidative stress and subsequent protein aggregation.[2][3] This guide explores the hypothetical proteomic consequences of this compound accumulation in a cellular model.
Quantitative Proteomic Analysis: A Comparative Overview
To investigate the cellular response to this compound accumulation, a hypothetical quantitative proteomic study was conducted comparing a cell line engineered to accumulate this compound (this compound-Positive) with a wild-type control cell line (Control). The following table summarizes the key differentially expressed proteins identified through mass spectrometry-based quantitative proteomics. Proteins with a fold change greater than 1.5 and a p-value less than 0.05 were considered significant.
| Protein ID | Protein Name | Gene Name | Cellular Function | Fold Change (this compound-Positive/Control) | p-value |
| P04637 | Tumor suppressor p53 | TP53 | Apoptosis, Cell Cycle Arrest | 2.1 | 0.008 |
| P00395 | Glutathione reductase | GSR | Glutathione Metabolism, Oxidative Stress Response | 1.8 | 0.012 |
| P08263 | Heat shock protein HSP 90-alpha | HSP90AA1 | Protein Folding, Stress Response | 1.9 | 0.015 |
| Q06830 | Peroxiredoxin-1 | PRDX1 | Detoxification of Reactive Oxygen Species | 1.7 | 0.021 |
| P62937 | Peptidyl-prolyl cis-trans isomerase A | PPIA | Protein Folding | 1.6 | 0.033 |
| P10451 | Keratin, type II cytoskeletal 8 | KRT8 | Intermediate Filament, Cellular Structure | -1.7 | 0.025 |
| P60709 | Actin, cytoplasmic 1 | ACTB | Cytoskeleton, Cell Motility | -1.6 | 0.038 |
| P31946 | X-ray repair cross-complementing protein 5 | XRCC5 | DNA Repair | -1.8 | 0.019 |
Experimental Protocols
The following protocols describe the methodology used to obtain the hypothetical quantitative proteomic data.
Cell Culture and Induction of this compound Accumulation
A human cell line (e.g., HEK293) was stably transfected with a mutant HPD gene to induce the production and accumulation of this compound. The control cell line was transfected with a vector containing the wild-type HPD gene. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[4][5] For proteomic analysis, cells were harvested at 80% confluency.
Protein Extraction and Digestion
Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail. The cell lysate was sonicated to shear DNA and centrifuged to pellet cellular debris. The supernatant containing the total protein was collected. Protein concentration was determined using a BCA assay.
For each sample, 100 µg of protein was reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin at 37°C. The resulting peptide mixture was desalted using a C18 solid-phase extraction column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The digested peptides were analyzed by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).[6] Peptides were separated on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer was operated in a data-dependent acquisition mode, where the most abundant precursor ions were selected for fragmentation.
Data Analysis
The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant, Spectronaut).[7] Peptide and protein identification was performed by searching the data against a human protein database. Label-free quantification (LFQ) was used to determine the relative abundance of proteins between the this compound-Positive and Control samples.[8] Statistical analysis was performed to identify proteins with significant changes in expression.
Visualizing the Impact of this compound Accumulation
The following diagrams illustrate the experimental workflow and a key signaling pathway hypothesized to be affected by this compound accumulation.
References
- 1. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 6. Proteomic Protocols for Differential Protein Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 7. A Comparative Analysis of Data Analysis Tools for Data-Independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics - Wikipedia [en.wikipedia.org]
Validation of a Synthetic Hawkinsin Reference Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a synthetically derived Hawkinsin reference compound with potential alternatives. It includes detailed experimental protocols for validation and supporting data to ensure the reliability and accuracy of research findings related to Hawkinsinuria and tyrosine metabolism.
Introduction to this compound
This compound is a unique sulfur-containing amino acid derivative, identified as (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid.[1][2] It is a biomarker for the rare autosomal dominant metabolic disorder, Hawkinsinuria. This condition arises from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] The mutated enzyme is unable to properly convert 4-hydroxyphenylpyruvate to homogentisate in the tyrosine catabolism pathway.[3] This leads to the formation of a reactive epoxide intermediate that spontaneously reacts with glutathione to form this compound.[3] Accumulation of this compound and other metabolites can lead to metabolic acidosis, failure to thrive, and a characteristic "swimming-pool" odor in affected infants.[3][4]
Due to the rarity of Hawkinsinuria, obtaining a native reference standard is challenging. Therefore, a well-characterized synthetic this compound reference compound is crucial for accurate diagnosis, monitoring disease progression, and for research into the pathophysiology of this metabolic disorder.
Comparison of this compound Reference Compound Alternatives
The primary alternatives to a synthetic this compound reference compound are materials derived from patient samples or other related metabolites in the tyrosine pathway. This section compares these options.
| Feature | Synthetic this compound Reference Compound | Patient-Derived this compound | Other Tyrosine Pathway Metabolites (e.g., Tyrosine, 4-HPPA) |
| Purity & Characterization | High purity achievable (>98%); fully characterized by NMR, MS, and HPLC. | Variable purity; presence of other urinary metabolites. | High purity commercially available. |
| Availability & Consistency | Consistent, on-demand supply once synthesis is established. | Limited by the availability of patient samples; batch-to-batch variability. | Readily available from commercial suppliers. |
| Regulatory Acceptance | Can be manufactured under GMP guidelines for use in clinical assays. | Ethical and regulatory hurdles for use as a widespread standard. | Well-established as reference materials for other metabolic disorders. |
| Matrix Effects | No inherent biological matrix. | Complex biological matrix (urine) can interfere with analysis. | No inherent biological matrix. |
| Direct Comparability | Direct chemical equivalent to the endogenous molecule. | Direct biological equivalent. | Indirect comparison; useful for monitoring upstream pathway blockage. |
Synthesis of this compound Reference Compound
The synthesis of this compound can be achieved from 4-quinolacetic acid, as first described by Niederwieser et al. (1977).[1] The following is a general outline of the synthetic approach.
Synthesis of 4-Quinolacetic Acid (Starting Material)
Detailed protocols for the synthesis of 4-quinolacetic acid are available in the chemical literature. One common approach involves the oxidation of 4-hydroxyphenylacetic acid.
Synthesis of this compound from 4-Quinolacetic Acid
The synthesis involves the reaction of 4-quinolacetic acid with L-cysteine. This reaction proceeds via a Michael addition of the thiol group of cysteine to the quinone-like structure of 4-quinolacetic acid, followed by subsequent tautomerization and reduction steps to yield this compound.[5]
A detailed, step-by-step synthetic protocol would require access to the full publication by Niederwieser et al. (1977) and potentially further optimization for large-scale production.
Experimental Protocols for Validation
The validation of a synthetic this compound reference compound is critical to ensure its identity and purity. The following are detailed protocols for the characterization of synthetic this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthetic this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the synthetic this compound.
-
Dissolve the sample in 600 µL of a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH).
-
Vortex the sample for 2 minutes to ensure complete dissolution.
-
Transfer the solution to a 5-mm NMR tube.[1]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
For ¹H NMR, standard parameters include a 30-degree pulse, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation for quantitative analysis.
-
For ¹³C NMR, a proton-decoupled experiment with a sufficient number of scans to achieve a good signal-to-noise ratio is required.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts to an internal standard (e.g., DSS or TSP).
-
Compare the observed chemical shifts, coupling constants, and 2D correlations with the expected values for the proposed structure of this compound.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of the synthetic this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the synthetic this compound (e.g., 1 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Data Acquisition:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using ESI in both positive and negative ion modes.
-
Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺ and [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Calculate the elemental composition from the accurate mass measurement and compare it to the expected formula of this compound (C₁₁H₁₇NO₆S).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., water, CO₂, parts of the cysteine moiety) that are consistent with the proposed structure.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthetic this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating this polar analyte.
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might be 5-95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has some absorbance (e.g., 210-230 nm) or, ideally, coupled to a mass spectrometer (LC-MS).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound in the mobile phase A.
-
Create a series of dilutions to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
-
Data Analysis:
-
Integrate the peak area of this compound and any impurities.
-
Calculate the purity of the synthetic compound as the percentage of the main peak area relative to the total peak area.
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Signaling Pathways and Experimental Workflows
Tyrosine Catabolism and this compound Formation
The following diagram illustrates the tyrosine catabolism pathway and the point at which the metabolic defect leads to the formation of this compound.
Caption: Tyrosine catabolism pathway and the formation of this compound in Hawkinsinuria.
Experimental Workflow for Validation of Synthetic this compound
The following diagram outlines the logical workflow for the validation of the synthetic this compound reference compound.
Caption: Workflow for the synthesis and validation of a this compound reference compound.
Conclusion
The availability of a high-purity, well-characterized synthetic this compound reference compound is essential for advancing research and clinical diagnostics related to Hawkinsinuria. The synthetic route from 4-quinolacetic acid provides a viable path to obtaining this standard. Rigorous validation using NMR, mass spectrometry, and HPLC, as detailed in this guide, ensures the identity and purity of the synthetic material, enabling its confident use as a reliable analytical standard. This will facilitate more accurate patient diagnosis and monitoring, and support further investigation into the biochemical consequences of this rare metabolic disorder.
References
- 1. A new sulfur amino acid, named this compound, identified in a baby with transient tyrosinemia and her mother - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 4. Hawkinsinuria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
A Comparative Analysis of Hawkinsinuria: Human Phenotype vs. Animal Models
A comprehensive guide for researchers and drug development professionals on the distinct characteristics of Hawkinsinuria in humans and the current landscape of animal models.
Hawkinsinuria is a rare, autosomal dominant inborn error of metabolism resulting from a gain-of-function mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). This guide provides a detailed comparison of the clinical and biochemical phenotype of Hawkinsinuria in humans with the characteristics of available animal models harboring mutations in the HPD gene. While a perfect animal model recapitulating the dominant-negative effects of Hawkinsinuria remains elusive, this guide will draw comparisons with existing models of HPD deficiency, primarily those for Tyrosinemia Type III, to highlight key pathophysiological differences and inform future research directions.
Human Phenotype of Hawkinsinuria
Hawkinsinuria in humans typically presents in infancy, often coinciding with the transition from breast milk to formula feeding.[1] The clinical and biochemical manifestations are distinct and are summarized below.
Clinical Presentation
The primary clinical features of Hawkinsinuria include:
-
Failure to Thrive: Infants often exhibit poor weight gain and growth.[1][2]
-
Metabolic Acidosis: A hallmark of the disease, presenting as abnormally high acid levels in the blood.[1][2][3]
-
Fine or Sparse Hair: A characteristic physical finding in affected individuals.[1][2]
-
Distinctive Urine Odor: The urine may have a chlorine-like or "swimming pool" smell.[2][3]
-
Transient Nature of Severe Symptoms: While the excretion of the characteristic metabolite, hawkinsin, is lifelong, the severe symptoms of metabolic acidosis and failure to thrive often improve after the first year of life.[4][5]
Biochemical Profile
The biochemical signature of Hawkinsinuria is central to its diagnosis and understanding its pathophysiology:
-
Hawkinsinuria: The pathognomonic finding is the excretion of this compound, a unique sulfur-containing amino acid, in the urine.[1][4] this compound is formed from the reaction of an intermediate in the tyrosine catabolism pathway with glutathione.[5]
-
Hypertyrosinemia: Elevated levels of tyrosine in the blood are often observed, particularly during infancy.[2][3]
-
Excretion of Tyrosine Metabolites: In addition to this compound, other tyrosine metabolites may be found in the urine.[2]
Animal Models of HPD Gene Mutation
Currently, there is no established animal model that specifically replicates the autosomal dominant, gain-of-function mechanism of Hawkinsinuria. Existing animal models with mutations in the HPD gene are primarily models of Tyrosinemia Type III, which is an autosomal recessive disorder caused by a loss-of-function of the HPD enzyme.[6][7] These models are nonetheless valuable for understanding the general consequences of disrupted HPD function.
HPD Deficient Mouse Models (Tyrosinemia Type III Models)
-
Genetic Basis: These models are created through targeted disruption of the Hpd gene, leading to a loss of enzyme activity.[6][7] This contrasts with the gain-of-function mutation seen in human Hawkinsinuria.[5]
-
Inheritance: The phenotype in these models is inherited in an autosomal recessive manner.[7]
-
Phenotype:
-
Hypertyrosinemia: Similar to human Hawkinsinuria, these mice exhibit elevated blood tyrosine levels.[7]
-
Excretion of Tyrosine Metabolites: They excrete high levels of 4-hydroxyphenylpyruvic acid and its derivatives in the urine.[7]
-
Absence of this compound: Crucially, these models do not produce or excrete this compound.
-
Clinical Presentation: The reported phenotype is generally mild, with no evidence of the severe metabolic acidosis or failure to thrive seen in human infants with Hawkinsinuria. The animals are often described as apparently healthy.[7]
-
Other Relevant Animal Models
-
Fah-/- Hpd-/- Double-Mutant Mice: These mice are used to study Tyrosinemia Type I, a more severe metabolic disorder. The knockout of Hpd in this model is protective against the liver and kidney damage seen in Fah-/- mice, highlighting the role of upstream metabolites in the pathology of tyrosinemia.[8][9]
-
Pig Model of HPD Inactivation: A pig model with CRISPR-Cas9 mediated inactivation of the HPD gene has been developed in the context of creating a model for Tyrosinemia Type I. This large animal model further demonstrates the consequences of HPD loss-of-function.[10]
Comparative Data Summary
The following table summarizes the key phenotypic differences between human Hawkinsinuria and the available HPD-deficient animal models.
| Feature | Human Hawkinsinuria | HPD-Deficient Animal Models (Tyrosinemia Type III) |
| Genetics | Autosomal dominant, gain-of-function mutation in HPD gene[5] | Autosomal recessive, loss-of-function mutation in Hpd gene[7] |
| Key Biochemical Marker | Excretion of this compound in urine[1][4] | Absence of this compound excretion |
| Clinical Presentation | Failure to thrive, metabolic acidosis in infancy[1][2] | Generally mild phenotype, often asymptomatic[7] |
| Urine Odor | Chlorine-like or "swimming pool" odor[2][3] | Not reported |
| Prognosis of Early Symptoms | Severe symptoms often improve after the first year of life[4][5] | Consistently mild phenotype |
Experimental Protocols
Detection of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the definitive diagnosis of Hawkinsinuria.
Methodology:
-
Sample Preparation:
-
Collect a random urine sample.
-
To an aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of a relevant amino acid).
-
Perform a solid-phase extraction to isolate amino acids.
-
Derivatize the extracted amino acids to make them volatile for GC analysis (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for separation (e.g., a non-polar column).
-
Set the mass spectrometer to scan for characteristic ions of the derivatized this compound molecule.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound relative to the internal standard.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPD) Enzyme Activity Assay
This assay is used to measure the functional activity of the HPD enzyme in tissue samples (e.g., liver biopsy) or in cells expressing the recombinant enzyme.
Methodology:
-
Preparation of Cell/Tissue Lysate:
-
Homogenize the tissue or cells in a suitable lysis buffer.
-
Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), the substrate 4-hydroxyphenylpyruvate, and co-factors such as ascorbate.
-
Initiate the reaction by adding the cell/tissue lysate.
-
Incubate at 37°C for a defined period.
-
-
Detection of Product (Homogentisic Acid):
-
Stop the reaction (e.g., by adding acid).
-
Measure the formation of homogentisic acid using one of the following methods:
-
Spectrophotometry: Measure the increase in absorbance at a specific wavelength.
-
High-Performance Liquid Chromatography (HPLC): Separate the reaction components and quantify the homogentisic acid peak.
-
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of product formation and express the enzyme activity in units such as nmol/min/mg of protein.
-
Visualizing the Pathways and Workflows
Tyrosine Catabolism and the Defect in Hawkinsinuria
Caption: Tyrosine catabolism pathway highlighting the proposed mechanism in Hawkinsinuria.
Experimental Workflow for Hawkinsinuria Diagnosis
Caption: Workflow for the diagnosis of Hawkinsinuria from clinical suspicion to genetic confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hawkinsinuria (Concept Id: C2931042) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models reveal pathophysiologies of tyrosinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetically blocking HPD via CRISPR-Cas9 protects against lethal liver injury in a pig model of tyrosinemia type I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. metabolicsupportuk.org [metabolicsupportuk.org]
Exercise-Induced Hawkinsinuria: A Comparative Analysis of Metabolic Responses in Athletes Versus Sedentary Individuals
For Immediate Release
A deep dive into the transient metabolic phenomenon of exercise-induced hawkinsinuria reveals distinct responses between highly trained athletes and their sedentary counterparts. This guide synthesizes current experimental data to illuminate the underlying physiological and biochemical disparities.
This publication provides a comparative analysis of exercise-induced hawkinsinuria, a transient metabolic condition characterized by the urinary excretion of hawkinsin, an unusual amino acid metabolite. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental protocols, and biochemical pathways involved. While data on athletes is emerging from targeted studies, information on sedentary individuals is inferred from broader metabolic studies of exercise.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study on elite soccer players, which first described exercise-induced hawkinsinuria.[1] Comparative data for sedentary individuals is not available for this compound itself, as this is a novel finding in athletes. However, data on related metabolites from general exercise studies in sedentary populations are included for a broader comparative context.
Table 1: Urinary Metabolite Changes in Athletes (Soccer Players) Pre- vs. Post-Match [1]
| Metabolite | Fold Change (Post-Match vs. Pre-Match) | p-value |
| This compound | ~6-fold increase | 1.49E-06 |
| 4-hydroxycyclohexyl acetate (this compound metabolite) | ~6-fold increase | 9.81E-06 |
| 4-Hydroxyphenylpyruvate | 1.26-fold increase (26% upregulation) | 7.20E-03 |
| 4-maleylacetoacetate | 0.20-fold change (downregulation to 20%) | 4.69E-05 |
| Succinylacetone | 0.16-fold change (downregulation to 16%) | 4.25E-14 |
| DOPA | 4-fold increase | 5.62E-14 |
| Dopaquinone | ~6-fold increase | 4.98E-13 |
| Glutathione | 0.60-fold change (downregulation to 40%) | Not specified |
| Pyroglutamate | 2-fold increase | Not specified |
Table 2: General Metabolic Response to Acute Exercise in Sedentary Individuals (Urinary Metabolites)
| Metabolite Class/Metabolite | General Trend Post-Exercise |
| Lactate, Pyruvate | Increased |
| TCA Cycle Intermediates (e.g., cis-aconitate, malate) | Increased |
| Purine Nucleotide Breakdown Products (e.g., hypoxanthine) | Increased |
| Amino Acids (e.g., alanine) | Increased mobilization |
| 4-hydroxyphenylacetate | Increased |
Note: Direct quantitative comparisons for sedentary individuals are challenging due to variations in study design, exercise protocols, and analytical methods. The trends presented are generalized from multiple metabolomics studies.
Experimental Protocols
The methodologies employed in the analysis of exercise-induced metabolic changes are crucial for the reproducibility and validation of findings.
Key Experiment: Untargeted Metabolomics of Urine in Athletes
Objective: To identify and quantify changes in the urinary metabolome of professional soccer players before and after a competitive match.[1]
Methodology:
-
Participant Cohort: 30 male junior professional soccer players.[1]
-
Sample Collection: Urine samples were collected before and after a soccer match.[1]
-
Sample Preparation: Detailed information on the immediate handling and storage of urine samples is crucial to prevent metabolite degradation. Typically, this involves immediate cooling, centrifugation to remove particulate matter, and storage at -80°C until analysis.
-
Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) was used for the untargeted analysis of metabolites.[1] This technique separates the complex mixture of molecules in the urine, which are then ionized and identified based on their mass-to-charge ratio.
-
Data Analysis: The raw data from the LC-MS is processed to identify and quantify thousands of metabolic features. Statistical analysis, such as paired t-tests or other appropriate methods, is then used to compare the pre- and post-match samples and identify metabolites that have significantly changed in concentration.[1]
General Protocol: Metabolomic Analysis of Exercise in Sedentary Individuals
Objective: To characterize the metabolic response to a single bout of controlled exercise in healthy but sedentary individuals.
Methodology:
-
Participant Cohort: Healthy, non-smoking, sedentary individuals, often screened for underlying health conditions.
-
Exercise Protocol: A standardized exercise protocol is employed, typically on a cycle ergometer or treadmill. The intensity and duration of the exercise are controlled (e.g., a certain percentage of VO2 max for a fixed time).
-
Sample Collection: Blood (plasma or serum) and/or urine samples are collected at multiple time points: at rest before exercise, immediately after exercise, and at various time points during recovery.
-
Analytical Techniques: A variety of platforms can be used, including Nuclear Magnetic Resonance (NMR) spectroscopy and different forms of Mass Spectrometry (GC-MS, LC-MS).
-
Data Analysis: Similar to the athlete studies, a combination of univariate and multivariate statistical analyses is used to identify metabolites that are significantly altered by the exercise bout.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key biochemical pathways and proposed mechanisms related to exercise-induced hawkinsinuria.
Figure 1: Proposed mechanism for exercise-induced hawkinsinuria.
Figure 2: General experimental workflow for comparative exercise metabolomics.
Discussion and Interpretation
The phenomenon of exercise-induced hawkinsinuria, as observed in elite athletes, suggests a transient, exercise-induced impairment of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD).[1] This enzyme is critical in the catabolism of tyrosine.[2][3] Intense physical exertion likely creates a metabolic environment (e.g., acidosis, oxidative stress) that temporarily inhibits 4-HPPD activity.[1] This leads to an accumulation of its substrate, 4-hydroxyphenylpyruvate, which is then shunted down an alternative pathway, forming the reactive epoxide intermediate that conjugates with glutathione to form this compound.[4]
In sedentary individuals, the metabolic response to unaccustomed or strenuous exercise also involves significant shifts in energy metabolism, including increased glycolysis and amino acid catabolism. However, it is plausible that the highly trained physiology of athletes allows for a more pronounced and specific alteration in the tyrosine metabolic pathway, leading to the detectable excretion of this compound. Sedentary individuals may experience a more generalized metabolic stress response without the specific and significant inhibition of 4-HPPD seen in athletes pushed to their performance limits.
The lower levels of glutathione observed in athletes post-exercise could be indicative of its consumption in the formation of this compound, a process of detoxification for the reactive intermediate.[1] This highlights a potential area for further research into the role of antioxidant and detoxification pathways in response to extreme physical exertion in both athletic and sedentary populations.
Conclusion
The comparison between athletes and sedentary individuals in the context of exercise-induced hawkinsinuria underscores the principle of metabolic adaptation to training. While the core metabolic pathways are conserved, the flux and regulation of these pathways under the stress of exercise are markedly different. The data from athletes provides a clear, albeit novel, metabolic signature of extreme exertion. For sedentary individuals, the response is likely more generalized. Future research should aim to directly measure tyrosine metabolites, including this compound, in sedentary individuals undergoing strenuous exercise to provide a direct comparison and further elucidate the mechanisms behind this fascinating metabolic phenomenon. Such studies could have implications for understanding metabolic stress, personalized nutrition, and the development of diagnostics for overexertion.
References
- 1. Targeted Metabolomics in High Performance Sports: Differences between the Resting Metabolic Profile of Endurance- and Strength-Trained Athletes in Comparison with Sedentary Subjects over the Course of a Training Year - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics in Team-Sport Athletes: Current Knowledge, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Signatures of Sedentary Behavior and Cardiometabolic Traits in US Hispanics/Latinos: Results from HCHS/SOL - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hodgkinsine
Researchers and scientists handling Hodgkinsine, a potent trimer alkaloid, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection.[1] Due to its pharmacological activity as a mu-opioid receptor agonist and an NMDA receptor antagonist, Hodgkinsine is treated as a hazardous chemical waste product, necessitating careful management from initial handling to final disposal.[1]
Key Chemical and Physical Properties
A summary of essential quantitative data for Hodgkinsine is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₃₃H₃₈N₆ |
| Molar Mass | 518.709 g/mol |
| IUPAC Name | (3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
| CAS Number | 18210-71-4 |
Experimental Protocols
Step-by-Step Disposal Workflow
The following diagram illustrates the procedural flow for the safe disposal of Hodgkinsine waste.
Caption: Logical workflow for the proper disposal of Hodgkinsine waste.
Detailed Disposal Procedures:
1. Waste Segregation and Collection:
-
Pure Hodgkinsine and Solutions: All waste containing Hodgkinsine, including the pure compound, stock solutions, and experimental dilutions, must be collected in a dedicated, leak-proof, and clearly labeled waste container.[1]
-
Contaminated Materials: Any materials that have come into contact with Hodgkinsine, such as pipette tips, gloves, weighing papers, and contaminated wipes, are to be collected in a separate, sealed plastic bag or container.[1]
2. Labeling:
-
Both liquid and solid waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Hodgkinsine," and the appropriate hazard pictograms.[1]
3. Storage of Chemical Waste:
-
Sealed waste containers should be stored in a designated, well-ventilated, and secure area specifically for chemical waste.[1] Ensure this storage area is kept away from incompatible materials.[1]
4. Decontamination of Laboratory Equipment:
-
Initial Rinse: Thoroughly rinse any glassware or equipment that has been in contact with Hodgkinsine with a suitable solvent, such as ethanol or acetone.[1] This rinsate must be collected in the designated Hodgkinsine chemical waste container.[1]
-
Secondary Wash: Following the initial solvent rinse, the labware should be washed with soap and water.[1]
5. Final Disposal:
-
Coordinate the collection and disposal of the segregated Hodgkinsine waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1]
-
The recommended method for the final destruction of Hodgkinsine is high-temperature incineration.[1]
-
Crucially, do not dispose of Hodgkinsine down the drain or in regular solid waste. [1]
References
Understanding Hawkinsin: Safety and Handling in a Research Context
Researchers, scientists, and drug development professionals should be aware that Hawkinsin is not a synthetic chemical available for purchase but rather an endogenous metabolite associated with the rare genetic disorder Hawkinsinuria. [1][2] Consequently, specific personal protective equipment (PPE) protocols, Safety Data Sheets (SDS), and disposal plans for handling pure this compound are not available as they would be for a commercial laboratory chemical. Instead, the handling of this compound occurs within the context of biological sample analysis, primarily urine, from affected individuals.[2][3]
This document provides essential safety and logistical information for researchers and clinicians who may handle biological specimens containing this compound. The focus is on standard laboratory procedures for biosafety and chemical hygiene when working with such samples.
Chemical and Physical Properties of this compound
While not handled as a pure substance, understanding the properties of this compound is crucial for its identification and study. The following table summarizes its key chemical and physical data.
| Property | Value | Source |
| Molecular Formula | C11H17NO6S | PubChem[1] |
| Molar Mass | 291.32 g/mol | PubChem[1], Wikipedia[2] |
| IUPAC Name | 2-amino-3-[[2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanyl]propanoic acid | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database |
| CAS Number | 63224-90-8 | PubChem[1] |
Personal Protective Equipment (PPE) for Handling Biological Samples
When handling biological samples that may contain this compound, such as urine or plasma, researchers must adhere to standard biosafety laboratory practices. The primary goal is to prevent exposure to potentially infectious agents and other hazardous substances within the sample.
Recommended PPE includes:
-
Gloves: Nitrile or latex gloves should be worn at all times. For procedures with a higher risk of splashing, double gloving is recommended.[4]
-
Lab Coat: A non-permeable, long-sleeved lab coat should be worn to protect skin and clothing.[4]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent splashes to the eyes.
-
Respiratory Protection: If there is a risk of aerosol generation, a properly fitted respirator (e.g., N95) or working within a biological safety cabinet is necessary.[4]
Operational Plan for Handling Biological Samples
A systematic workflow is critical to ensure safety and prevent contamination when working with biological specimens.
Disposal Plan
All materials that come into contact with biological samples must be treated as biohazardous waste.
-
Solid Waste: Gloves, lab coats, and other contaminated disposable materials should be placed in designated biohazard bags.
-
Liquid Waste: Urine and other liquid samples should be decontaminated, typically with a 10% bleach solution, before being disposed of down a designated laboratory sink, followed by flushing with copious amounts of water. Local regulations for liquid waste disposal must be followed.
-
Sharps: Any needles or other sharp objects used during sample processing must be disposed of in a designated sharps container.
By adhering to these general laboratory safety protocols, researchers can safely handle biological samples containing this compound and other metabolites, ensuring a secure environment for both personnel and research integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
